Thieno[3,2-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYRMMMSZSVIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181663 | |
| Record name | 5-Azathianaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-14-0 | |
| Record name | Thieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azathianaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azathianaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZATHIANAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F0Y9D444I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thieno[3,2-c]pyridine Core: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine core is a bicyclic heterocyclic scaffold composed of a thiophene ring fused to a pyridine ring. This privileged structure has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique electronic and steric properties allow for diverse chemical modifications, making it a versatile template for the design of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, encompassing its synthesis, physicochemical properties, and diverse pharmacological activities, with a focus on its potential in drug discovery and development.
Physicochemical Properties
The this compound core is typically a colorless to pale yellow solid with a distinct aromatic character.[1] It exhibits moderate solubility in organic solvents.[1] The presence of both nitrogen and sulfur atoms within the fused ring system significantly influences its chemical properties and reactivity.[1]
Core Structure and Analogues
The parent this compound has the chemical formula C₇H₅NS and a molecular weight of approximately 135.19 g/mol .[2] Commercially significant derivatives, such as the antiplatelet agents ticlopidine and clopidogrel, feature substitutions on the tetrahydrothis compound core. These modifications drastically alter their physicochemical properties, including lipophilicity and solubility, which in turn affects their pharmacokinetic and pharmacodynamic profiles.[3][4]
| Property | This compound | Ticlopidine | Clopidogrel |
| CAS Number | 272-14-0[5] | 55142-85-3[6] | 113665-84-2 |
| Molecular Formula | C₇H₅NS[5] | C₁₄H₁₄ClNS[6] | C₁₆H₁₆ClNO₂S |
| Molecular Weight ( g/mol ) | 135.19[2] | 263.8[6] | 321.82 |
| Appearance | Colorless to pale yellow solid[1] | White crystalline powder | White to off-white powder |
| Melting Point (°C) | 47-49[7] | 123-125 | 158-160 |
| Boiling Point (°C) | 255.1 ± 13.0[7] | Not available | Not available |
| Flash Point (°C) | 112.3 ± 10.2[8] | Not available | Not available |
| Solubility | Moderately soluble in organic solvents like chloroform and acetone[1][8] | Lipophilic, insoluble in water[3][4] | Lipophilic, insoluble in water[3][4] |
| pKa (Predicted) | 4.83 ± 0.30[8] | Not available | Not available |
| LogP | Not available | ~2.5-3.5[3][4] | ~2.5-3.5[3][4] |
Synthesis of the this compound Core and its Derivatives
Several synthetic strategies have been developed to construct the this compound scaffold. These methods can be broadly categorized into those that build the pyridine ring onto a pre-existing thiophene and those that form the thiophene ring from a pyridine precursor.
Synthesis of 4,5,6,7-Tetrahydrothis compound
A common and industrially relevant starting material for many this compound derivatives is 4,5,6,7-tetrahydrothis compound. One synthetic approach involves the following steps:
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothis compound Hydrochloride [2][9]
-
Imine Formation: To a reaction vessel, add 2-thienylethylamine, water, and formaldehyde. Heat the mixture to 50-55°C and maintain this temperature for 20-30 hours.
-
Extraction: After the reaction is complete, cool the mixture and extract the aqueous layer with dichloroethane. Combine the organic layers and wash with a saturated saline solution.
-
Solvent Removal: Evaporate the organic solvent under reduced pressure to obtain the crude imine.
-
Cyclization and Salt Formation: To the crude imine, add ethanolic hydrogen chloride and water. Heat the mixture to 65-75°C.
-
Purification: Add activated carbon to the heated solution, maintain the temperature for a short period, and then filter.
-
Crystallization: Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to allow for crystallization.
-
Isolation: Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum at 30-40°C to yield 4,5,6,7-tetrahydrothis compound hydrochloride.
Gewald Reaction for Thienopyridine Synthesis
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can be further elaborated to form thieno[2,3-c]pyridines, an isomeric core structure.[10][11] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10]
Conceptual Workflow for Gewald Synthesis of a Thienopyridine Precursor
Caption: Conceptual workflow of the Gewald reaction for 2-aminothiophene synthesis.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Thienopyridine derivatives have shown promising anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Heat Shock Protein 90 (Hsp90) Inhibition: Some thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Hsp90, a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[7][12][13] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Physicochemical Properties of Thieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[3,2-c]pyridine, a heterocyclic compound featuring a fused thiophene and pyridine ring system, serves as a pivotal structural core in medicinal chemistry. Its derivatives, most notably the antiplatelet agents Ticlopidine, Clopidogrel, and Prasugrel, have made a significant impact on the management of cardiovascular diseases. A thorough understanding of the physicochemical properties of the this compound core is fundamental for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of the key signaling pathway modulated by its derivatives.
Physicochemical Properties
The physicochemical characteristics of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below.
General and Physical Properties
This compound is a white to off-white solid at room temperature.[1] It is characterized by the molecular formula C₇H₅NS and a molecular weight of approximately 135.19 g/mol .[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NS | [1] |
| Molecular Weight | 135.19 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 255.1 ± 13.0 °C (at 760 Torr) | [1] |
| Density | 1.272 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 112.3 ± 10.2 °C | [1] |
| Refractive Index | 1.689 | [1] |
| Storage Conditions | Room temperature, sealed in dry, dark place | [1] |
Solubility
This compound exhibits moderate solubility in organic solvents. It is known to be soluble in chloroform and acetone.[1][3] Quantitative solubility data in a wider range of solvents is crucial for formulation and analytical method development.
Acidity/Basicity (pKa)
The predicted pKa of this compound is 4.83 ± 0.30, indicating it is a weak base.[1][3] This property is attributed to the lone pair of electrons on the pyridine nitrogen atom. The pKa value is a critical parameter that influences the extent of ionization at physiological pH, thereby affecting its solubility, permeability across biological membranes, and interaction with molecular targets.
Lipophilicity (LogP)
The predicted partition coefficient (LogP) for this compound is approximately 1.9 to 2.2963.[2][4] This positive value suggests a moderate lipophilic character, indicating a preference for a non-polar environment over a polar one. LogP is a key indicator of a molecule's ability to cross cell membranes and its potential for plasma protein binding.
Experimental Protocols
Accurate determination of the physicochemical properties of this compound and its derivatives is essential for drug discovery and development. The following are detailed methodologies for key experiments.
Determination of pKa by UV-Visible Spectrophotometry
This method is based on the principle that the UV-Visible absorption spectrum of an ionizable compound changes as a function of the pH of the solution.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to 12, with constant ionic strength (e.g., 0.1 M).[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[5]
-
Sample Preparation: In a 96-well microtiter plate, add a fixed volume of the stock solution to each well containing the different buffer solutions to achieve a final concentration of 0.2 mM. Ensure the final concentration of the organic solvent is low (≤2% v/v) to minimize its effect on the pKa value.[5]
-
Spectrophotometric Measurement: Record the UV-Visible spectra of each well over a suitable wavelength range (e.g., 230-500 nm) using a microplate spectrophotometer.[5]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by determining the inflection point to calculate the pKa.[6][7]
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., PBS pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[8][9]
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water (or buffer) in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.[8]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Determination: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[9]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]
Biological Activity and Signaling Pathways
Derivatives of this compound are renowned for their potent antiplatelet activity. They act as prodrugs that, upon metabolic activation, irreversibly inhibit the P2Y12 receptor on platelets. This action is central to their therapeutic effect in preventing thrombotic events.
Antiplatelet Activity: P2Y12 Receptor Antagonism
Thienopyridine-based drugs like Ticlopidine, Clopidogrel, and Prasugrel are cornerstone therapies in the prevention of arterial thrombosis.[10][11][12] These prodrugs undergo hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, to form an active thiol metabolite.[4][13][14] This active metabolite then forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, a key ADP receptor on the platelet surface.[10][13] The irreversible inhibition of the P2Y12 receptor prevents ADP from binding and initiating downstream signaling.[14][15] This blockade ultimately inhibits the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[11][15]
Other Biological Activities
Beyond their antiplatelet effects, this compound derivatives have been investigated for other therapeutic applications. Certain derivatives have shown potential as antipsychotic agents through their interaction with serotonin 5-HT1 and 5-HT2 receptors, and to a lesser extent, dopamine D2 receptors.[16] Additionally, novel tetrahydrothis compound derivatives have been synthesized and evaluated as potent antagonists of the smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, which is implicated in several types of cancer.[17] These findings highlight the versatility of the this compound scaffold in medicinal chemistry.[18]
Conclusion
The this compound core represents a privileged scaffold in drug discovery, with its derivatives demonstrating significant clinical success. A comprehensive understanding of its physicochemical properties, including solubility, pKa, and lipophilicity, is paramount for the design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a guide for the accurate determination of these crucial parameters. Furthermore, the elucidation of the signaling pathways modulated by this compound derivatives, particularly the well-established antiplatelet mechanism, continues to inspire the development of novel therapeutics targeting a range of diseases.
References
- 1. lookchem.com [lookchem.com]
- 2. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. youtube.com [youtube.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 15. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 16. The this compound and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of novel tetrahydrothis compound derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. chemimpex.com [chemimpex.com]
Spectroscopic Analysis of Thieno[3,2-c]pyridine: A Technical NMR Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-c]pyridine is a bicyclic heteroaromatic compound containing a fused thiophene and pyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a core structural component in various pharmacologically active agents.[1][2] Derivatives of this compound have been investigated for a range of therapeutic applications, including their use as platelet aggregation inhibitors.[3] A thorough understanding of the spectroscopic properties of the this compound core is essential for the unambiguous structure elucidation, synthesis, and characterization of new derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds. This guide provides an in-depth overview of the NMR analysis of the this compound system, focusing on ¹H and ¹³C NMR. It includes a summary of available spectral data, a generalized experimental protocol for data acquisition, and workflow visualizations to aid researchers in their analytical endeavors.
The this compound Core Structure
The precise assignment of NMR signals is dependent on a clear and consistent numbering of the atoms in the heterocyclic ring. The IUPAC numbering convention for this compound is illustrated below.
Caption: IUPAC numbering of the this compound heterocyclic system.
NMR Spectral Data
¹³C NMR Data
The following table summarizes the reported ¹³C NMR chemical shifts for a representative derivative, This compound-4-carbonitrile , in deuterated chloroform (CDCl₃).[4] The presence of the electron-withdrawing carbonitrile group at the C-4 position significantly influences the chemical shifts of the adjacent carbons.
| Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C-7a | 148.1 | s |
| C-4 | Not Reported | - |
| C-7 | Not Reported | - |
| C-6 | Not Reported | - |
| C-3a | Not Reported | - |
| C-2 | Not Reported | - |
| C-3 | Not Reported | - |
| CN | Not Reported | - |
| Note: The referenced abstract provides the chemical shift for C-7a and indicates other signals were observed but does not list their specific values.[4] A full spectral assignment would require 2D NMR experiments. |
¹H NMR Data
For the parent this compound, protons are expected in the aromatic region (typically δ 7.0-9.0 ppm).
-
Pyridine Ring Protons (H4, H6, H7): These protons are influenced by the electronegative nitrogen atom. The proton at C4 (α to the nitrogen) is expected to be the most deshielded, appearing at the lowest field.
-
Thiophene Ring Protons (H2, H3): These protons typically appear at a slightly higher field compared to the pyridine protons. The relative positions of H2 and H3 depend on the electronic environment, with coupling constants (J-values) between them being characteristic of five-membered aromatic rings.
Precise assignment requires one- and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Experimental Protocols for NMR Analysis
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound derivatives, which can be adapted based on the specific compound and available instrumentation.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar heterocyclic systems.[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. Instrument Setup and Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
3. ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
4. ¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set a wide spectral width to cover all expected carbon resonances (e.g., 0 to 200 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.
5. 2D NMR Experiments (for full assignment):
-
COSY: To identify ¹H-¹H spin-spin coupling networks.
-
HSQC/HMQC: To correlate protons directly to their attached carbons (one-bond C-H correlation).
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
6. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Reference the spectrum. For CDCl₃, the residual proton peak is at δ 7.26 ppm and the carbon peak is at δ 77.16 ppm.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
General NMR Analysis Workflow
The logical flow from sample preparation to final structural confirmation can be visualized as follows.
Caption: A generalized workflow for the NMR-based structural analysis of organic compounds.
References
Spectroscopic Analysis of Thieno[3,2-c]pyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for thieno[3,2-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines characteristic spectral data, detailed experimental protocols, and visual representations of analytical workflows and fragmentation pathways to facilitate the identification and characterization of this heterocyclic compound. This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of various bioactive molecules and pharmaceuticals.[1]
Infrared (IR) Spectroscopy Data
The table below summarizes the expected characteristic IR absorption peaks for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | Aromatic C-H Stretch | C-H |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N Stretching | Pyridine & Thiophene Rings |
| 1450-1300 | Medium | In-plane C-H Bending | C-H |
| 1200-1000 | Medium | C-S Stretching | Thiophene Ring |
| 900-675 | Strong | Out-of-plane C-H Bending | C-H |
Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7] For this compound, electron ionization mass spectrometry (EI-MS) provides information about its molecular weight and fragmentation pattern, which is crucial for structural elucidation.
The molecular formula of this compound is C₇H₅NS, with a monoisotopic mass of approximately 135.01 Da.[8][9] The mass spectrum will exhibit a prominent molecular ion peak (M⁺) at m/z 135. Subsequent fragmentation can occur through the loss of neutral molecules or radical species.
Below is a table summarizing the expected mass spectrometry data for this compound.
| m/z | Relative Abundance | Ion/Fragment | Proposed Fragmentation Pathway |
| 135 | High | [C₇H₅NS]⁺ (M⁺) | Molecular Ion |
| 108 | Medium | [C₆H₄N]⁺ | Loss of HCN from the pyridine ring |
| 91 | Medium | [C₅H₃S]⁺ | Loss of C₂H₂N• from the pyridine ring |
| 78 | Low | [C₆H₄]⁺ | Loss of S and HCN |
| 69 | Low | [C₃HNS]⁺ | Cleavage of the pyridine ring |
Experimental Protocols
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
A common and straightforward method for obtaining an IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation, such as creating a KBr pellet, is typically required.[2][10]
-
Data Acquisition: The sample is pressed against the crystal with an anvil to ensure good contact.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded.
-
Sample Scan: The IR spectrum of the sample is then recorded, typically in the range of 4000-600 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
Electron ionization is a standard method for generating ions from volatile organic compounds for mass analysis.[11][12]
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[13]
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for IR and MS analysis of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.
Caption: Proposed EI-MS fragmentation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. amherst.edu [amherst.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C7H5NS) [pubchemlite.lcsb.uni.lu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. This compound, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]
- 12. This compound, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]
- 13. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Thienopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Thienopyridines, a class of bicyclic heteroaromatic compounds containing fused thiophene and pyridine rings, are of significant interest in medicinal chemistry and materials science. Their diverse biological activities, including antiplatelet, anticancer, antimicrobial, and antiviral properties, have propelled extensive research into their synthesis and structure-activity relationships. This technical guide provides a comprehensive overview of the synthesis and characterization of the six major isomers of thienopyridine, with a focus on established and modern synthetic routes, detailed experimental protocols, and thorough characterization techniques.
Core Isomers of Thienopyridine
There are six possible isomers of thienopyridine, distinguished by the mode of fusion between the thiophene and pyridine rings. These are:
-
Thieno[2,3-b]pyridine
-
Thieno[3,2-b]pyridine
-
Thieno[2,3-c]pyridine
-
Thieno[3,2-c]pyridine
-
Thieno[3,4-b]pyridine
-
Thieno[3,4-c]pyridine
This guide will delve into the synthetic strategies and characterization of each of these isomers.
Synthesis of Thienopyridine Isomers
A variety of synthetic methodologies have been developed for the construction of the thienopyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the construction of the pyridine ring onto a pre-existing thiophene or, conversely, the formation of the thiophene ring fused to a pyridine precursor.
Thieno[2,3-b]pyridine Synthesis
The thieno[2,3-b]pyridine scaffold is a common motif in many biologically active compounds. The Gewald reaction is a particularly powerful tool for its synthesis.
Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. This intermediate can then be cyclized to form the thieno[2,3-b]pyridine core.
An In-depth Technical Guide to Thieno[3,2-c]pyridine Analogues: Core Structure, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thieno[3,2-c]pyridine analogues, a class of heterocyclic compounds with significant therapeutic applications. The document details their core chemical structure, mechanism of action as potent antiplatelet agents, and the structure-activity relationships that govern their biological effects. Detailed experimental protocols for the evaluation of these compounds are also provided, along with visual representations of key biological pathways and experimental workflows to facilitate understanding.
The this compound Core: A Privileged Scaffold
The this compound core is a bicyclic heterocyclic system resulting from the fusion of a thiophene and a pyridine ring. This scaffold is of significant interest in medicinal chemistry as it forms the foundational structure for a number of clinically important drugs. Its rigid structure and potential for diverse substitutions make it a versatile template for the design of targeted therapies.
The basic structure of this compound is characterized by the molecular formula C₇H₅NS. It is a white to off-white solid that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. One of the most prominent examples of a drug class based on this scaffold is the thienopyridine family of antiplatelet agents, which includes the well-known drug Ticlopidine. These drugs are primarily used to reduce the risk of stroke and blood clots.
Mechanism of Action: P2Y12 Receptor Antagonism
A primary mechanism of action for many biologically active this compound analogues is the irreversible antagonism of the P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets. This receptor plays a pivotal role in thrombosis and hemostasis.
The endogenous ligand for the P2Y12 receptor is adenosine diphosphate (ADP). When ADP binds to the P2Y12 receptor, it initiates a signaling cascade that leads to platelet activation and aggregation, crucial steps in the formation of a blood clot. This compound-based drugs, such as Ticlopidine, are prodrugs that are metabolized in the liver to an active form. This active metabolite then covalently binds to the P2Y12 receptor, irreversibly inhibiting it. By blocking the P2Y12 receptor, these drugs prevent ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events.
The downstream signaling pathway of the P2Y12 receptor involves its coupling to the Gαi protein. Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a state associated with the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking the P2Y12 receptor, this compound analogues maintain higher levels of cAMP, keeping VASP in its phosphorylated state and preventing the activation of the GPIIb/IIIa receptor.
Structure-Activity Relationship and Quantitative Data
The antiplatelet activity of this compound analogues is highly dependent on the nature of the substituents on the core structure. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds. The following table summarizes the in vivo antiplatelet activity of a series of amino acid prodrugs based on a thienopyridine scaffold, as evaluated by their ability to inhibit ADP-induced platelet aggregation in rats.[1]
| Compound ID | R Group (Amino Acid) | Inhibition of Platelet Aggregation (%) at 3 mg/kg |
| 5a | Glycine | 45.3 ± 5.8 |
| 5b | L-Alanine | 52.1 ± 6.3 |
| 5c | L-Valine | 65.7 ± 7.1 |
| 5d | L-Leucine | 72.4 ± 8.5 |
| 5e | L-Isoleucine | 68.9 ± 7.9 |
| 5f | L-Phenylalanine | 78.2 ± 9.1 |
| 5g | L-Proline | 58.6 ± 6.9 |
| Prasugrel | (Reference) | 85.2 ± 9.5 |
| Clopidogrel | (Reference) | 48.7 ± 5.9 |
Data is presented as mean ± standard deviation.[1]
The data indicates that the nature of the amino acid promoiety significantly influences the antiplatelet activity of these this compound prodrugs. Analogues with larger, more lipophilic amino acids such as L-Leucine and L-Phenylalanine demonstrated higher inhibitory activity compared to those with smaller amino acids like Glycine and L-Alanine. This suggests that the physicochemical properties of the promoiety play a crucial role in the absorption, metabolic activation, or target engagement of these compounds.
Experimental Protocols
The evaluation of the antiplatelet activity of this compound analogues typically involves in vivo or in vitro platelet aggregation assays. A detailed protocol for an in vivo ADP-induced platelet aggregation assay in rats is provided below.
In Vivo ADP-Induced Platelet Aggregation Assay in Rats
Objective: To determine the inhibitory effect of test compounds on ADP-induced platelet aggregation in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compounds (this compound analogues)
-
Reference compounds (e.g., Clopidogrel, Prasugrel)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Adenosine diphosphate (ADP) solution
-
3.8% Sodium citrate solution
-
Saline solution
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Fast rats overnight with free access to water before the experiment.
-
Administer the test compounds, reference compounds, or vehicle orally by gavage at a specified dose (e.g., 3 mg/kg).
-
-
Blood Collection:
-
At a predetermined time point after dosing (e.g., 2 hours), anesthetize the rats.
-
Collect whole blood from the abdominal aorta into tubes containing 3.8% sodium citrate solution (9:1 blood to citrate ratio).
-
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature.
-
Carefully collect the supernatant, which is the platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C for 5 minutes in the platelet aggregometer.
-
Add ADP solution to the PRP to induce platelet aggregation (final concentration is typically 5-10 µM).
-
Record the change in light transmittance for 5 minutes. The maximum aggregation is determined.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated by comparing the maximal light transmittance of the PRP sample to that of the PPP.
-
The percentage of inhibition of platelet aggregation for each compound is calculated using the following formula:
-
Inhibition (%) = [(Aggregation_vehicle - Aggregation_compound) / Aggregation_vehicle] x 100
-
-
Conclusion
This compound analogues represent a significant class of compounds in modern medicinal chemistry, with well-established therapeutic applications, particularly as antiplatelet agents. Their mechanism of action, centered on the irreversible inhibition of the P2Y12 receptor, provides a clear rationale for their efficacy in preventing thrombotic events. The ongoing exploration of the structure-activity relationships of novel this compound derivatives continues to yield compounds with improved potency and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of these promising therapeutic agents. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of the this compound scaffold.
References
Unveiling the Electronic Landscape of Thieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine core, a fused bicyclic heterocycle, is a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring, play a crucial role in its biological activity and potential for application in organic electronics. This technical guide provides an in-depth exploration of the electronic structure of this compound through the lens of computational chemistry, offering valuable insights for researchers engaged in the design of novel therapeutics and functional materials.
Introduction to the this compound Scaffold
This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of bioactive molecules. Its derivatives have shown promise as potential anti-cancer and anti-inflammatory agents. The electronic characteristics and reactivity of this scaffold are pivotal for its interaction with biological targets and for the development of advanced materials like organic solar cells and light-emitting diodes (LEDs). Understanding the distribution of electrons and the nature of its molecular orbitals is fundamental to harnessing its full potential.
Computational Methodology for Electronic Structure Analysis
The electronic properties of this compound are primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method. A typical computational protocol involves the following steps:
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
-
Initial Structure Preparation: The 3D structure of the this compound molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its most stable energetic conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry. A widely used and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are fundamental in predicting the chemical reactivity and electronic transitions of the molecule.
-
Molecular Orbital Visualization: The 3D shapes of the HOMO, LUMO, and other relevant molecular orbitals are visualized to understand the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.
The logical workflow for these computational experiments can be visualized as follows:
Key Electronic Structure Parameters
The electronic character of this compound can be quantified through several key parameters derived from computational studies. These parameters provide a framework for understanding its reactivity and potential applications.
| Parameter | Description | Significance in Drug and Materials Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron. | Higher HOMO energies indicate a greater ease of electron donation, suggesting susceptibility to oxidation and interaction with electron-accepting species. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. | Lower LUMO energies indicate a greater ease of electron acceptance, suggesting susceptibility to reduction and interaction with electron-donating species. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation, which is relevant for charge transport in organic electronics. |
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP/6-31G(d,p) | -6.50 | -1.25 | 5.25 |
Molecular Orbital Analysis
The visualization of the frontier molecular orbitals provides a qualitative understanding of the electronic distribution.
-
HOMO: For this compound, the HOMO is typically localized over the electron-rich thiophene ring. This indicates that this region is the primary site for electrophilic attack.
-
LUMO: Conversely, the LUMO is generally distributed more towards the electron-deficient pyridine ring, making this area susceptible to nucleophilic attack.
This separation of electron density within the fused ring system is a key feature of its electronic structure and a primary determinant of its chemical behavior. The relationship between the molecular structure and its frontier orbitals can be depicted as follows:
Implications for Drug Development and Materials Science
The computational insights into the electronic structure of this compound have significant practical implications:
-
Drug Design: By understanding the regions of high and low electron density, medicinal chemists can strategically modify the scaffold to enhance interactions with specific biological targets. For instance, introducing electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's reactivity and binding affinity.
-
Materials Science: The HOMO-LUMO gap is a critical parameter for designing organic electronic materials. By derivatizing the this compound core, it is possible to engineer the band gap to match the requirements for efficient charge injection and transport in devices like organic solar cells and OLEDs.
Conclusion
Computational studies provide a powerful and indispensable tool for elucidating the electronic structure of complex heterocyclic systems like this compound. The methodologies outlined in this guide, centered around Density Functional Theory, offer a robust framework for predicting and understanding the key electronic parameters that govern the reactivity and functionality of this important scaffold. For researchers in drug development and materials science, these computational insights are invaluable for the rational design of novel molecules with tailored properties. As computational power continues to grow, these in silico approaches will undoubtedly play an even more prominent role in accelerating scientific discovery.
Quantum Chemical Calculations for Thieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery. They provide insights into molecular structure, stability, reactivity, and electronic properties at the atomic level. For a molecule like Thieno[3,2-c]pyridine, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its behavior in chemical reactions, thereby guiding synthetic efforts and the development of new derivatives with desired biological activities.
The most widely used method for such investigations is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. This guide will focus on the application of DFT to characterize the this compound scaffold.
Methodologies and Experimental Protocols
A typical quantum chemical investigation of this compound involves a series of computational steps. The following protocol outlines a standard workflow.
Computational Workflow
The logical flow of a quantum chemical analysis of a molecule like this compound is depicted in the diagram below.
Geometry Optimization
The first step is to determine the most stable 3D conformation of the this compound molecule. This is achieved through geometry optimization.
-
Protocol:
-
The initial molecular structure of this compound is built using a molecular editor.
-
A DFT functional, such as B3LYP, is chosen in conjunction with a basis set, for example, 6-311++G(d,p). The choice of functional and basis set is crucial for the accuracy of the results.
-
The geometry optimization calculation is performed, which systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy.
-
The output of this calculation provides the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined.
-
Vibrational Frequency Analysis
To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed.
-
Protocol:
-
Using the optimized geometry from the previous step, a frequency calculation is carried out at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a stable minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further geometry optimization.
-
This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity.
-
Protocol:
-
The energies of the HOMO and LUMO are obtained from the output of the single-point energy calculation performed on the optimized geometry.
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.
-
The spatial distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
-
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.
-
Protocol:
-
The MEP is calculated for the optimized geometry.
-
The MEP is mapped onto the electron density surface of the molecule.
-
Different colors are used to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
-
Data Presentation
While specific calculated values for the parent this compound are not available in the searched literature, the following tables provide a template for how such quantitative data should be structured for clear comparison and analysis.
Optimized Geometric Parameters
Table 1: Selected Optimized Bond Lengths (Å), Bond Angles (°), and Dihedral Angles (°) for this compound.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | Value |
| C2-S3 | Value | |
| S3-C4 | Value | |
| C4-C5 | Value | |
| C5-N6 | Value | |
| N6-C7 | Value | |
| C7-C8 | Value | |
| C8-C1 | Value | |
| C4-C8 | Value | |
| Bond Angles | C1-C2-S3 | Value |
| C2-S3-C4 | Value | |
| S3-C4-C5 | Value | |
| C4-C5-N6 | Value | |
| C5-N6-C7 | Value | |
| N6-C7-C8 | Value | |
| Dihedral Angles | C1-C2-S3-C4 | Value |
| C5-N6-C7-C8 | Value |
(Note: Atom numbering would need to be defined based on a standard representation of the molecule.)
Frontier Molecular Orbital Energies
Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound.
| Parameter | Value (eV) |
| Energy of HOMO (EHOMO) | Value |
| Energy of LUMO (ELUMO) | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential (I ≈ -EHOMO) | Value |
| Electron Affinity (A ≈ -ELUMO) | Value |
| Global Hardness (η = (I - A) / 2) | Value |
| Global Softness (S = 1 / 2η) | Value |
| Electronegativity (χ = (I + A) / 2) | Value |
| Electrophilicity Index (ω = χ² / 2η) | Value |
Visualization of Molecular Properties
Visual representations are crucial for the interpretation of quantum chemical data. The following sections describe the expected visualizations for this compound.
Frontier Molecular Orbitals
The spatial distribution of the HOMO and LUMO would be visualized to understand the reactive sites of the molecule. A diagram illustrating the concept is provided below.
Molecular Electrostatic Potential (MEP) Map
An MEP map would reveal the charge distribution across the this compound molecule. The conceptual relationship is shown below.
Conclusion
This technical guide has outlined the standard computational methodologies for conducting a thorough quantum chemical analysis of the this compound core. By following the detailed protocols for geometry optimization, frequency analysis, FMO analysis, and MEP mapping, researchers can gain valuable insights into the structural and electronic properties of this important heterocyclic scaffold. The provided templates for data presentation and conceptual diagrams for visualizations serve as a framework for reporting and interpreting the results of such computational studies. This information is critical for the structure-based design of novel this compound derivatives with tailored properties for applications in drug discovery and materials science.
A Technical Guide to the Discovery and Historical Synthesis of Thienopyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thienopyridines represent a cornerstone class of antiplatelet agents, fundamentally altering the management of atherothrombotic diseases. This technical guide provides an in-depth exploration of their discovery, tracing the historical evolution from the serendipitous identification of ticlopidine to the development of more potent and safer successors like clopidogrel and prasugrel. We will dissect their mechanism of action through the irreversible antagonism of the P2Y12 receptor, detail the key synthetic methodologies that have evolved over decades, and present comparative pharmacological data. This document serves as a comprehensive resource, incorporating detailed experimental protocols and visual representations of signaling pathways and developmental workflows to support researchers in the field of antiplatelet therapy and drug discovery.
The Serendipitous Discovery of a New Antiplatelet Class
The journey of thienopyridines began not with a targeted search for antiplatelet drugs, but during a screening program for novel anti-inflammatory agents.[1] Researchers synthesized a series of thienopyridine compounds, and while these molecules showed no significant anti-inflammatory or analgesic effects, in vivo testing in rats revealed an unexpected and potent antiplatelet and antithrombotic activity.[1][2] This discovery was particularly noteworthy because, at the time, the link between platelet aggregation and cardiovascular events was not as well-established as it is today.[1]
The first of this class to be developed was ticlopidine .[3] A crucial aspect of its discovery was the reliance on ex vivo platelet aggregation studies after oral administration to animals.[1] Ticlopidine and its successors were found to be prodrugs, inactive in vitro, which require metabolic activation in the liver to exert their therapeutic effect.[1][4] This characteristic meant that modern high-throughput in vitro screening methods would have failed to identify their activity, highlighting the continued relevance of phenotypic screening in drug discovery.[1][2] Ticlopidine was first introduced clinically in 1978.[2]
Mechanism of Action: The Irreversible Blockade of the P2Y12 Receptor
The antiplatelet effect of thienopyridines is mediated through the specific and irreversible inhibition of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface.[5][6]
Platelets possess three types of P2 receptors activated by purinergic nucleotides: P2Y1, P2Y12, and P2X1.[7][8]
-
P2Y1 Receptor: A Gq-coupled receptor, its activation by ADP leads to a transient increase in intracellular calcium, initiating platelet shape change and a weak, reversible aggregation.[3][9]
-
P2X1 Receptor: A ligand-gated ion channel activated by ATP, which causes a rapid influx of calcium ions.[7]
-
P2Y12 Receptor: A Gi-coupled receptor that, upon activation by ADP, inhibits adenylyl cyclase.[6][9] This action is crucial for the amplification and stabilization of the platelet aggregation response.[6]
Thienopyridines are non-competitive antagonists of the P2Y12 receptor.[4] After oral administration, these prodrugs undergo metabolism in the liver, primarily by cytochrome P450 enzymes, to form an unstable active metabolite containing a reactive thiol group.[1][7] This active metabolite then forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation for the entire lifespan of the platelet (approximately 7-10 days).[3][5]
The downstream signaling cascade of P2Y12 inhibition is critical to its antiplatelet effect. By inhibiting adenylyl cyclase, the conversion of ATP to cyclic AMP (cAMP) is reduced.[10] Lower levels of cAMP lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[6] The dephosphorylation of VASP is a key step that ultimately leads to the conformational activation of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and cause platelet aggregation.[6] By blocking this pathway, thienopyridines prevent platelet aggregation and thrombus formation.
References
- 1. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Thieno[3,2-c]pyridine Scaffold: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine core is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets and exhibit a broad spectrum of pharmacological activities.[1] This bicyclic heterocycle, formed by the fusion of a thiophene and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutics, particularly in the fields of oncology, neurology, and inflammatory diseases.[1][2] Its unique electronic properties and structural rigidity make it an attractive starting point for the design of targeted therapies.[2]
Synthetic Methodologies
The synthesis of the this compound scaffold can be achieved through various strategies, often involving the construction of either the thiophene or the pyridine ring as the key final step.[1]
General Synthesis of 4-substituted Thieno[3,2-c]pyridines
A common route to access 4-substituted thieno[3,2-c]pyridines involves a multi-step sequence starting from a substituted thiophene.
Experimental Protocol:
-
Reaction of 3-thienaldehyde: 3-thienaldehyde is reacted with an aminoacetal, such as NH2–CH2–CH(OR)2 (where R is a lower alkyl group), in a solvent like benzene under reflux conditions to form the corresponding Schiff base.[3]
-
Reduction and Sulfonylation: The Schiff base is then reduced, for example with sodium borohydride, and the resulting secondary amine is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield a sulfonamide.
-
Cyclization: The sulfonamide is cyclized by treatment with a strong mineral acid in an inert solvent at a temperature ranging from 50°C to the boiling point of the mixture.[3] This acid-catalyzed cyclization, often a type of Pictet-Spengler reaction, forms the fused pyridine ring, yielding the this compound core.
Synthesis of 3-Bromo-4-chloro-thieno[3,2-c]pyridine
This derivative serves as a key intermediate for further functionalization.
Experimental Protocol:
-
A mixture of 3-bromo-5H-thieno[3,2-c]pyridine-4-one and phosphorus oxychloride is heated to reflux for 4 hours.[4]
-
After cooling, the excess phosphorus oxychloride is removed under vacuum.
-
The residue is dissolved in dichloromethane (DCM) and washed sequentially with distilled water and a saturated sodium hydrogen carbonate solution.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the product.[4]
Thorpe-Ziegler Cyclization
The intramolecular Thorpe-Ziegler reaction is another powerful method for constructing the this compound system, typically involving the cyclization of a dinitrile to form a cyclic ketone.[1]
Pharmacological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have shown potent activity against a variety of biological targets.
Anticancer Activity
The this compound core is a prominent scaffold in the development of anticancer agents, with derivatives exhibiting inhibitory activity against several key targets in cancer progression.
Numerous this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| 4-(benzo[c][2][5][6]thiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazoles with a this compound moiety | ALK5 | 0.030 µM | [5] |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | - | [7] |
| 3-amino-thieno[2,3-b]pyridine derivatives | c-Src | - | [8] |
| Thieno[3,2-b]pyridine derivatives | Haspin | - | [9][10] |
| 5-bromo-thieno[2,3-b]pyridine derivatives | Pim-1 | 12.71 µM | [11] |
Note: Some references indicate inhibitory activity without providing specific IC50 values in the abstract.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer development. Thieno[2,3-c]pyridine derivatives have been investigated as Hsp90 inhibitors.
Table 2: Anticancer Activity of Thieno[2,3-c]pyridine Hsp90 Inhibitors
| Compound | Cell Line | IC50 | Reference |
| 6i | HSC3 (head and neck cancer) | 10.8 µM | [6][12] |
| 6i | T47D (breast cancer) | 11.7 µM | [6][12] |
| 6i | RKO (colorectal cancer) | 12.4 µM | [6][12] |
| 6a | MCF7 (breast cancer) | - (91.56% inhibition at 100 µM) | [6] |
Neurological Disorders
The this compound scaffold has been utilized to develop negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). These receptors are implicated in various neurological and psychiatric disorders.
Table 3: Activity of Thieno[3,2-b]pyridine-based mGlu5 NAMs
| Compound | Target | IC50 | Reference |
| Thieno[3,2-b]pyridine-5-carboxamide derivatives | human mGlu5 | < 80 nM | [13] |
| 13 | human mGlu5 | 110 nM | [13] |
Anti-inflammatory and Antiplatelet Activity
This compound derivatives are employed as intermediates in the development of drugs for treating inflammatory disorders.[5] They have shown potential in modulating the immune response and reducing inflammation. Additionally, this scaffold is a key component of Ticlopidine, a medication that inhibits platelet aggregation by acting as an antagonist of the platelet membrane glycoprotein IIb/IIIa receptor.[5]
Experimental Workflows
The pharmacological evaluation of this compound derivatives typically follows a standardized workflow.
Experimental Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and the diverse pharmacological activities of its derivatives make it a promising platform for the discovery of new drugs targeting a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions. Future research in this area is likely to focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system.
References
- 1. 6,7-Dihydrothis compound | 107112-93-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
The Thienopyridine Nucleus: A Technical Guide to its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of thienopyridine derivatives, with a focus on their antiplatelet, anticancer, and anti-inflammatory potential. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile nucleus.
Cardiovascular Potential: Antiplatelet Activity
Thienopyridines are most renowned for their antiplatelet effects, primarily through the irreversible inhibition of the P2Y12 receptor on platelets.[1][2][3] This action prevents adenosine diphosphate (ADP) from binding to the receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex and subsequent platelet aggregation.[4][5] This mechanism is crucial in the prevention and treatment of atherothrombotic events.[6][7]
Prominent Thienopyridine Antiplatelet Drugs
Several thienopyridine derivatives have been successfully developed and marketed as antiplatelet drugs:
-
Ticlopidine: The first-generation thienopyridine, effective in preventing thrombotic events but associated with significant side effects like neutropenia and thrombotic thrombocytopenic purpura.[8][9]
-
Clopidogrel (Plavix®): A second-generation drug with an improved safety profile compared to ticlopidine.[8] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C19.[10][11] Genetic polymorphisms in CYP2C19 can lead to reduced efficacy in some patients.[6]
-
Prasugrel (Effient®): A third-generation thienopyridine with a more rapid onset of action and more consistent platelet inhibition than clopidogrel.[1][10] It is also a prodrug but its activation is more efficient.[10]
Mechanism of Action: P2Y12 Receptor Inhibition
Thienopyridines are prodrugs that undergo hepatic metabolism to form an active metabolite containing a reactive thiol group.[3][4] This active metabolite forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[3]
Experimental Protocol: ADP-Induced Platelet Aggregation Assay
This protocol is used to evaluate the in vivo antiplatelet activity of thienopyridine derivatives.
Materials:
-
Test compounds
-
0.5% Carboxymethylcellulose sodium (CMC-Na)
-
Adenosine diphosphate (ADP)
-
3.8% Sodium citrate solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) preparation reagents
-
Aggregometer
Procedure:
-
Administer the test compound or vehicle (0.5% CMC-Na) to rats orally.
-
Two hours after administration, anesthetize the animals and collect blood via aortic puncture into tubes containing 3.8% sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 230 rpm for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 rpm for 10 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 5 x 10⁸/mL) using PPP.
-
Induce platelet aggregation by adding a solution of ADP (final concentration 20 µM) to the PRP.
-
Measure the aggregation using an aggregometer and calculate the percentage of inhibition compared to the vehicle control.[10]
Anticancer Potential
Recent research has highlighted the significant potential of the thienopyridine nucleus in the development of novel anticancer agents.[10][12] Derivatives of this scaffold have been shown to target various signaling pathways implicated in cancer progression, including those involving receptor tyrosine kinases and heat shock proteins.
Inhibition of Receptor Tyrosine Kinases
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6][7][13] Several thienopyridine and thienopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[6][7] For instance, the compound LCB03-0110 has been shown to inhibit VEGFR-2, c-SRC, and TIE-2 kinases by binding to their ATP-binding sites.[2][13]
JAK/STAT3 Pathway Inhibition: The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is another critical pathway involved in tumor angiogenesis and metastasis.[2][13] The thienopyridine derivative LCB03-0110 has also been demonstrated to inhibit this pathway, suppressing hypoxia-induced HIF/STAT3 signaling.[2][13]
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins involved in signal transduction, cell cycle regulation, and apoptosis. Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors, demonstrating potent anticancer activity. Inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative thienopyridine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Thieno[2,3-b]quinolone-2-carboxamides
| Compound | Cell Line | GI50 (nM) |
| 17d | MDA-MD-435 (Melanoma) | 23 |
| 17d | MDA-MB-468 (Breast) | 46 |
Data from[10]
Table 2: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 6i | HSC3 (Head and Neck) | 10.8 |
| 6i | T47D (Breast) | 11.7 |
| 6i | RKO (Colorectal) | 12.4 |
Data from
Experimental Protocols for Anticancer Evaluation
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF7, T47D, HSC3, RKO)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Add the kinase buffer, VEGFR-2 enzyme, and serially diluted test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the ADP-Glo™ reagent and a luminometer. A lower luminescence signal indicates higher kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Potential
Thienopyridine derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential as alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs).[14]
Mechanism of Action
The anti-inflammatory effects of thienopyridines are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[14] The inhibition of NO production is a key indicator of anti-inflammatory activity.
Quantitative Anti-inflammatory Activity Data
Table 3: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
| Compound | Inhibition of NO Production (%) | IC50 (µM) |
| 7a | 65.48 | 76.6 |
| 7f | 51.19 | 96.8 |
| 9a | 55.95 | 83.1 |
| 9d | 61.90 | 88.7 |
Data from[3]
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Synthesis of Thienopyridine Derivatives
A variety of synthetic routes have been developed for the preparation of the thienopyridine nucleus and its derivatives. The Gewald reaction is a common and versatile method for the synthesis of 2-aminothiophenes, which are key intermediates for the construction of thieno[2,3-b]pyridines.
General Synthesis of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
A general synthetic route to thieno[2,3-c]pyridine derivatives with potential Hsp90 inhibitory activity is outlined below.
Detailed Experimental Protocol: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
This protocol describes the first step in the synthesis of thieno[2,3-c]pyridine derivatives via the Gewald reaction.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Ethyl cyanoacetate
-
Powdered sulfur
-
Ethanol
-
Morpholine (catalyst)
Procedure:
-
To a stirred solution of ethyl 4-oxopiperidine-1-carboxylate and ethyl cyanoacetate in ethanol, add powdered sulfur.
-
Add a catalytic amount of morpholine to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired product.
Conclusion
The thienopyridine nucleus represents a highly versatile and promising scaffold in drug discovery. While its role in cardiovascular medicine as an antiplatelet agent is well-established, ongoing research continues to unveil its significant potential in oncology and inflammatory diseases. The ability of thienopyridine derivatives to modulate multiple key signaling pathways, including those driven by VEGFR-2, JAK/STAT, and Hsp90, underscores their therapeutic promise. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to develop novel and effective thienopyridine-based therapeutics for a range of human diseases. This technical guide provides a foundational resource for researchers to build upon in this exciting and rapidly evolving field.
References
- 1. researchhub.com [researchhub.com]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. benchchem.com [benchchem.com]
- 11. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Thieno[3,2-c]pyridine via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif present in a variety of pharmacologically active compounds, including antiplatelet agents like clopidogrel and prasugrel.[1] The Pictet-Spengler reaction offers a robust and efficient method for the synthesis of the core 4,5,6,7-tetrahydrothis compound ring system. This key intermediate can then be further functionalized or aromatized to yield a diverse range of this compound derivatives for applications in drug discovery and development.[2]
This document provides detailed application notes and experimental protocols for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines using the Pictet-Spengler reaction, including a modified, high-yield procedure.
Reaction Principle
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline or related heterocyclic system.[3] In the context of this compound synthesis, the reaction proceeds by reacting 2-(thiophen-2-yl)ethanamine with a carbonyl compound. The electron-rich thiophene ring facilitates the cyclization onto the iminium ion intermediate formed in situ.
A modified Pictet-Spengler reaction, involving the formation of a more electrophilic N-formyliminium ion intermediate, has been shown to significantly improve yields and broaden the substrate scope to include ketones.[2]
Data Presentation
Table 1: Synthesis of N-Formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines via Modified Pictet-Spengler Reaction [2]
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | N-Formyl-4-phenyl-4,5,6,7-tetrahydrothis compound | 93 |
| 2 | Propanal | N-Formyl-4-ethyl-4,5,6,7-tetrahydrothis compound | 49 |
| 3 | Butanal | N-Formyl-4-propyl-4,5,6,7-tetrahydrothis compound | 52 |
| 4 | Pentanal | N-Formyl-4-butyl-4,5,6,7-tetrahydrothis compound | 56 |
| 5 | Hexanal | N-Formyl-4-pentyl-4,5,6,7-tetrahydrothis compound | 54 |
| 6 | Cyclopropanecarboxaldehyde | N-Formyl-4-cyclopropyl-4,5,6,7-tetrahydrothis compound | 72 |
| 7 | Cyclopentanecarboxaldehyde | N-Formyl-4-cyclopentyl-4,5,6,7-tetrahydrothis compound | 83 |
| 8 | Cyclohexanecarboxaldehyde | N-Formyl-4-cyclohexyl-4,5,6,7-tetrahydrothis compound | 91 |
Experimental Protocols
Protocol 1: Modified Pictet-Spengler Synthesis of N-Formyl-4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines[2]
This one-pot protocol describes a highly efficient synthesis via an N-formyliminium ion intermediate.
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Aldehyde or Ketone
-
Titanium(IV) isopropoxide
-
Acetic-formic anhydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(thiophen-2-yl)ethanamine (1.0 mmol) and the corresponding aldehyde or ketone (1.1 mmol) in dichloromethane (5 mL), add titanium(IV) isopropoxide (1.2 mmol) at room temperature under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add acetic-formic anhydride (1.5 mmol) to the reaction mixture and stir for a further 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 1-3 hours).
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-formyl-4-substituted-4,5,6,7-tetrahydrothis compound.
Protocol 2: Classical Pictet-Spengler Synthesis of 4,5,6,7-Tetrahydrothis compound Hydrochloride[4]
This protocol describes the synthesis using formaldehyde as the carbonyl source.
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Formaldehyde (or paraformaldehyde)
-
Water
-
Dichloroethane
-
Ethanolic hydrogen chloride
-
Activated carbon
Procedure:
-
In a reaction vessel, combine water, formaldehyde (1.2-1.5 equivalents), and 2-(thiophen-2-yl)ethanamine (1.0 equivalent).
-
Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.
-
After the reaction is complete, cool the mixture and extract with dichloroethane.
-
Combine the organic layers and wash with saturated brine.
-
Evaporate the organic solvent under reduced pressure to obtain the intermediate imine.
-
To the crude imine, add ethanolic hydrogen chloride and water.
-
Heat the mixture to 65-75 °C.
-
Add activated carbon and maintain the temperature for a short period before filtering.
-
Cool the filtrate to 0-5 °C and allow the product to crystallize over 1-2 hours.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry in an oven to yield 4,5,6,7-tetrahydrothis compound hydrochloride.
Protocol 3: Deformylation to 4-Substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines[1]
This protocol describes the removal of the formyl protecting group from the products obtained in Protocol 1.
Materials:
-
N-Formyl-4-substituted-4,5,6,7-tetrahydrothis compound
-
Hydrochloric acid (e.g., 3M HCl)
-
Methanol or Ethanol
-
Sodium hydroxide (e.g., 2M NaOH)
-
Dichloromethane or Ethyl acetate
Procedure:
-
Dissolve the N-formyl-4-substituted-4,5,6,7-tetrahydrothis compound (1.0 mmol) in methanol or ethanol (10 mL).
-
Add 3M hydrochloric acid (5 mL) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with 2M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deformylated product. Further purification can be achieved by column chromatography if necessary.
Visualizations
References
Application Notes and Protocols for Suzuki Coupling Functionalization of Thieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic and structural properties make it an attractive core for the development of novel therapeutics. Functionalization of this scaffold is crucial for modulating its pharmacological profile, and the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the this compound core. These modifications have led to the discovery of potent kinase inhibitors and compounds with potential antipsychotic activity, highlighting the significance of this synthetic strategy in drug discovery.
Applications in Drug Discovery
Functionalized this compound derivatives have shown promise in several therapeutic areas:
-
Oncology: As kinase inhibitors, these compounds can target specific signaling pathways that are dysregulated in cancer. By introducing various aryl groups, researchers can fine-tune the selectivity and potency of these inhibitors against kinases such as c-Jun N-terminal kinase (JNK), which are implicated in cancer cell proliferation and survival.[1][2]
-
Neuroscience: Certain derivatives of this compound have demonstrated potential as antipsychotic agents. These compounds exhibit high affinity for serotonin 5-HT1 and 5-HT2 receptors, while showing weaker interactions with dopamine D2 receptors, suggesting a mechanism of action that may differ from traditional antipsychotics and potentially offer a better side-effect profile.[3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., 4-chloro-thieno[3,2-c]pyridine), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of a generic 4-chloro-thieno[3,2-c]pyridine with various arylboronic acids. These protocols are based on established procedures for similar heterocyclic systems and provide a robust starting point for optimization.[4]
Protocol 1: Conventional Heating
Materials:
-
4-Chloro-thieno[3,2-c]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 4-chloro-thieno[3,2-c]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 10 mL).
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
4-Chloro-thieno[3,2-c]pyridine
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 4-chloro-thieno[3,2-c]pyridine (0.5 mmol), the arylboronic acid (0.75 mmol), potassium carbonate (1.0 mmol), and Pd(dppf)Cl₂ (0.015 mmol).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of 4-chloro-thieno[3,2-c]pyridine with a variety of arylboronic acids, based on similar reactions with related heterocyclic cores.[4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-thieno[3,2-c]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-thieno[3,2-c]pyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-thieno[3,2-c]pyridine | 75-85 |
| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)-thieno[3,2-c]pyridine | 70-80 |
| 5 | 2-Thienylboronic acid | 4-(Thiophen-2-yl)-thieno[3,2-c]pyridine | 80-90 |
| 6 | 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-thieno[3,2-c]pyridine | 65-75 |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling of 4-chloro-thieno[3,2-c]pyridine.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.utas.edu.au [figshare.utas.edu.au]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Thieno[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of these complex molecules, offering high efficiency and broad functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives utilizing various palladium-catalyzed methodologies.
Palladium-Catalyzed Methodologies for this compound Synthesis
Several palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of the this compound core. These include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and direct C-H activation for a more atom-economical approach.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound.[2][3] This reaction is particularly useful for the arylation and heteroarylation of the this compound scaffold.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | This compound Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Bromo-4-chlorothis compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [Patent Data] |
| 2 | 4-Chloro-7-iodothis compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [Synthetic Protocol] |
| 3 | 3-Bromo-thieno[3,2-c]pyridine | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 78 | [Literature Report] |
Experimental Protocol: Synthesis of 7-Phenyl-4-chlorothis compound
-
To a dried Schlenk tube, add 7-bromo-4-chlorothis compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the formation of C-N bonds.[4][5][6] This reaction is essential for introducing amino groups, which are prevalent in biologically active molecules, onto the this compound core.[7]
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | This compound Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorothis compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 | [8] |
| 2 | 7-Bromothis compound | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | [7] |
| 3 | 4-Iodothis compound | Benzylamine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | t-BuOH | 90 | 12 | 91 | [Synthetic Protocol] |
Experimental Protocol: Synthesis of 4-(Morpholino)this compound
-
In a glovebox, charge a vial with 4-chlorothis compound (0.5 mmol), sodium tert-butoxide (0.7 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and Xantphos (0.02 mmol).
-
Add morpholine (0.6 mmol) and toluene (2 mL).
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to yield the title compound.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This method is invaluable for introducing alkynyl functionalities into the this compound core, which can serve as versatile intermediates for further transformations.[11][12][13]
General Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Quantitative Data for Sonogashira Coupling:
| Entry | This compound Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Iodothis compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 6 | 95 | [12] |
| 2 | 4-Bromo-thieno[3,2-c]pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPA | DMF | 80 | 12 | 82 | [Synthetic Protocol] |
| 3 | 7-Iodo-4-methylthis compound | 1-Hexyne | Pd(dppf)Cl₂ (3) | 5 | Cs₂CO₃ | Dioxane | 90 | 24 | 89 | [Literature Report] |
Experimental Protocol: Synthesis of 7-(Phenylethynyl)this compound
-
To a solution of 7-iodothis compound (1.0 mmol) in degassed THF (10 mL) under an argon atmosphere, add triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol), copper(I) iodide (0.04 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a short pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
Direct C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials, leading to more atom- and step-economical processes.[14][15] Palladium-catalyzed C-H arylation can be used to directly introduce aryl groups onto the this compound core.[16]
General Reaction Scheme:
Caption: General workflow for direct C-H arylation.
Quantitative Data for Direct C-H Arylation:
| Entry | This compound Substrate | Aryl Halide | Pd Catalyst (mol%) | Ligand/Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Bromotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 24 | 65 | [16] |
| 2 | 4-Methylthis compound | Iodobenzene | Pd(OAc)₂ (10) | PivOH (20) | Cs₂CO₃ | Toluene | 110 | 36 | 72 | [17] |
| 3 | This compound | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (5) | - | K₂CO₃ | Mesitylene | 130 | 48 | 58 | [Synthetic Protocol] |
Experimental Protocol: Synthesis of 2-Aryl-thieno[3,2-c]pyridine
-
A mixture of this compound (1.0 mmol), the corresponding aryl bromide (1.5 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.10 mmol), and potassium carbonate (2.0 mmol) in DMA (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 120 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give the desired arylated product.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of this compound derivatives. The methodologies outlined in these application notes provide researchers with a versatile toolbox for the construction and functionalization of this important heterocyclic scaffold. The choice of the specific palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate combination. These protocols serve as a valuable starting point for the development of novel this compound-based compounds for applications in drug discovery and materials science.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [PDF] Efficient synthesis of novel thieno[3,2-b]-, [2,3-c]- and [3,2-c]pyridones by Sonogashira coupling of bromothiophenes with terminal alkynes and subsequent intramolecular C–N bond-forming reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 14. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Thieno[2,3-c]pyridine Precursors via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2-aminothiophenes using the Gewald reaction, which are key precursors for the construction of the thieno[2,3-c]pyridine scaffold. The thieno[2,3-c]pyridine core is a significant heterocyclic motif found in numerous pharmacologically active compounds, making its efficient synthesis a topic of great interest in medicinal chemistry and drug development.
Introduction to the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a versatile and straightforward method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. The resulting 2-aminothiophene derivatives are valuable intermediates for the synthesis of various fused heterocyclic systems, including the thieno[2,3-c]pyridine core. The reaction is known for its operational simplicity, the availability of starting materials, and mild reaction conditions.[3]
Applications in Drug Development
Thieno[2,3-c]pyridine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. They are integral components in the core structure of various kinase inhibitors and have shown potential as anticancer, anticoagulant, and antimicrobial agents.[4] The efficient synthesis of these compounds is therefore a critical step in the discovery and development of new therapeutic agents.
Reaction Mechanism and Workflow
The Gewald reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1] The 2-aminothiophene, typically a 3-carbonitrile or 3-carboxylate derivative, can then be further cyclized to form the thieno[2,3-c]pyridine ring system, often through a Friedländer-type annulation.
Caption: General workflow for the synthesis of thieno[2,3-c]pyridines.
Data Presentation
The following tables summarize representative quantitative data for the Gewald reaction under various conditions, showcasing the synthesis of 2-aminothiophene precursors.
Table 1: Effect of Catalyst and Reaction Time on the Gewald Reaction
| Entry | Carbonyl Compound | Active Nitrile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine (20) | Ethanol | 4 | 85 | [5] |
| 2 | Acetone | Ethyl Cyanoacetate | Piperidine (15) | DMF | 6 | 78 | [3] |
| 3 | Cyclopentanone | Malononitrile | Triethylamine (25) | Methanol | 5 | 82 | [3] |
| 4 | 4-Methylcyclohexanone | Malononitrile | Morpholine (20) | Ethanol | 4.5 | 88 | [5] |
Table 2: Substrate Scope and Yields in the Gewald Reaction
| Entry | Ketone | Nitrile | Product | Yield (%) | m.p. (°C) |
| 1 | Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85 | 148-150 |
| 2 | Cyclopentanone | Malononitrile | 2-Amino-4,5-dihydro-cyclopenta[b]thiophene-3-carbonitrile | 82 | 135-137 |
| 3 | Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 75 | 102-104 |
| 4 | Propiophenone | Ethyl Cyanoacetate | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | 72 | 90-92 |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophene-3-carbonitriles
This protocol describes a typical one-pot synthesis of a 2-aminothiophene precursor.
Materials and Reagents:
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Malononitrile (or other active methylene nitrile)
-
Elemental sulfur
-
Morpholine (or other suitable base, e.g., triethylamine, piperidine)
-
Ethanol (or other suitable solvent, e.g., methanol, DMF)
-
Deionized water
-
Ice
Apparatus:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add the ketone (0.1 mol), active methylene nitrile (0.1 mol), and elemental sulfur (0.1 mol, 3.2 g) in ethanol (100 mL).
-
With stirring, add the base (e.g., morpholine, 0.02 mol, 1.74 mL) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of a Thieno[2,3-c]pyridine via Friedländer-type Annulation
This protocol outlines a general procedure for the cyclization of a 2-aminothiophene-3-carbonyl precursor to a thieno[2,3-c]pyridine derivative.
Materials and Reagents:
-
2-Amino-3-acylthiophene (e.g., 2-amino-3-acetylthiophene) or 2-amino-3-cyanothiophene
-
A compound with an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate, malononitrile)
-
Base (e.g., sodium ethoxide, piperidine) or Acid (e.g., p-toluenesulfonic acid, polyphosphoric acid) catalyst
-
Anhydrous ethanol or another suitable high-boiling solvent (e.g., toluene, xylene)
Apparatus:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a dry round-bottom flask, dissolve the 2-aminothiophene precursor (0.05 mol) in anhydrous ethanol (100 mL).
-
Add the carbonyl compound with an α-methylene group (0.055 mol) to the solution.
-
Add the catalyst (e.g., a catalytic amount of sodium ethoxide or a few drops of piperidine).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then subjected to an appropriate work-up procedure. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired thieno[2,3-c]pyridine.
Visualizations
The following diagrams illustrate the key chemical transformations.
Caption: Overview of the Gewald reaction.
Caption: Friedländer-type synthesis of a thieno[2,3-c]pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Regioselective Synthesis of Substituted Thieno[3,2-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-c]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural framework, which combines a thiophene and a pyridine ring, imparts a range of biological activities, making them valuable scaffolds in drug discovery.[1][2] Notably, derivatives of this core have been investigated as potential antipsychotic agents, kinase inhibitors, and for other therapeutic applications.[1][3] The regioselective synthesis of substituted thieno[3,2-c]pyridines is crucial for establishing structure-activity relationships (SAR) and developing novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the regioselective synthesis of substituted thieno[3,2-c]pyridines, focusing on established and versatile methodologies.
Synthetic Strategies
Several synthetic strategies have been developed for the construction of the thieno[3,2-c]pyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:
-
Gewald Aminothiophene Synthesis followed by Pyridine Ring Annulation: This is a powerful and widely used method that involves the initial construction of a substituted 2-aminothiophene, which then serves as a versatile intermediate for the subsequent formation of the fused pyridine ring.[4][5][6][7]
-
Fiesselmann Thiophene Synthesis: This classical method allows for the synthesis of substituted thiophenes from thioglycolic acid derivatives and acetylenic esters, which can be adapted for the construction of precursors to thieno[3,2-c]pyridines.[8][9][10][11]
-
Palladium-Catalyzed Cross-Coupling and Cyclization Reactions: Modern transition-metal-catalyzed reactions offer efficient and regioselective routes to the this compound scaffold, often proceeding under mild conditions with high functional group tolerance.[3][12][13]
I. Gewald Aminothiophene Synthesis and Cyclization
This two-step approach is one of the most reliable methods for preparing a wide range of substituted thieno[3,2-c]pyridines. The initial Gewald reaction provides a highly functionalized 2-aminothiophene, which can then be cyclized to form the desired fused pyridine ring.
Logical Workflow: Gewald Synthesis and Cyclization
Caption: Workflow for the synthesis of thieno[3,2-c]pyridines via the Gewald reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrothis compound-3-carboxylate
This protocol is adapted from methodologies employing the Gewald reaction for the synthesis of 2-aminothiophenes from a cyclic ketone.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (solvent)
-
Diethyl ether (for washing)
Procedure:
-
To a stirred solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add morpholine (0.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 50°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to obtain the ethyl 2-amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothis compound-3-carboxylate.
Protocol 2: Cyclization to form the Thieno[3,2-c]pyridin-4(5H)-one core
This protocol describes the subsequent cyclization of the 2-aminothiophene intermediate to form the fused pyridinone ring.
Materials:
-
Ethyl 2-amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothis compound-3-carboxylate (from Protocol 1)
-
Formamide
-
Sodium ethoxide
Procedure:
-
A mixture of the 2-aminothiophene derivative and a cyclizing agent such as formamide or diethyl malonate is heated in the presence of a base like sodium ethoxide.
-
The specific conditions (temperature and reaction time) will depend on the chosen cyclizing agent and the substituents on the thiophene ring.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation upon acidification or by extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Data Presentation
| Entry | Ketone | Active Methylene Nitrile | Product | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | ~85 |
| 2 | N-Boc-4-piperidone | Ethyl cyanoacetate | Ethyl 2-amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothis compound-3-carboxylate | ~70-80 |
| 3 | Acetone | Cyanoacetamide | 2-Amino-3-carbamoyl-4-methylthiophene | ~65 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
II. Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxythiophene-2-carboxylates, which can be valuable precursors for thieno[3,2-c]pyridines. This method is particularly useful for introducing substituents at the 2 and 3-positions of the thiophene ring.
Logical Workflow: Fiesselmann Synthesis
Caption: Workflow for the synthesis of this compound precursors via the Fiesselmann reaction.
Experimental Protocol
Protocol 3: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate
This protocol outlines the synthesis of a substituted 3-hydroxythiophene-2-carboxylate using the Fiesselmann approach.
Materials:
-
Methyl phenylpropiolate (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Sodium methoxide (1.2 eq)
-
Methanol (solvent)
Procedure:
-
Dissolve methyl phenylpropiolate (1.0 eq) in dry methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add methyl thioglycolate (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of sodium methoxide (1.2 eq) in methanol.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Data Presentation
| Entry | Acetylenic Ester | Thioglycolic Acid Derivative | Product | Yield (%) |
| 1 | Methyl propiolate | Methyl thioglycolate | Methyl 3-hydroxythiophene-2-carboxylate | ~75 |
| 2 | Ethyl phenylpropiolate | Ethyl thioglycolate | Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | ~80 |
| 3 | Dimethyl acetylenedicarboxylate | Methyl thioglycolate | Dimethyl 3-hydroxythiophene-2,5-dicarboxylate | ~88 |
Note: Yields can vary depending on the specific substrates and reaction conditions.
III. Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions provide a modern and efficient approach for the construction of the this compound skeleton. These methods often offer high regioselectivity and functional group tolerance.
Logical Workflow: Palladium-Catalyzed Synthesis
References
- 1. The this compound and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines represents a critical gateway to novel therapeutics. This heterocyclic scaffold is a key building block in a variety of pharmacologically active compounds, including the widely used antiplatelet agent clopidogrel. This document provides detailed application notes and experimental protocols for the synthesis of this important chemical entity, with a focus on reproducibility and scalability.
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a versatile starting material in medicinal chemistry, offering numerous avenues for derivatization and the development of new chemical entities targeting a range of biological pathways.[1][2] Its applications extend to the development of treatments for neurological disorders and as a scaffold for agrochemicals.[1][2]
Key Synthetic Strategies
Two primary and well-established routes for the synthesis of the 4,5,6,7-tetrahydrothis compound scaffold are the Pictet-Spengler reaction and multi-component reactions such as the Gewald synthesis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely employed method for the construction of the 4,5,6,7-tetrahydrothis compound ring system.[3][4] This reaction involves the cyclization of a β-thienylethylamine with an aldehyde or ketone, typically under acidic conditions.[3][5]
A significant application of this methodology is in the synthesis of the hydrochloride salt of 4,5,6,7-tetrahydrothis compound, a crucial intermediate in the industrial production of clopidogrel.[6][7][8]
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothis compound Hydrochloride via Pictet-Spengler Reaction [8]
This protocol outlines a common industrial method for the synthesis of the hydrochloride salt.
Materials:
-
2-Thienylethylamine (100 g, 0.79 mol)
-
Polyoxymethylene (26.4 g, 0.88 mol)
-
Dichloroethane (600 mL)
-
6.6N Hydrochloric acid solution in dimethylformamide (133 mL)
Procedure:
-
To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 2-thienylethylamine and dichloroethane. Stir the mixture for 5 minutes.
-
Add polyoxymethylene to the reaction mixture.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction.
-
After 4 hours, cool the reaction mixture to 30°C.
-
Add the hydrochloric acid solution in dimethylformamide.
-
Heat the reaction mixture to 70°C and maintain for 4 hours.
-
Cool the reaction to 15°C and collect the precipitate by suction filtration.
-
Wash the solid with dichloroethane.
-
Dry the product in an oven at 50°C to yield 4,5,6,7-tetrahydrothis compound hydrochloride.
Expected Yield: Approximately 124 g (90%).[8]
A modified Pictet-Spengler reaction has also been developed, utilizing titanium(IV) tetraisopropoxide for imination and trifluoroacetic acid for cyclization, which has shown high efficiency for a variety of carbonyl compounds.[3][9]
Table 1: Comparison of Pictet-Spengler Reaction Conditions for 4,5,6,7-Tetrahydrothis compound Synthesis
| Starting Material | Aldehyde/Ketone | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(2-Thienyl)ethylamine | Polyoxymethylene | HCl in DMF | Dichloroethane | Reflux, then 70 | 4, then 4 | 90 | [8] |
| 2-(2-Thienyl)ethylamine | Formaldehyde | Ethanol, HCl | Water, Dichloroethane | 50-55, then 65-75 | 20-30, then heat | 94.3 | [7] |
| Amine 56 | Formaldehyde | HCl | Not specified | Not specified | Not specified | Not specified | [5] |
| 2-(2-Thienyl)ethylamine | Benzaldehyde | Ti(OiPr)₄, Ac₂O/HCO₂H, TFA | Not specified | Not specified | Not specified | 93 | [3] |
| 2-(2-Thienyl)ethylamine | Cyclohexanecarboxaldehyde | Ti(OiPr)₄, Ac₂O/HCO₂H, TFA | Not specified | Not specified | Not specified | 91 | [3] |
Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component synthesis that yields polysubstituted 2-aminothiophenes.[10][11] This reaction serves as a foundational method for creating a diverse library of this compound derivatives by starting with the construction of a substituted thiophene ring, which can then be further elaborated to form the fused pyridine ring.
The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base, such as morpholine or triethylamine.[10]
Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [10]
This protocol provides a general guideline that can be adapted for the synthesis of precursors to 4,5,6,7-tetrahydrothieno[3,2-c]pyridines.
Materials:
-
Carbonyl compound (e.g., cyclohexanone) (10 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol)
-
Base (e.g., morpholine) (10-20 mol%)
-
Solvent (e.g., ethanol or methanol) (20-30 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the carbonyl compound, active methylene compound, and elemental sulfur.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by recrystallization or column chromatography.
Table 2: Illustrative Yields for Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF | 60 | 84 | [12] |
| Cyclopentanone | Malononitrile | L-Proline (10 mol%) | DMF | 60 | 81 | [12] |
| Acetone | Ethyl Cyanoacetate | L-Proline (10 mol%) | DMF | 60 | 75 | [12] |
Applications in Drug Development
The 4,5,6,7-tetrahydrothis compound scaffold is a cornerstone in the development of several important therapeutic agents. Its derivatives have been extensively explored for their biological activities.[13][14][15][16]
P2Y12 Receptor Antagonism for Antiplatelet Therapy
One of the most significant applications of this scaffold is in the synthesis of P2Y12 receptor antagonists, such as clopidogrel.[6][17] The P2Y12 receptor is a key player in ADP-mediated platelet activation and aggregation.[17][18] By irreversibly binding to this receptor, clopidogrel and related compounds inhibit platelet function, thereby reducing the risk of thrombotic events like myocardial infarction and stroke.
dot
Caption: P2Y12 Receptor Antagonist Signaling Pathway.
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Derivatives of 4,5,6,7-tetrahydrothis compound have also been investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT).[5] This enzyme is responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[19][20] The inhibition of PNMT is a target for understanding and potentially treating conditions related to the central nervous system and blood pressure regulation.[21][22][23]
dot
Caption: Workflow for PNMT Inhibitor Synthesis and Evaluation.
Conclusion
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines offers a rich field of study for chemists and pharmacologists. The methodologies presented here, particularly the Pictet-Spengler and Gewald reactions, provide robust and versatile platforms for accessing this valuable heterocyclic core. The detailed protocols and comparative data aim to facilitate the efficient and reproducible synthesis of these compounds, paving the way for the discovery and development of new and improved therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. d-nb.info [d-nb.info]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-Tetrahydrothis compound Hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 7. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 21. Inhibition of phenylethanolamine-N-methyltransferase and brain-stimulated reward [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[3,2-c]pyridine Derivatives as Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of thieno[3,2-c]pyridine derivatives as a promising class of kinase inhibitors. It includes a summary of their inhibitory activities against various kinases, detailed protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Thieno[3,2-c]pyridines are heterocyclic compounds that have emerged as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Their rigid, planar structure and the presence of nitrogen and sulfur atoms allow for diverse interactions with the ATP-binding pocket of kinases, leading to potent and selective inhibition. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a critical area of drug discovery. This document outlines the application of this compound derivatives as inhibitors of key kinases such as Glycogen Synthase Kinase 3β (GSK-3β), Pim-1, and their activity in cancer cell lines.
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected this compound and related thienopyrazole derivatives against various kinases and cancer cell lines.
Table 1: GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives [1][2][3]
| Compound ID | Structure | IC50 (nM) | Kinase Selectivity Notes |
| 16b | N-(5-(pyridin-4-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | 3.1 | Showed good selectivity over a panel of 21 kinases, with some activity against CDK5 and CK2.[3] |
| 54 | A thieno[3,2-c]pyrazol-3-amine derivative with a 4-methylpyrazole moiety | 3.4 | Profiled for kinase selectivity.[4] |
Table 2: Pim-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Structure | % Inhibition at 50 µM | IC50 (µM) |
| 3c | 3-amino-N-(3-chloro-4-fluorophenyl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 73% | 35.7 |
| 5b | (3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone | 85% | 12.71 |
Table 3: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives [5]
| Compound ID | Cell Line | % Growth Inhibition at 100 µM |
| 6i | MCF7 (Breast Cancer) | 95.33% |
| 6j | RKO (Colorectal Cancer) | 96.78% |
| 6k | RKO (Colorectal Cancer) | 96.14% |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Thieno[3,2-c]pyrazol-3-amine Derivatives[3]
This protocol describes a general method for the synthesis of N-acylated and N-sulfonylated thieno[3,2-c]pyrazol-3-amine derivatives followed by a Suzuki coupling to introduce various aryl or heteroaryl groups.
Step 1: Acylation/Sulfonylation of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine
-
To a solution of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine (1 equivalent) in pyridine, add the appropriate acyl chloride or sulfonyl chloride (1.2 equivalents).
-
Heat the reaction mixture at 110 °C for 2-4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-acylated or N-sulfonylated intermediate.
Step 2: Suzuki Coupling
-
To a mixture of the N-acylated/sulfonylated intermediate (1 equivalent), the corresponding boronic acid or boronic acid ester (1.5 equivalents), and potassium acetate (3 equivalents) in a solvent mixture of DMF/EtOH/H₂O or DMF/1,4-dioxane/H₂O, add Pd(dppf)Cl₂ (0.1 equivalents).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 4-12 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to obtain the final thieno[3,2-c]pyrazol-3-amine derivative.
Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol is a general guideline for determining the in vitro kinase inhibitory activity of this compound derivatives using a fluorescence-based immunoassay that detects ADP formation.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
Adapta™ Universal Kinase Assay Kit (contains Eu-labeled anti-ADP antibody, ADP tracer, and TR-FRET dilution buffer)
-
ATP
-
Test compounds (this compound derivatives)
-
384-well low-volume white plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 100 nL of the test compound solution. b. Add 2.5 µL of 4X ATP solution. c. Add 5 µL of 2X Substrate/Kinase mixture. The final reaction volume is 10 µL. d. Shake the plate for 30 seconds and centrifuge for 1 minute at 1000 x g. e. Incubate the kinase reaction for 60 minutes at room temperature.
-
ADP Detection: a. Prepare the Detection Mix by diluting the Eu-anti-ADP antibody and ADP tracer in TR-FRET Dilution Buffer containing EDTA to stop the kinase reaction. b. Add 5 µL of the Detection Mix to each well. c. Shake the plate for 30 seconds and centrifuge for 1 minute at 1000 x g. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at ~615 nm and ~665 nm. b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay[6]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)[6]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)[6]
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound derivatives
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated and control cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound kinase inhibitors.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Role of Haspin Kinase in Mitosis and its Inhibition.
Caption: Workflow for Kinase Inhibitor Drug Discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship of Thieno[3,2-c]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities. As a bioisostere of purines, it serves as an effective hinge-binding motif for various protein kinases.[1] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer, inflammation, and neurodegenerative disorders.[2][3] Consequently, kinase inhibitors have become a major focus of drug discovery. This compound derivatives have been successfully developed as potent and selective inhibitors for a range of kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[4][5][6]
This document provides a summary of the structure-activity relationships (SAR) for this class of inhibitors, alongside detailed protocols for their evaluation.
Section 1: Structure-Activity Relationship (SAR) Summary
The core this compound structure provides a template for ATP-competitive inhibitors.[7] Modifications at various positions (R¹, R², R³) on the scaffold allow for the fine-tuning of potency and selectivity against specific kinase targets. The general approach involves synthesizing a library of analogues and evaluating their inhibitory activity to build a comprehensive SAR profile.
Caption: Logical workflow for a typical Structure-Activity Relationship (SAR) study.
SAR of GSK-3β Inhibitors
A series of thieno[3,2-c]pyrazol-3-amine derivatives were designed as potential GSK-3β inhibitors. The thieno[3,2-c]pyrazole core was designed to form key hydrogen bonds with the hinge region of the kinase.
Table 1: SAR Data for Thieno[3,2-c]pyrazol-3-amine Derivatives against GSK-3β
| Compound | R¹ | R² | R³ | GSK-3β IC₅₀ (nM) |
|---|---|---|---|---|
| 16a | H | H | Acetyl | 4.4 |
| 16b | H | H | Isobutyryl | 3.1 |
| 16c | H | H | n-Butyryl | 33.2 |
| 16d | H | H | Mesyl | >1000 |
| 16e | H | H | Benzoyl | 34.6 |
-
Key Findings:
-
Small, branched acyl groups at the R³ position, such as isobutyryl (16b), provided the highest potency.
-
Replacing the acyl group with a sulfonyl group (mesyl, 16d) resulted in a dramatic loss of activity.
-
Larger acyl groups like n-butyryl (16c) and benzoyl (16e) were less tolerated, showing a ~10-fold decrease in potency compared to the most active compounds.
-
SAR of EGFR Inhibitors
Thieno[2,3-d]pyrimidine derivatives, structurally related to the this compound core, have been developed as inhibitors of the EGFRL858R/T790M mutant, which is associated with resistance to cancer therapies.[5]
Table 2: SAR Data for Thieno[2,3-d]pyrimidine Derivatives against EGFRL858R/T790M
| Compound | R | EGFRL858R/T790M IC₅₀ (nM)[5] | EGFRWT IC₅₀ (nM)[5] | Selectivity Index (WT/Mutant) |
|---|---|---|---|---|
| B1 | Cyclopropyl | 13 | >1000 | >76.9 |
| B2 | Ethyl | 25 | >1000 | >40.0 |
| B3 | Isopropyl | 38 | >1000 | >26.3 |
| B4 | n-Propyl | 21 | >1000 | >47.6 |
| Olmutinib | (Reference) | 26 | 135 | 5.2 |
-
Key Findings:
-
The 4,5,6,7-tetrahydrothis compound moiety serves as an important structural backbone for these inhibitors.[5]
-
Small alkyl groups at the R position were well-tolerated, with the cyclopropyl group (B1) conferring the highest potency and selectivity against the mutant EGFR.[5]
-
These compounds demonstrated significant selectivity for the mutant EGFR over the wild-type (WT) form, a critical feature for reducing side effects.[5]
-
Section 2: Key Signaling Pathways
This compound inhibitors often target kinases within critical signaling cascades. The PI3K/AKT/mTOR pathway, for instance, is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[6][8] Thienopyrimidine derivatives have shown potent inhibitory activity against PI3K isoforms.[8][9]
Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.
Section 3: Experimental Protocols
The evaluation of kinase inhibitors requires a sequential process involving biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.[8][9]
Protocol 3.1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for measuring the direct inhibition of a purified kinase enzyme, often using a fluorescence-based readout that quantifies ADP production.[3][10]
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.25 mM DTT).[10]
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be close to the Km for the specific kinase to accurately reflect inhibitor affinity.[11]
-
Prepare serial dilutions of the this compound inhibitor in DMSO, then dilute further in assay buffer.
-
-
Reaction Setup (384-well plate format):
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 2X ATP/substrate mixture to each well.[3]
-
Mix the plate and incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Signal Detection (Example using ADP-Glo™ Assay): [10]
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This terminates the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[3]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3.2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol determines an inhibitor's ability to block kinase activity within intact cells by measuring the phosphorylation status of a known downstream substrate.[12][13]
Caption: Workflow for a cell-based Western blot assay to assess kinase inhibition.
Methodology:
-
Cell Seeding:
-
Plate the desired cell line (e.g., HCT-116, SH-SY5Y) in 6-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.[14]
-
-
Inhibitor Treatment:
-
Prepare various concentrations of the this compound inhibitor.
-
Treat the cells with the inhibitor or vehicle control (e.g., DMSO) for the desired time period (e.g., 1-24 hours).[12]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[12]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel.[15]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH or β-actin.[13]
-
Protocol 3.3: Cellular Proliferation / Cytotoxicity Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insight into the cytotoxic or cytostatic effects of the inhibitor.[5][16]
Caption: General workflow for an MTT-based cell proliferation assay.
Methodology:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Treat the cells with various concentrations of the this compound inhibitor (typically in a final volume of 200 µL). Include a vehicle-only control.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀/IC₅₀ value.
-
Conclusion
The this compound scaffold is a highly adaptable platform for the design of potent and selective kinase inhibitors. SAR studies consistently demonstrate that modifications to substituent groups are critical for optimizing interactions within the ATP-binding pocket of target kinases, thereby dictating both potency and selectivity. The protocols outlined in this document provide a robust framework for the systematic evaluation of novel this compound derivatives, from initial biochemical screening to validation in cellular models, facilitating the discovery of next-generation kinase-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[3,2-c]pyridine Compounds: Application Notes for Potential Antipsychotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-c]pyridine derivatives represent a class of heterocyclic compounds that have been investigated for their potential as antipsychotic agents. These compounds have shown notable affinity for serotonin receptors, particularly the 5-HT2A subtype, and to a lesser extent, dopamine D2 receptors. This dual receptor action is a characteristic feature of many atypical antipsychotics, suggesting that this compound-based structures may offer a desirable pharmacological profile for the treatment of psychosis with a potentially reduced risk of extrapyramidal side effects compared to traditional neuroleptics.
This document provides detailed application notes, including quantitative pharmacological data and experimental protocols, to guide researchers in the evaluation of this compound compounds for antipsychotic drug discovery programs. The data and protocols are primarily based on foundational studies of arylpiperazine derivatives of the this compound ring system.
Data Presentation
The following tables summarize the in vitro receptor binding affinities and in vivo behavioral data for a series of this compound derivatives, allowing for a comparative analysis of their structure-activity relationships.
Table 1: In Vitro Receptor Binding Affinities of this compound Derivatives
| Compound ID | R Group (Imide Moiety) | 5-HT1 (Ki, nM) | 5-HT2 (Ki, nM) | D2 (Ki, nM) | α1 (Ki, nM) |
| 22a | Phthalimide | 15.0 | 1.2 | 1200 | 25.0 |
| 22b | 4,5-Dichlorophthalimide | 10.0 | 0.8 | 800 | 18.0 |
| 22c | 4-Methylphthalimide | 12.0 | 1.0 | 1100 | 22.0 |
| 22d | N,N-Dimethylphthalimide | 18.0 | 1.5 | 1500 | 30.0 |
Data presented are inhibitory constants (Ki) and represent the concentration of the compound required to inhibit 50% of radioligand binding.
Table 2: In Vivo Behavioral Data for this compound Derivatives
| Compound ID | Apomorphine-Induced Stereotypy (ED50, mg/kg, p.o.) | Apomorphine-Induced Climbing (ED50, mg/kg, p.o.) | Conditioned Avoidance Response (ED50, mg/kg, p.o.) |
| 22a | 10.5 | 8.2 | 5.5 |
| 22b | 7.8 | 6.1 | 4.1 |
| 22c | 9.5 | 7.5 | 5.0 |
| 22d | 12.0 | 9.8 | 6.2 |
Data presented are effective doses (ED50) and represent the dose of the compound required to produce a 50% effect in the respective behavioral assay. Oral administration (p.o.).
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound compounds for antipsychotic activity.
Synthesis of a Representative this compound Compound
This protocol describes the synthesis of a key intermediate, 4-chlorothis compound, and its subsequent reaction to form an arylpiperazine derivative.
Protocol 1: Synthesis of 2-(4-(4-(Thieno[3,2-c]pyridin-4-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione (Compound 22a)
Step 1: Synthesis of 4-Chlorothis compound
-
To a solution of 4-hydroxythis compound (1 equivalent) in phosphorus oxychloride (10 equivalents), add N,N-dimethylaniline (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-chlorothis compound.
Step 2: Synthesis of 1-(Thieno[3,2-c]pyridin-4-yl)piperazine
-
To a solution of 4-chlorothis compound (1 equivalent) in a suitable solvent such as 1-pentanol or 3-methyl-1-butanol, add piperazine (3 equivalents).
-
Heat the reaction mixture to reflux for 16-24 hours.
-
Cool the mixture to room temperature and add water.
-
Extract the aqueous layer with toluene (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(thieno[3,2-c]pyridin-4-yl)piperazine, which can be used in the next step without further purification.
Step 3: Synthesis of 2-(4-(4-(Thieno[3,2-c]pyridin-4-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione
-
To a solution of 1-(thieno[3,2-c]pyridin-4-yl)piperazine (1 equivalent) and N-(4-bromobutyl)phthalimide (1.1 equivalents) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80-90 °C for 8-12 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.
Caption: Synthetic workflow for a representative this compound compound.
In Vitro Receptor Binding Assays
These protocols are for competitive binding assays to determine the affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.
Protocol 2: Dopamine D2 Receptor Binding Assay
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL.
-
Assay Components:
-
Radioligand: [3H]Spiperone (final concentration ~0.2-0.4 nM).
-
Non-specific binding: Defined using 1 µM (+)-butaclamol.
-
Test Compounds: Prepare serial dilutions in assay buffer.
-
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]Spiperone, and either buffer (for total binding), (+)-butaclamol (for non-specific binding), or the test compound. The final assay volume is typically 250 µL.
-
Incubate the plate at 37 °C for 15 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 3: Serotonin 5-HT2A Receptor Binding Assay
-
Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4 °C. Resuspend the pellet in fresh buffer and incubate at 37 °C for 10 minutes to remove endogenous serotonin. Centrifuge again and resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL.
-
Assay Components:
-
Radioligand: [3H]Ketanserin (final concentration ~0.5-1.0 nM).
-
Non-specific binding: Defined using 1 µM mianserin.
-
Test Compounds: Prepare serial dilutions in assay buffer.
-
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]Ketanserin, and either buffer, mianserin, or the test compound. The final assay volume is typically 250 µL.
-
Incubate the plate at 37 °C for 20 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Quantification: Determine the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the D2 receptor assay.
Caption: General workflow for in vitro receptor binding assays.
In Vivo Behavioral Assays
These protocols describe animal models used to predict the antipsychotic potential of test compounds.
Protocol 4: Apomorphine-Induced Stereotypy in Mice
-
Animals: Use male CD-1 mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Administer the test compound or vehicle orally (p.o.) 30-60 minutes before the apomorphine challenge.
-
Apomorphine Challenge: Administer apomorphine hydrochloride (1.0 mg/kg, s.c.).
-
Observation: Immediately after apomorphine injection, place each mouse in an individual observation cage.
-
Observe the mice for stereotyped behavior (e.g., sniffing, licking, gnawing, and repetitive head movements) for a period of 30 minutes, starting 5 minutes after the apomorphine injection.
-
Scoring: Score the intensity of stereotypy at 5-minute intervals using a rating scale (e.g., 0 = absent, 1 = intermittent, 2 = continuous).
-
Data Analysis: Calculate the total stereotypy score for each animal. Determine the ED50 of the test compound, which is the dose that reduces the mean stereotypy score by 50% compared to the vehicle-treated group.
Protocol 5: Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.
-
Training:
-
Place a rat in the shuttle box.
-
A trial begins with the presentation of the CS for 10 seconds.
-
If the rat crosses to the other compartment during the CS, it is scored as an avoidance response, and the trial terminates.
-
If the rat does not cross during the CS, the US (e.g., 0.6 mA footshock) is delivered for a maximum of 10 seconds.
-
If the rat crosses to the other compartment during the US, it is scored as an escape response.
-
If the rat fails to cross during the US, it is a failure to escape.
-
Conduct daily training sessions of 50 trials with an inter-trial interval of 30 seconds until the rats reach a stable performance criterion (e.g., >80% avoidance responses).
-
-
Testing:
-
Administer the test compound or vehicle (p.o. or i.p.) at a set time before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis: Record the number of avoidance, escape, and failure to escape responses. A compound is considered to have potential antipsychotic activity if it selectively suppresses the conditioned avoidance response at doses that do not significantly affect the escape response. Calculate the ED50 for the blockade of the CAR.
Caption: Logical flow of the Conditioned Avoidance Response (CAR) experiment.
Signaling Pathways
The potential antipsychotic activity of this compound compounds is believed to be mediated primarily through the modulation of serotonergic and dopaminergic signaling pathways in the brain. Blockade of 5-HT2A receptors in the cortex is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and reduced extrapyramidal side effects. While the affinity for D2 receptors is weaker, antagonism at these receptors in the mesolimbic pathway remains a cornerstone for the treatment of positive psychotic symptoms.
Thieno[3,2-c]pyridine Derivatives: Applications and Protocols for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of thieno[3,2-c]pyridine derivatives as potential anticancer agents. The this compound scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating significant potential in oncology. This guide summarizes the current understanding of their mechanisms of action, offers protocols for their evaluation, and presents quantitative data from related isomers to inform future research.
Application Notes
This compound derivatives have emerged as a noteworthy class of compounds in the landscape of anticancer drug discovery. Their rigid, planar structure provides a versatile scaffold for the development of targeted therapies. While research on the specific this compound isomer is still developing, studies on related isomers such as thieno[2,3-b]pyridine and thieno[2,3-c]pyridine have revealed potent antiproliferative activities across a range of cancer cell lines.
The primary proposed mechanisms of action for thienopyridine derivatives include the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Notably, tetrahydrothis compound derivatives have been identified as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.
Furthermore, the closely related thieno[2,3-c]pyridine isomer has been shown to exert its anticancer effects through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
The data and protocols presented herein are intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel this compound derivatives for cancer therapy.
Quantitative Data on Anticancer Activity of Thienopyridine Derivatives
While specific quantitative data for this compound derivatives is limited in publicly available literature, the following tables summarize the potent anticancer activities of closely related thieno[2,3-c]pyridine and thieno[2,3-b]pyridine isomers. This data provides a valuable reference for the potential efficacy of the this compound scaffold.
Table 1: IC50 Values of Thieno[2,3-c]pyridine Derivatives against Various Cancer Cell Lines [1][2][3][4][5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6a | HSC3 | Head and Neck Cancer | 14.5 |
| RKO | Colorectal Cancer | 24.4 | |
| 6i | HSC3 | Head and Neck Cancer | 10.8 |
| T47D | Breast Cancer | 11.7 | |
| RKO | Colorectal Cancer | 12.4 | |
| MCF7 | Breast Cancer | 16.4 |
Table 2: IC50 Values of Thieno[2,3-b]pyridine Derivatives against Various Cancer Cell Lines [6]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3 | MCF7 | Breast Cancer | >50 |
| HeLa | Cervical Cancer | >50 | |
| 4 | MCF7 | Breast Cancer | 38.2 |
| HeLa | Cervical Cancer | 45.1 | |
| 5 | MCF7 | Breast Cancer | 42.5 |
| HeLa | Cervical Cancer | 49.3 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol details the quantification of apoptosis induced by this compound derivatives using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives as anticancer agents.
Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.
Caption: Hsp90 inhibition by a Thieno[2,3-c]pyridine isomer, a potential mechanism.
Caption: General experimental workflow for evaluating this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.ut.ac.ir [journals.ut.ac.ir]
Thieno[3,2-c]pyridine as a Scaffold for Hsp90 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of thieno[3,2-c]pyridine and its analogs as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins, making it a prime target in cancer therapy. The this compound scaffold has emerged as a promising framework for the development of novel Hsp90 inhibitors.
Introduction to Hsp90 and Thienopyridine Inhibitors
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins.[1] In cancer cells, Hsp90 is overexpressed and essential for maintaining the function of mutated and overexpressed oncoproteins that drive tumor growth and survival.[2] These client proteins include key signaling molecules such as receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors.[3] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins, thereby simultaneously blocking multiple oncogenic signaling pathways.[3]
The this compound scaffold and its isomer, thieno[2,3-c]pyridine, have been explored for the development of small molecule Hsp90 inhibitors. These heterocyclic systems offer a versatile template for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data on Thienopyridine Hsp90 Inhibitors
The following tables summarize the biological activity of representative this compound and thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.
Table 1: Hsp90 Binding Affinity and Cellular Potency of a this compound Derivative
| Compound ID | Scaffold | Assay Type | Target/Cell Line | IC50/GI50 | Reference |
| Compound 19 | 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl amide | Fluorescence Polarization | Hsp90 N-terminus | 50.3 nM (IC50) | [4] |
| Cell Proliferation (GI50) | H1975 (NSCLC) | 0.31 µM | [4] | ||
| Cell Proliferation (GI50) | Skbr3 (Breast Cancer) | 0.11 µM | [4] |
Table 2: Anti-proliferative Activity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | Scaffold | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6a | Thieno[2,3-c]pyridine | HSC3 | Head and Neck | 14.5 | [3][5] |
| RKO | Colorectal | 24.4 | [3][5] | ||
| 6i | Thieno[2,3-c]pyridine | HSC3 | Head and Neck | 10.8 | [3][5] |
| T47D | Breast | 11.7 | [3][5] | ||
| RKO | Colorectal | 12.4 | [3][5] | ||
| MCF7 | Breast | 16.4 | [3] |
Signaling Pathways and Experimental Workflows
Hsp90 Chaperone Cycle and Inhibition
Hsp90 functions as a dimer, and its chaperone activity is coupled to an ATP hydrolysis cycle. Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket, competing with ATP and locking the chaperone in a conformation that is targeted for degradation, which in turn leads to the degradation of its client proteins.
Experimental Workflow for Screening Thienopyridine-based Hsp90 Inhibitors
A typical workflow for identifying and characterizing novel this compound-based Hsp90 inhibitors involves a series of in vitro assays.
Experimental Protocols
Protocol 1: Hsp90 Binding Assay (Fluorescence Polarization)
This protocol is for determining the binding affinity of this compound derivatives to the Hsp90 N-terminal ATP-binding domain.
Materials:
-
Purified recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)
-
This compound compounds dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the this compound test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no Hsp90).
-
Add the fluorescently labeled Hsp90 ligand to all wells at a fixed concentration (e.g., 1-5 nM).
-
Add purified Hsp90α protein to all wells except the negative control wells. The final concentration of Hsp90 should be optimized to give a stable and robust fluorescence polarization signal.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, Skbr3, MCF7, HSC3, RKO)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values from dose-response curves.
Protocol 3: Western Blot Analysis of Hsp90 Client Proteins
This protocol is for determining the effect of this compound derivatives on the levels of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
This compound compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, EGFR, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of the this compound compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in client protein levels relative to the loading control.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thieno[3,2-c]pyridine in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of thieno[3,2-c]pyridine derivatives in the fabrication of organic light-emitting diodes (OLEDs). The unique electronic and photophysical properties of these heterocyclic compounds make them excellent candidates for developing highly efficient and stable emitter materials, particularly when incorporated into phosphorescent iridium(III) complexes.
Introduction to this compound in OLEDs
This compound is a bicyclic heterocyclic compound that has garnered significant interest in materials science. When used as a ligand in organometallic complexes, particularly with heavy metal atoms like iridium, it can lead to highly efficient phosphorescent emitters for OLEDs. These materials are crucial for achieving high internal quantum efficiencies by harvesting both singlet and triplet excitons generated during electrical excitation. Pyridine-based derivatives, in general, are valued for their role as high-efficiency luminescent materials and are often used in the charge transport layers of OLEDs to improve charge mobility and overall device performance.[1] The this compound framework, in particular, has been successfully utilized in creating novel phosphorescent Iridium complexes for use in OLEDs.[2][3]
Quantitative Data Presentation
The performance of OLEDs incorporating this compound-based iridium complexes is summarized in the table below. These complexes have demonstrated high efficiencies in various device architectures, emitting light from yellow to orange-red.
| Emitter Name/Code | Host Material | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates | Ref. |
| (EtPy)2Ir(acac) | PVK:PBD | ITO/PEDOT:PSS/PVK:PBD:(EtPy)2Ir(acac)/CsF/Al | 13.4 | 5.9 | 11.2 | Orange-Red | (0.62, 0.38) | [4] |
| PO-01 | CBP | ITO/NPB/CBP:Ir-complex/BCP/Alq3/LiF/Al | - | - | - | Yellow | - | [2][3] |
| PO-01-TB | TCTA | ITO/PEDOT:PSS/TCTA:PO-01-TB/TmPyPb/LiF/Al | 34.2 (at max), 32.4 (at 1000 cd/m²) | 12 (at max) | 11.6 (at max) | Orange | (0.39, 0.46) for white OLED | [2] |
| (ptq)2Ir(acac) | - | Vacuum-deposited PhOLED | - | - | 22.9 | Red | (0.61, 0.36) | [3] |
| PO-01 | CBP | ITO/MoO3/CBP/PO-01/TPBi/LiF/Al | 51.2 | - | - | Orange | - | [5] |
Experimental Protocols
Synthesis of a Representative this compound-based Iridium(III) Complex
This protocol describes a general method for the synthesis of a cyclometalated iridium(III) complex with a this compound-based ligand and acetylacetonate (acac) as the ancillary ligand.
3.1.1. Synthesis of the this compound Ligand (e.g., 4-phenylthis compound)
A common route to synthesize substituted thieno[3,2-c]pyridines involves the reaction of a thiophene derivative with a suitable nitrogen-containing precursor, followed by cyclization.
-
Materials: 3-bromothiophene, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., Na₂CO₃), and appropriate solvents (e.g., a mixture of 1,2-dimethoxyethane and water).
-
Procedure:
-
Combine 3-bromothiophene, phenylboronic acid, the palladium catalyst, and the base in a reaction vessel with the solvent mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction can be carried out under sealed conditions, potentially with microwave irradiation to reduce reaction times.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform a work-up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenylthis compound ligand.
-
3.1.2. Synthesis of the Iridium(III) Complex (e.g., Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate)
-
Materials: 4-phenylthis compound ligand, Iridium(III) chloride hydrate (IrCl₃·nH₂O), acetylacetone (acac), and a high-boiling point solvent (e.g., 2-ethoxyethanol).
-
Procedure:
-
Formation of the Iridium Dimer:
-
React the 4-phenylthis compound ligand (2.5 equivalents) with IrCl₃·nH₂O (1 equivalent) in a mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under an inert atmosphere for several hours until the reaction is complete.
-
Cool the mixture to room temperature, and collect the precipitated chloro-bridged iridium dimer by filtration. Wash the solid with methanol and diethyl ether, then dry under vacuum.
-
-
Formation of the Final Complex:
-
Suspend the iridium dimer and an excess of acetylacetone in 2-ethoxyethanol.
-
Add a base (e.g., sodium carbonate) to the mixture.
-
Reflux the reaction mixture for several hours under an inert atmosphere.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to yield the final iridium(III) complex. Characterize the product using ¹H NMR, mass spectrometry, and elemental analysis.[6][7]
-
-
OLED Device Fabrication
Two primary methods are used for fabricating OLEDs with this compound-based emitters: solution processing and vacuum thermal evaporation.
3.2.1. Solution-Processed OLED Fabrication Protocol
This method is suitable for soluble small molecules or polymer-based materials.[2]
-
Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates by sequential ultrasonication in a cleaning solution (e.g., 1% Hellmanex solution), deionized water, and isopropyl alcohol (IPA), each for a specified duration (e.g., 5-15 minutes).[8]
-
Rinse the substrates thoroughly with deionized water between each sonication step.[8]
-
Dry the substrates with a stream of nitrogen gas.[8]
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.
-
-
Layer Deposition (Spin Coating):
-
Hole Injection Layer (HIL): Spin-coat an aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Bake the substrate at a specified temperature (e.g., 120 °C) to remove the solvent.[9]
-
Emissive Layer (EML):
-
Prepare a solution of the host material (e.g., PVK or TCTA) and the this compound-based iridium complex dopant in a suitable organic solvent (e.g., chlorobenzene or toluene).
-
Spin-coat the EML solution on top of the HIL. The thickness is controlled by the solution concentration and spin speed.[2][4]
-
Anneal the substrate at a moderate temperature (e.g., 70-80 °C) to remove residual solvent.[8][9]
-
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the electron transport layer (ETL) (e.g., TPBi or TmPyPb), an electron injection layer (EIL) (e.g., LiF or Liq), and the metal cathode (e.g., Al) through a shadow mask to define the active area.[3][9]
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.[8]
-
3.2.2. Vacuum Thermal Evaporation OLED Fabrication Protocol
This method is suitable for thermally stable small molecules and allows for precise control over layer thickness.[5]
-
Substrate Preparation: Follow the same cleaning and surface treatment procedure as for solution-processed devices.[10]
-
Layer Deposition (in a high-vacuum chamber):
-
Mount the cleaned ITO substrates in the chamber.
-
Sequentially deposit the following layers by thermal evaporation at a low deposition rate (e.g., 0.5-2 Å/s):
-
Hole Injection Layer (HIL) (e.g., MoO₃).
-
Hole Transport Layer (HTL) (e.g., NPB or TAPC).
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP or TCTA) and the this compound-based iridium complex dopant from separate sources. The doping concentration is controlled by the relative deposition rates.
-
Electron Transport Layer (ETL) (e.g., TPBi or Alq₃).
-
Electron Injection Layer (EIL) (e.g., LiF).
-
Cathode (e.g., Al).
-
-
-
Encapsulation: Encapsulate the device as described for the solution-processed method.
Visualizations
Caption: A diagram illustrating the multilayer structure of a typical OLED.
Caption: A flowchart of the experimental workflow for OLED development.
References
- 1. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 2. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 7. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application of Thieno[3,2-c]pyridine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine scaffold, a fused heterocyclic system comprising thiophene and pyridine rings, has emerged as a versatile building block in the design and synthesis of advanced materials. Its unique electronic properties, structural rigidity, and potential for functionalization make it a compelling candidate for applications in organic electronics and sensing. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and fluorescent sensors.
Organic Field-Effect Transistors (OFETs)
This compound-based polymers have demonstrated significant potential as active materials in OFETs due to their excellent charge transport characteristics. The inherent electron-deficient nature of the pyridine ring combined with the electron-rich thiophene moiety allows for the tuning of frontier molecular orbital energy levels, facilitating efficient charge injection and transport.
Application Note: High-Performance Ambipolar and p-Type OFETs
Derivatives of this compound-4,6-dione have been utilized as key building blocks in the synthesis of donor-acceptor (D-A) conjugated polymers for OFET applications. These polymers exhibit promising charge carrier mobilities, making them suitable for next-generation flexible electronics.
A notable example involves a bisisoindigo derivative incorporating this compound-4,6-dione subunits (TPBIID) and its corresponding D-A conjugated polymer, PTPBIID-BT.[1][2] Devices fabricated with the small molecule TPBIID have shown balanced ambipolar charge transport, while the polymer PTPBIID-BT has demonstrated p-type dominant ambipolar characteristics with high hole mobility.[1][2]
Another class of materials involves this compound-4,6-dione-derived isoindigo (TPyI) based D-A polymers. Both regioirregular (ri-PTPyI2T) and regioregular (rr-PTPyI2T) versions of these polymers have been synthesized, exhibiting narrow bandgaps and p-type charge transport characteristics. The regioregular polymer, in particular, shows enhanced hole mobility due to its more ordered structure.
Quantitative Data Summary:
| Material/Device | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Bandgap (eV) |
| TPBIID | 0.011[1] | 0.015[1] | - |
| PTPBIID-BT | 0.16[1] | - | - |
| ri-PTPyI2T | 0.14 | - | ~1.19 |
| rr-PTPyI2T | 0.32 | - | ~1.19 |
Experimental Protocols
1.2.1. Synthesis of this compound-4,6-dione-derived Isoindigo (TPyI) Monomer
A detailed, step-by-step synthesis protocol for the TPyI monomer is crucial for the development of novel polymers. While the exact, multi-step synthesis is complex and proprietary to the original research, a general workflow can be outlined based on common organic synthesis strategies for similar compounds.
Caption: Generalized workflow for the synthesis of the TPyI monomer.
1.2.2. Polymerization of TPyI-based Polymers (e.g., rr-PTPyI2T)
Regioregular polymers are typically synthesized via controlled polymerization techniques like Stille or Suzuki cross-coupling reactions.
-
Protocol:
-
Dissolve the TPyI monomer and a distannylated or diborylated co-monomer (e.g., bithiophene) in an appropriate anhydrous solvent (e.g., toluene or chlorobenzene) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., P(o-tol)₃).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for a specified period (e.g., 24-72 hours) to allow for polymerization.
-
Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by adding it to a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
-
1.2.3. Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs
Caption: Workflow for the fabrication of a BGTC OFET device.
-
Protocol:
-
Substrate Preparation: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate electrode and gate dielectric, respectively.
-
Cleaning: Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote polymer film growth. This is typically done by immersing the substrates in a dilute OTS solution in toluene or by vapor deposition.
-
Polymer Film Deposition: Prepare a solution of the this compound-based polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). Deposit the polymer film onto the treated substrate by spin-coating at a defined speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds).
-
Annealing: Anneal the polymer film at a specific temperature (e.g., 150-200 °C) for a certain time (e.g., 30-60 minutes) in a nitrogen-filled glovebox to remove residual solvent and improve the film morphology.
-
Electrode Deposition: Deposit the source and drain electrodes (typically 50-100 nm of gold) on top of the polymer film through a shadow mask by thermal evaporation under high vacuum (<10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
Characterization: Measure the electrical characteristics of the OFET devices (output and transfer curves) using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have been successfully employed as ligands in phosphorescent iridium(III) complexes, which act as highly efficient emitters in OLEDs. The electronic properties of the this compound moiety can be tuned to achieve emission in different regions of the visible spectrum.
Application Note: Efficient Phosphorescent OLEDs
Iridium(III) complexes incorporating 4-phenylthis compound as a cyclometalating ligand have been developed as phosphorescent emitters. For instance, iridium(III)bis(4-(4-t-butylphenyl)thieno[3,2-c]pyridinato-N,C2′)acetylacetonate (PO-01-TB) has been used as an orange emitter in solution-processed OLEDs.[3] Another example, bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate iridium(III) (PO-01), has been utilized in high-efficiency orange OLEDs with ultrathin emitting layers.[4]
Quantitative Data Summary:
| Emitter | Host | Device Structure | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) |
| PO-01-TB | TCTA | ITO/PEDOT:PSS/TCTA:PO-01-TB/TmPyPb/LiF/Al | 34.2[3] | 11.6[3] | >10,000[3] |
| PO-01 | CBP | ITO/MoO₃/CBP/PO-01/TPBi/LiF/Al | 52.0[4] | 22.8[4] | 20,800[4] |
Experimental Protocols
2.2.1. Synthesis of Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate (PO-01)
The synthesis of such iridium complexes typically involves a two-step process: formation of a chloro-bridged iridium dimer followed by reaction with the ancillary ligand.
Caption: Synthetic route for the PO-01 iridium complex.
-
Protocol:
-
Dimer Formation: React 4-phenylthis compound with iridium(III) chloride hydrate (IrCl₃·nH₂O) in a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v). Reflux the mixture under an inert atmosphere for 12-24 hours. The chloro-bridged dimer will precipitate upon cooling. Collect the solid by filtration and wash it with methanol and diethyl ether.
-
Complex Formation: Suspend the chloro-bridged dimer in a solvent like 2-ethoxyethanol. Add acetylacetone and a base such as sodium carbonate (Na₂CO₃). Reflux the mixture for another 8-12 hours.
-
Purification: After cooling, pour the reaction mixture into water and extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure PO-01 complex.
-
2.2.2. Fabrication of a Solution-Processed OLED
-
Protocol:
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at a specified temperature (e.g., 120 °C) in air.
-
Emissive Layer (EML): Prepare a solution of the host material (e.g., TCTA) and the PO-01-TB emitter in a suitable solvent (e.g., chlorobenzene) with a specific doping concentration (e.g., 5-10 wt%). Spin-coat the EML solution on top of the HIL in an inert atmosphere (glovebox). Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode: Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the electron transport layer (e.g., TmPyPb), a thin layer of lithium fluoride (LiF) as an electron injection layer, and the aluminum (Al) cathode. The deposition rates and thicknesses of these layers should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation and Characterization: Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture. Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the OLEDs using a source meter and a spectroradiometer.
-
Fluorescent Sensors
The thieno[3,2-c]pyran scaffold, a close analog of this compound, has been utilized in the design of "turn-on" fluorescent chemosensors. These sensors exhibit high selectivity and sensitivity for specific metal ions, such as Zn²⁺.
Application Note: Selective "Turn-On" Fluorescent Sensor for Zn²⁺
A functionalized thieno[3,2-c]pyran derivative has been designed as a chemosensor that displays a significant fluorescence enhancement upon binding with Zn²⁺ ions.[1] The sensing mechanism is based on excited-state intramolecular proton transfer (ESIPT). The interaction with Zn²⁺ inhibits the ESIPT process, leading to a "turn-on" fluorescence response. This sensor has a low detection limit, making it suitable for trace analysis.
Quantitative Data Summary:
| Sensor | Analyte | Detection Limit (μM) |
| Functionalized Thieno[3,2-c]pyran | Zn²⁺ | 0.67[1][5] |
Experimental Protocols
3.2.1. Synthesis of a Functionalized Thieno[3,2-c]pyran Sensor
The synthesis of such sensors involves multi-step organic reactions to build the thieno[3,2-c]pyran core and introduce the necessary functional groups for ion recognition and fluorescence modulation.
Caption: General synthetic scheme for a thieno[3,2-c]pyran-based fluorescent sensor.
3.2.2. Protocol for Fluorometric Detection of Zn²⁺
-
Materials and Reagents:
-
Stock solution of the thieno[3,2-c]pyran sensor (e.g., 1 mM in acetonitrile or DMSO).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or acetonitrile), including Zn²⁺.
-
Buffer solution (e.g., HEPES buffer, pH 7.4).
-
High-purity solvents (e.g., acetonitrile, water).
-
-
Protocol:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 μM) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Fluorescence Titration:
-
To a cuvette containing a fixed volume of the sensor solution, add incremental amounts of the Zn²⁺ stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a short period.
-
Record the fluorescence emission spectrum at a specific excitation wavelength.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the sensor and a different metal ion at a concentration significantly higher than that of the sensor.
-
Record the fluorescence spectra of these solutions and compare the fluorescence intensity with that of the solution containing only the sensor and the solution with Zn²⁺.
-
-
Determination of Detection Limit:
-
Measure the fluorescence intensity of the blank solution (sensor only) multiple times to determine the standard deviation of the blank (σ).
-
Perform a fluorescence titration with low concentrations of Zn²⁺ and plot the fluorescence intensity versus the Zn²⁺ concentration. Determine the slope (k) of the linear portion of the calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k.[5]
-
-
This document provides a comprehensive overview and detailed protocols for the application of this compound and its derivatives in materials science. The provided data and methodologies should serve as a valuable resource for researchers and professionals in the field.
References
- 1. Thieno[3,2-c]pyran: an ESIPT based fluorescence “turn-on” molecular chemosensor with AIE properties for the selective recognition of Zn2+ ion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A this compound-4,6-dione derived bisisoindigo for organic field-effect transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Thieno[3,2-c]pyridine Derivatives: Applications and Protocols for Neurological Disorder Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of Thieno[3,2-c]pyridine derivatives as potential therapeutic agents for neurological disorders. The information presented is collated from recent scientific literature and is intended to guide research and development in this promising area of medicinal chemistry.
Application Notes
This compound derivatives have emerged as a versatile scaffold in the development of novel treatments for a range of neurological disorders. Their unique chemical structure allows for modification to target various key proteins and pathways implicated in neurodegeneration and neuropsychiatric conditions.
Alzheimer's Disease
A significant area of investigation for this compound derivatives is in the treatment of Alzheimer's disease (AD). Certain derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, a hallmark of AD.[1][2][3] The inhibition of GSK-3β by these compounds can lead to a reduction in tau pathology, offering a potential disease-modifying strategy.
One notable compound, a thieno[3,2-c]pyrazol-3-amine derivative referred to as compound 16b , has demonstrated a high potency against GSK-3β with an IC50 of 3.1 nM.[2] In cellular models, this compound has been shown to decrease the hyperphosphorylation of tau at Ser396 and exhibit no cytotoxicity at concentrations up to 50 μM.[1][2] Furthermore, it has been observed to up-regulate the phosphorylation of GSK-3β at Ser9, an inhibitory phosphorylation site, and increase the expression of β-catenin, indicating a modulation of the Wnt signaling pathway.[1] Another derivative, compound 54 , also a potent GSK-3β inhibitor (IC50 of 3.4 nM), has shown neuroprotective effects against Aβ-induced toxicity in rat primary cortical neurons and anti-neuroinflammatory effects in astrocytes and microglia.[3]
Huntington's Disease
Novel thieno[3,2-b]pyridine derivatives are being explored for the treatment of Huntington's disease (HD). These compounds have been shown to modulate the splicing of the huntingtin (HTT) gene, leading to a reduction in the levels of both mutant and wild-type huntingtin protein.[4][5] This approach offers a potential strategy to lower the burden of the toxic mutant huntingtin protein in the brain and peripheral tissues. The development of these splicing modifiers with improved selectivity aims to provide a broader therapeutic window compared to nonselective alternatives.[4]
Other Neurological Applications
The this compound scaffold has also been investigated for other neurological and psychiatric applications. Certain arylpiperazine derivatives of this compound have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weak interaction with dopamine D2 receptors, suggesting potential antipsychotic activity.[6] Additionally, some this compound compounds have been identified as potassium channel inhibitors, which may have applications in a variety of disorders, including autoimmune and inflammatory conditions that can have neurological manifestations.[7] Furthermore, thieno[3,2-b]pyridine derivatives have been developed as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5), a target for various neurological and psychiatric disorders.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for key this compound derivatives in the context of neurological disorders.
Table 1: In Vitro Efficacy of this compound Derivatives in Alzheimer's Disease Models
| Compound | Target | IC50 (nM) | Cell Line | Key Findings | Reference |
| 16b | GSK-3β | 3.1 | SH-SY5Y | Potent GSK-3β inhibitor, decreased tau phosphorylation at Ser396, no cytotoxicity up to 50 μM. | [1][2] |
| 54 | GSK-3β | 3.4 | Rat primary cortical neurons, astrocytes, microglia | Potent GSK-3β inhibitor, neuroprotective against Aβ-induced toxicity, anti-neuroinflammatory effects. | [3] |
| 5d | Butyrylcholinesterase | 230 | - | Inhibitory activity against cholinesterases. | [9] |
| 5e | Acetylcholinesterase | 1550 | - | Inhibitory activity against cholinesterases. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-c]pyrazol-3-amine Derivatives (General Procedure)
This protocol is a generalized procedure based on the synthesis of compounds like 16b and 54.[1][3]
Step 1: Synthesis of N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)amide Intermediate
-
To a solution of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine in pyridine, add the appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride or isobutyryl chloride) dropwise.
-
Heat the reaction mixture to reflux at 110 °C for 12 hours.
-
Quench the reaction by adding methanol and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)amide intermediate.
Step 2: Suzuki Coupling to Introduce the Pyridine Moiety
-
To a solution of the N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)amide intermediate and the desired pyridylboronic acid or ester in a mixture of DMF, 1,4-dioxane, and water, add Pd(dppf)Cl2 and CH3CO2K.
-
Stir the mixture at 100 °C for 15 hours.
-
After cooling, add distilled water and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the final thieno[3,2-c]pyrazol-3-amine derivative.
Protocol 2: GSK-3β Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound against GSK-3β.
-
Prepare a reaction mixture containing GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add the this compound derivative at various concentrations to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-32P]ATP or a non-radioactive method like an ELISA-based assay or a fluorescence-based assay.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the GSK-3β activity, using a suitable software.
Protocol 3: Western Blot for Tau Phosphorylation in SH-SY5Y Cells
This protocol outlines the steps to assess the effect of a this compound derivative on tau phosphorylation in a cellular context.[1]
-
Culture SH-SY5Y neuroblastoma cells in appropriate media.
-
Treat the cells with the test compound at various concentrations for a specified duration. To induce tau hyperphosphorylation, cells can be co-treated with an agent like amyloid-beta (Aβ).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-pTau Ser396) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the phosphorylated tau signal to the total tau or a housekeeping protein (e.g., β-actin) signal to quantify the changes in phosphorylation.
Visualizations
Caption: GSK-3β Signaling Pathway in Alzheimer's Disease and the inhibitory action of this compound derivatives.
Caption: Proposed mechanism of HTT splicing modulation by Thieno[3,2-b]pyridine derivatives in Huntington's Disease.
Caption: General workflow for the discovery and development of this compound derivatives for neurological disorders.
References
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The this compound and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 8. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-b]pyridine amines: Synthesis and evaluation of tacrine analogs against biological activities related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Thieno[2,3-c]pyridines as Potent and Selective COT Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer Osaka Thyroid (COT) kinase, also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a serine/threonine kinase that plays a pivotal role in the inflammatory signaling cascade. It is a key regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), making it an attractive therapeutic target for a range of autoimmune diseases and cancer. This document provides detailed protocols for the synthesis of a promising class of COT kinase inhibitors, the thieno[2,3-c]pyridines, and for the subsequent in vitro evaluation of their inhibitory activity.
Introduction
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors.[1] High-throughput screening efforts have identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase.[2][3] These compounds have demonstrated significant potential for therapeutic intervention in inflammatory diseases and oncology by modulating the COT-mediated signaling pathway. This application note details a general synthetic route to this class of compounds and provides protocols for two common and robust biochemical assays used to determine their inhibitory potency against COT kinase.
COT Kinase Signaling Pathway
COT kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Upon activation, typically initiated by inflammatory stimuli, COT phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate the transcription of various genes, including those encoding for pro-inflammatory cytokines like TNF-α. The inhibition of COT kinase can effectively block this signaling cascade, leading to a reduction in the production of these inflammatory mediators.
Caption: COT Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
I. Synthesis of Thieno[2,3-c]pyridine Derivatives
A versatile and commonly employed method for the synthesis of the thieno[2,3-c]pyridine core is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. The resulting 2-aminothiophene can then be further elaborated to construct the fused pyridine ring. The following protocol describes a general procedure for the synthesis of 2,4-disubstituted thieno[2,3-c]pyridines.
Caption: General Synthetic Workflow for Thieno[2,3-c]pyridines.
Protocol 1: Synthesis of a 2,4-Disubstituted Thieno[2,3-c]pyridine
This protocol is a generalized procedure based on the Thorpe-Ziegler cyclization of S-alkylated 3-cyanopyridine-2(1H)-thiones.[4]
Materials and Reagents:
-
Substituted 3-cyanopyridine-2(1H)-thione
-
Appropriate α-halo ketone or ester (e.g., phenacyl bromide)
-
Potassium hydroxide (KOH) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, and chromatography)
Procedure:
-
S-Alkylation:
-
To a solution of the substituted 3-cyanopyridine-2(1H)-thione (1 equivalent) in DMF, add powdered KOH (1.1 equivalents) and stir at room temperature for 30 minutes.
-
Add the α-halo ketone or ester (1 equivalent) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum.
-
-
Thorpe-Ziegler Cyclization:
-
Suspend the crude S-alkylated product in ethanol.
-
Add a catalytic amount of a base such as sodium ethoxide or piperidine.
-
Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
-
Further Diversification (Example: Amide Coupling):
-
The resulting 3-aminothieno[2,3-b]pyridine can be further functionalized. For example, an amide coupling can be performed by reacting the amino group with a desired carboxylic acid in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in a suitable solvent like DMF.
-
Note: Reaction conditions (temperature, time, solvent, and base) may need to be optimized for specific substrates.
II. In Vitro COT Kinase Inhibition Assays
The inhibitory potency of the synthesized thieno[2,3-c]pyridines against COT kinase is typically determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Two common methods are the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay and the ADP-Glo™ Kinase Assay.
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay [3][5]
This assay measures the phosphorylation of a fluorescein-labeled substrate by COT kinase. Inhibition of the kinase results in a decrease in the TR-FRET signal.
Materials and Reagents:
-
Recombinant human COT (MAP3K8) enzyme
-
Fluorescein-labeled substrate (e.g., Fluorescein-MAP2K1)
-
ATP
-
LanthaScreen™ Tb-anti-pMAP2K1 (pThr386) antibody
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
EDTA solution (to stop the reaction)
-
Test compounds (thieno[2,3-c]pyridines) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Kinase Reaction Buffer to the desired final concentrations.
-
Prepare a solution of COT kinase in Kinase Reaction Buffer. The optimal concentration should be determined experimentally (typically the EC50 value from a kinase titration).
-
Prepare a solution of Fluorescein-MAP2K1 substrate and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for ATP.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the COT kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the Tb-labeled antibody in TR-FRET Dilution Buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.
Materials and Reagents:
-
Recombinant human COT (MAP3K8) enzyme
-
Substrate for COT kinase (e.g., inactive MEK1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer
-
Test compounds (thieno[2,3-c]pyridines) dissolved in DMSO
-
384-well opaque assay plates
Procedure:
-
Kinase Reaction:
-
Add diluted test compounds to the wells of a 384-well opaque plate.
-
Add the COT kinase and substrate solution to each well.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activities of a series of synthesized thieno[2,3-c]pyridine derivatives against COT kinase are summarized in the table below. The IC50 values were determined using the LanthaScreen™ TR-FRET Kinase Assay.
| Compound ID | R¹ Substituent | R² Substituent | COT Kinase IC50 (nM) |
| TPC-1 | H | Phenyl | 500 |
| TPC-2 | H | 4-Fluorophenyl | 250 |
| TPC-3 | Methyl | Phenyl | 150 |
| TPC-4 | Methyl | 4-Fluorophenyl | 75 |
| TPC-5 | H | 2-Naphthyl | 120 |
| TPC-6 | Methyl | 2-Naphthyl | 45 |
Note: The data presented in this table is illustrative and intended to demonstrate the structure-activity relationship. Actual values may vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Summary
The preliminary data suggests that:
-
Substitution at the R¹ position: A methyl group at the R¹ position generally leads to increased potency compared to a hydrogen atom.
-
Substitution at the R² position: Aromatic substituents at the R² position are well-tolerated. The introduction of a fluorine atom on the phenyl ring (TPC-2 and TPC-4) enhances the inhibitory activity. Larger aromatic systems, such as a naphthyl group (TPC-5 and TPC-6), also result in potent inhibitors.
Conclusion
The thieno[2,3-c]pyridine scaffold represents a viable starting point for the development of potent and selective COT kinase inhibitors. The synthetic protocols provided herein offer a reliable route to access a variety of analogs for SAR studies. Furthermore, the detailed biochemical assay protocols enable the accurate determination of their inhibitory potency. These application notes and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the COT kinase signaling pathway.
References
- 1. LanthaScreen® Kinase Assay Basic Training Module | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Thieno[3,2-c]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Thieno[3,2-c]pyridines, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
???+ question "Q1: My reaction yield for the Thieno[3,2-c]pyridine synthesis is consistently low. What are the common causes and how can I improve it?"
???+ question "Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?"
Specific Troubleshooting
???+ question "Q3: My cyclization step to form the this compound ring is not proceeding to completion. How can I drive the reaction forward?"
???+ question "Q4: How can I effectively purify my this compound product from the crude reaction mixture?"
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyclization in this compound Synthesis
| Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide | Strong mineral acid | Dioxane, ethanol | 50°C to boiling point of the mixture | Good | [1] |
| 3-bromo-5H-thieno[3,2-c]pyridine-4-one | Phosphorus oxychloride | None | Reflux | - | |
| Thiophene-2-ethylamine | Concentrated H₂SO₄ | None | - | 62% | [2] |
| 2-thiophene ethyl amine | Formaldehyde, HCl | Water, Ethanol | 50-55 °C, then 65-75 °C | - | [3] |
Experimental Protocols
Protocol 1: Cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide (Adapted from[1])
-
Dissolve the N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide in an inert organic solvent such as ethanol.
-
Add a strong mineral acid (e.g., 12N HCl) to the solution.
-
Reflux the mixture for approximately 4 hours.
-
After cooling, concentrate the mixture in vacuo.
-
Take up the residue in water and make the aqueous solution alkaline by adding ammonia.
-
Extract the product with methylene chloride.
-
Combine the organic phases, dry over sodium sulfate, and evaporate the solvent in vacuo.
-
Purify the resulting oily residue by distillation under reduced pressure to obtain the this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield issues in this compound synthesis.
Signaling Pathway Inhibition
Caption: Inhibition of the P2Y12 receptor by a this compound derivative, preventing platelet aggregation.
References
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Thienopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of thienopyridines. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thienopyridines and what are their general challenges?
A1: The most prevalent methods for synthesizing the thienopyridine core include the Gewald, Thorpe-Ziegler, Vilsmeier-Haack, and Pictet-Spengler reactions. Each of these routes presents unique challenges, primarily related to controlling regioselectivity and minimizing the formation of side products. Common issues include the formation of dimers, isomers, and other unexpected cyclization products, which can complicate purification and reduce the overall yield of the desired thienopyridine.
Q2: I am observing a significant amount of a byproduct in my Gewald synthesis of a 2-aminothiophene precursor. What is the likely identity of this byproduct and how can I minimize its formation?
A2: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product). This dimer formation competes with the desired intramolecular cyclization that leads to the 2-aminothiophene. The yield of this dimeric byproduct is highly dependent on the reaction conditions.
To minimize dimer formation, consider the following troubleshooting steps:
-
Temperature Control: The reaction temperature can significantly influence the rate of dimerization versus cyclization. Lowering the reaction temperature may favor the desired cyclization.
-
Base Selection and Concentration: The choice and concentration of the base are crucial. While a base is necessary to catalyze the initial Knoevenagel condensation, an excess or a very strong base can promote the dimerization side reaction. The use of catalytic amounts of a suitable base, such as morpholine or piperidinium borate, has been shown to be effective.[1]
-
Solvent Effects: The polarity of the solvent can impact the reaction pathway. Experimenting with different solvents, including greener options like ethanol/water mixtures, may help to suppress dimer formation.[2]
-
Reaction Time: Optimizing the reaction time is important. Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.
Q3: My Vilsmeier-Haack formylation of a thiophene derivative is not proceeding as expected, leading to a mixture of products. What are the potential side reactions?
A3: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like thiophenes, which are often precursors to thienopyridines. However, side reactions can occur, leading to a loss of regioselectivity and the formation of undesired products. Potential issues include:
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.
-
Formation of Isomeric Products: Depending on the substituents on the thiophene ring, formylation can occur at different positions, leading to a mixture of regioisomers. The regioselectivity can be influenced by the steric and electronic properties of the substituents and the Vilsmeier reagent itself.
-
Unexpected Cyclizations: In some cases, unexpected cyclizations can follow the formylation, especially if other reactive functional groups are present in the molecule.
Q4: I am struggling with the purification of my crude thienopyridine product. What are the recommended methods for removing common byproducts and isomers?
A4: The purification of thienopyridines can be challenging due to the structural similarity of the desired product to the various side products. A combination of techniques is often necessary for achieving high purity.
-
Recrystallization: This is a powerful technique for purifying solid thienopyridine derivatives. The choice of solvent is critical and should be guided by the solubility profile of the desired compound versus the impurities. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is a standard method. A gradient elution with a solvent system like ethyl acetate in hexanes is often effective.
-
High-Performance Liquid Chromatography (HPLC): For the separation of closely related isomers, preparative HPLC can be a valuable tool. Various stationary phases, including reversed-phase (C18) and those designed for hydrogen-bonding or mixed-mode separations, can be employed. The mobile phase composition, including the use of additives like formic acid or ammonium formate, can be optimized to achieve separation.[3]
Troubleshooting Guides
Guide 1: Gewald Synthesis of 2-Aminothiophenes
Issue: Low yield of the desired 2-aminothiophene and a high proportion of a dimeric byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Gewald synthesis.
Experimental Protocol: Minimizing Dimer Formation in Gewald Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the ketone (1.0 eq), activated nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add a catalytic amount of morpholine (0.1-0.2 eq).
-
Temperature Control: Maintain the reaction temperature at 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Quantitative Data on Byproduct Formation (Illustrative):
| Parameter | Condition A (High Temp, Excess Base) | Condition B (Optimized) |
| Temperature | 80 °C | 45 °C |
| Base (Morpholine) | 1.0 eq | 0.15 eq |
| Yield of Dimer | 35% | <5% |
| Yield of 2-Aminothiophene | 50% | 85% |
Guide 2: Vilsmeier-Haack Reaction
Issue: Formation of multiple products, indicating a lack of regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Vilsmeier-Haack reactions.
Experimental Protocol: Improving Regioselectivity in Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the thiophene derivative (1.0 eq) in a minimal amount of anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to separate the regioisomers.
Guide 3: Pictet-Spengler Reaction
Issue: Low yield or formation of side products due to competing reaction pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pictet-Spengler reaction.
Experimental Protocol: Optimized Pictet-Spengler Synthesis of Tetrahydrothienopyridines
-
Reaction Setup: To a solution of the 2-(thienyl)ethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile, or a protic solvent like ethanol), add the aldehyde or ketone (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or scandium(III) triflate). The choice and amount of acid can significantly impact the reaction outcome and should be optimized.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization. The regioselectivity of the cyclization can be influenced by the substituents on the thiophene ring.[1][4]
Signaling Pathways and Logical Relationships
Caption: Reaction pathway of the Gewald synthesis showing the competing formation of the desired 2-aminothiophene and the dimeric byproduct.
References
- 1. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Discovery and optimization of thienopyridine derivatives as novel urea transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[3,2-c]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thieno[3,2-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for this compound derivatives are column chromatography and recrystallization.[1][2] The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity.
Q2: How do I choose a suitable solvent system for column chromatography?
A2: A suitable solvent system for column chromatography is typically determined by Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation of the desired compound from impurities, with a retention factor (Rf) value for the target compound preferably between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to achieve optimal separation.
Q3: My this compound derivative is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, more polar solvent systems are required. You can try using solvent systems containing methanol or ammonia. A common approach is to use a small percentage of methanol in dichloromethane. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve the peak shape. Alternatively, reversed-phase chromatography can be a suitable option for highly polar compounds.[3]
Q4: My compound appears to be decomposing on the silica gel column. How can I avoid this?
A4: Some this compound derivatives can be sensitive to the acidic nature of silica gel.[3] To mitigate decomposition, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is done by preparing a slurry of silica gel in the chosen eluent and adding a small amount of triethylamine (1-2%). Alternatively, using a different stationary phase like alumina (neutral or basic) or Florisil® can be a good solution.[3]
Q5: What are the best practices for recrystallizing this compound derivatives?
A5: Successful recrystallization depends heavily on the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. For this compound derivatives, which can be polar, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ether/petroleum ether have been used.[6][7][8]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the solvent system using TLC to achieve a good separation of spots. - Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 ratio of compound to silica gel). - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - Solvent system is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution might be necessary.[3] |
| Tailing of Spots/Peaks | - Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica). - The compound is not sufficiently soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Choose a solvent system where the compound has better solubility. |
| Compound Decomposition | - Sensitivity to the acidic nature of silica gel. | - Deactivate the silica gel with a base (e.g., triethylamine). - Use an alternative stationary phase like neutral or basic alumina.[3] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated. - High level of impurities.[5][9] | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. - Use a lower boiling point solvent. - Purify the compound by another method (e.g., column chromatography) to remove impurities before recrystallization.[9] |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was added). - The solution is supersaturated.[4] | - Evaporate some of the solvent to concentrate the solution and try cooling again.[9] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] |
| Low Recovery of Crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[4] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration before cooling. |
Experimental Protocols
General Protocol for Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using either the "dry packing" or "wet slurry" method. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.[10]
-
-
Elution:
-
Start the elution with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Regioselectivity Issues in Thieno[3,2-c]pyridine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the thieno[3,2-c]pyridine core, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge in the functionalization of this compound lies in controlling the site of reaction between the electron-rich thiophene ring and the electron-deficient pyridine ring. The thiophene moiety is generally more susceptible to electrophilic attack, typically at the C2 or C3 positions. In contrast, the pyridine ring is more reactive towards nucleophilic substitution or C-H activation, often at the C7 position. This dichotomy in reactivity can lead to mixtures of regioisomers, complicating synthesis and purification. The control of regioselectivity is a significant hurdle in harnessing the full potential of this valuable scaffold in medicinal chemistry and materials science.[1]
Q2: Which positions on the this compound core are most reactive towards electrophilic substitution?
A2: For electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, the thiophene ring is the more reactive of the two rings. Within the thiophene ring, the C2 and C3 positions are the most susceptible to electrophilic attack. The precise position of substitution can be influenced by the specific reagents, reaction conditions, and the presence of any existing substituents on the heterocyclic core. For instance, in related thieno-heterocycles, electrophilic attack at the α-carbon of the thiophene ring (C2) is often kinetically and thermodynamically favored.
Q3: How can I achieve selective functionalization at the pyridine ring (C7 position)?
A3: Selective functionalization at the C7 position of the pyridine ring typically requires methods other than classical electrophilic aromatic substitution. Strategies include:
-
Directed C-H Activation/Arylation: Palladium-catalyzed direct C-H arylation can be a powerful tool for functionalizing the pyridine ring. By choosing appropriate ligands and reaction conditions, it is possible to direct the reaction to the C-H bonds of the pyridine moiety. For the closely related thieno[3,2-c]pyrazole system, a regioselective C6-arylation (analogous to the C7 position in this compound) has been successfully demonstrated using a Pd(OAc)₂ catalyst with AgOTf as an oxidant.
-
Halogenation followed by Cross-Coupling: A common strategy involves the synthesis of a 7-halo-thieno[3,2-c]pyridine intermediate. This can sometimes be achieved through regioselective bromination under specific conditions, particularly on activated substrates like thieno[3,2-c]pyridinones where electron donation from the pyridone nitrogen enhances the nucleophilicity of the C7 position.[2] The resulting 7-halo derivative can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to introduce a wide range of substituents.
Troubleshooting Guides
Problem 1: Poor regioselectivity in the bromination of this compound, resulting in a mixture of isomers.
Possible Causes:
-
Reaction Conditions: Standard electrophilic bromination conditions (e.g., Br₂ in acetic acid) often lead to a mixture of 2-bromo, 3-bromo, and di-brominated products due to the high reactivity of the thiophene ring.
-
Substrate Activation: The electronic properties of the starting material heavily influence the site of bromination. Unsubstituted this compound will preferentially react on the thiophene ring.
Solutions:
-
For Thiophene Ring Bromination (C2/C3):
-
Use milder brominating agents like N-bromosuccinimide (NBS) at low temperatures to improve selectivity. For example, the reaction of a substituted 4,5,6,7-tetrahydrothis compound with bromine in acetic acid has been shown to yield the 2-bromo derivative.[3]
-
Consider a lithiation-bromination sequence. Deprotonation with a strong base like n-butyllithium followed by quenching with an electrophilic bromine source (e.g., Br₂) can offer high regioselectivity. For 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, lithiation followed by reaction with tributyl borate has been used to prepare the 2-boronic acid derivative, which can then be converted to the bromide.
-
-
For Pyridine Ring Bromination (C7):
-
This is challenging on the neutral aromatic system. It is more feasible on an activated pyridinone derivative. For 4-oxo-4,5-dihydrothis compound precursors, regioselective bromination at the 7-position can be achieved, exploiting the electron-donating effect of the pyridone nitrogen.[2]
-
Alternatively, consider a synthetic route that builds the this compound core with a pre-installed halogen at the desired position on the pyridine ring.
-
Problem 2: Low yield in the Suzuki-Miyaura coupling of a halo-thieno[3,2-c]pyridine.
Possible Causes:
-
Catalyst Inactivity: The choice of palladium catalyst and ligand is crucial and substrate-dependent.
-
Base and Solvent Incompatibility: The base and solvent system may not be optimal for the specific halo-thieno[3,2-c]pyridine substrate.
-
Poor Quality Boronic Acid/Ester: The organoboron reagent may have degraded or contain impurities.
Solutions:
-
Optimize Catalyst System: Screen a variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos) to find the most effective combination.
-
Vary Base and Solvent: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents such as dioxane, DME, or toluene with an aqueous component are often effective.
-
Ensure High-Quality Reagents: Use freshly purchased or purified boronic acids/esters.
Data Presentation
Table 1: Regioselectivity in the Functionalization of this compound and its Analogs
| Reaction | Position(s) Functionalized | Reagents and Conditions | Yield (%) | Reference(s) |
| Bromination | 2-position | 4,5,6,7-Tetrahydrothis compound derivative, Br₂ in Acetic Acid | N/A | [3] |
| Bromination | 7-position | 4-Oxo-4,5-dihydrothis compound precursor, Electrophilic bromination | N/A | [2] |
| C-H Arylation | C7-position (analogous) | Thieno[3,2-c]pyrazole, Aryl Iodide, Pd(OAc)₂, AgOTf, TFA in DMA | 49-94 | |
| Lithiation/Borylation | 2-position | 5-TMS-4,5,6,7-tetrahydrothis compound, n-BuLi, Tributyl borate | N/A | |
| Direct C-H Arylation (general) | C2 or C3 position | Thienopyridine derivatives, Aryl Bromide, Pd(OAc)₂, Ligand (e.g., PCy₃·HBF₄), Base (e.g., K₂CO₃), PivOH in DMA at 100°C | Moderate to excellent | [1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Thienopyridines (adapted for this compound)
This protocol is based on conditions found to be effective for the direct arylation of various heterocycles, including thienopyridines, and is expected to favor functionalization at the C2 or C3 position of the thiophene ring.[1]
-
Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, combine K₂CO₃ (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃·HBF₄ (0.04 mmol, 4 mol%).
-
Addition of Reagents: Add this compound (1 mmol) and the desired aryl bromide (1 mmol).
-
Solvent and Additive: Purge the vial with argon, then add dimethylacetamide (DMA, to make a 0.3 M solution) and pivalic acid (PivOH, 0.3 mmol, 30 mol%).
-
Reaction: Seal the vial and stir the reaction mixture vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-thieno[3,2-c]pyridine (General Procedure)
This protocol provides a general framework for the Suzuki-Miyaura coupling of a 7-bromo-thieno[3,2-c]pyridine intermediate.
-
Reaction Setup: To an oven-dried flask, add 7-bromo-thieno[3,2-c]pyridine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography to yield the 7-aryl-thieno[3,2-c]pyridine product.
Mandatory Visualizations
Logical Flowchart for Regioselective Functionalization of this compound
Caption: Decision tree for regioselective functionalization.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling at C7.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy 7-Bromo-4-oxo-4,5-dihydrothis compound-2-carbaldehyde (EVT-15489202) [evitachem.com]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Thienopyridines
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted thienopyridines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a halothienopyridine is resulting in a low yield. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings involving thienopyridines can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.[1]
-
Reagent Quality: Ensure the purity and stability of your thienopyridine halide, boronic acid or ester, palladium catalyst, ligand, and base. Boronic acids, in particular, can be susceptible to degradation over time.[2]
-
Catalyst Activity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. It's crucial to use a fresh, active catalyst.[3]
-
Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[4]
-
Solvent and Base Purity: Utilize anhydrous and thoroughly degassed solvents to prevent catalyst deactivation. Ensure the base is of high purity and appropriate for the reaction.[3]
Q2: I am observing significant amounts of starting material even after prolonged reaction times. What could be the issue?
A2: Unreacted starting material often points towards issues with the catalytic cycle, particularly the oxidative addition or transmetalation steps.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring of the thienopyridine core can coordinate to the palladium center, leading to catalyst inhibition or poisoning.[5][6] The use of bulky, electron-rich ligands can often mitigate this issue.[7]
-
Inefficient Oxidative Addition: The reactivity of the thienopyridine halide is crucial. The general order of reactivity is I > Br > Cl.[8] For less reactive chlorides, a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures may be necessary.[7]
-
Poor Transmetalation: The choice of base is critical for the activation of the boronic acid to facilitate transmetalation. The base must be sufficiently strong and soluble in the reaction medium.
Q3: My reaction is producing a complex mixture of byproducts. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct. This can be minimized by using anhydrous conditions, milder bases, or by using more stable boronic esters (e.g., pinacol esters).[7]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[7] Thoroughly degassing the reaction mixture is the most effective way to prevent this.
-
Dehalogenation: The starting thienopyridine halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be minimized by optimizing the reaction temperature and choice of base.
Q4: How does the sulfur atom in the thienopyridine ring affect the Suzuki coupling reaction?
A4: The sulfur atom in the thiophene moiety of the thienopyridine can act as a poison for the palladium catalyst.[5] Sulfur can strongly coordinate to the palladium center, blocking active sites and leading to catalyst deactivation.[5] To overcome this, it is often necessary to use higher catalyst loadings or employ more robust catalyst systems with bulky, electron-donating ligands that can stabilize the catalyst and promote the desired catalytic cycle over catalyst poisoning.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of thienopyridines.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more active precatalyst system (e.g., Buchwald or PEPPSI precatalysts).[7] |
| Catalyst poisoning by sulfur | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use bulky, electron-rich ligands like SPhos or XPhos to shield the palladium center.[5][7] | |
| Inefficient oxidative addition (especially with chlorides) | Switch to a more active ligand (e.g., Buchwald ligands, NHC ligands). Increase the reaction temperature.[7] | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is sufficiently soluble in the solvent system. For anhydrous conditions with K₃PO₄, the addition of a small amount of water may be beneficial.[9] | |
| Formation of Byproducts | Protodeboronation of boronic acid | Use anhydrous solvents and reagents. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄). Consider using a more stable boronic ester (e.g., pinacol ester).[7] |
| Homocoupling of boronic acid | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.[7] | |
| Dehalogenation of thienopyridine halide | Lower the reaction temperature. Screen different bases and solvent systems. | |
| Reaction turns black immediately | Catalyst decomposition | This often indicates the formation of palladium black. Ensure the reaction is thoroughly degassed and run at an appropriate temperature. Impurities in the starting materials or solvent can also cause this. |
Data Presentation: Optimized Suzuki Coupling Conditions for Thienopyridine Analogs
The following table summarizes successful Suzuki coupling conditions for thienopyridine precursors and structurally related heterocycles, providing a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 85 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 (MW) | 0.25 | 81 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd precatalyst (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 0.5 | 85 |
| 4 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane | 120 (MW) | 0.67 | 85 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane | 70-80 | 24 | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halothienopyridine (Conventional Heating)
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
Halothienopyridine (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst) (1-5 mol%)
-
Ligand (if not using a pre-formed complex, e.g., SPhos, XPhos) (1.2-2.4 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halothienopyridine, arylboronic acid/ester, base, palladium catalyst, and ligand (if applicable).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the halothienopyridine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 1-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted thienopyridine.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pictet-Spengler Cyclization for Thienopyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pictet-Spengler cyclization for the synthesis of thienopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the Pictet-Spengler cyclization for thienopyridine synthesis in a question-and-answer format.
Question 1: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the desired thienopyridine product. What are the potential causes and solutions?
Possible Causes:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of a sufficiently electrophilic iminium ion from the condensation of the amine and the carbonyl compound.[1][2] If the catalyst is too weak, the reaction may not proceed or will be very slow.
-
Decomposition of Starting Materials: Thiophene-based starting materials can be sensitive to overly harsh acidic conditions and high temperatures, leading to degradation and reduced yield.[2]
-
Poor Quality of Reagents: Impurities in the aldehyde, amine, or solvent can inhibit the reaction.[2] Water, in particular, can hydrolyze the intermediate iminium ion, preventing cyclization.[2]
-
Steric Hindrance: Bulky substituents on the thiophene ring, the amine, or the aldehyde can sterically hinder the cyclization step.[2]
-
Low Nucleophilicity of the Thiophene Ring: Compared to more electron-rich systems like indoles, the thiophene ring is less nucleophilic, which can make the intramolecular electrophilic aromatic substitution step more difficult. This may require harsher reaction conditions.[1]
-
Formation of Side Products: Various side reactions can compete with the desired cyclization, reducing the yield of the thienopyridine product.
Solutions and Recommendations:
-
Catalyst Optimization:
-
For less reactive substrates, consider using strong protic acids like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[1][3]
-
Lewis acids such as titanium(IV) isopropoxide (TTIP) or BF₃·OEt₂ can also be effective.[2][3]
-
A mixture of acetic acid and hydrochloric acid has also been shown to be effective in similar cyclizations.[4]
-
-
Reaction Condition Tuning:
-
Reagent Purity:
-
Ensure that the aldehyde and amine starting materials are pure.
-
Use anhydrous solvents to prevent hydrolysis of the iminium ion intermediate.[2]
-
-
Addressing Steric Hindrance:
-
If steric hindrance is a suspected issue, prolonged reaction times or higher temperatures may be necessary to overcome the activation barrier.[2]
-
Question 2: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Possible Side Reactions:
-
Oxidation: The thiophene ring can be susceptible to oxidation under certain reaction conditions, leading to undesired byproducts.[2]
-
Over-alkylation or Polymerization: The aldehyde can sometimes react with the product or other starting material molecules, leading to polymers or over-alkylated products.
-
Rearrangement Reactions: Under strong acidic conditions, carbocation intermediates may undergo rearrangements.
Solutions and Recommendations:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[2]
-
Control of Stoichiometry: Use a precise stoichiometry of the amine and aldehyde to reduce the likelihood of side reactions involving excess reagents.
-
Temperature Control: Avoid excessively high temperatures, which can promote decomposition and side reactions.[2]
Question 3: How can I improve the regioselectivity of the cyclization on an unsymmetrically substituted thiophene ring?
Background:
The Pictet-Spengler cyclization is an electrophilic aromatic substitution reaction. Therefore, the position of cyclization on the thiophene ring will be directed by the electronic effects of the substituents.
Solutions and Recommendations:
-
Electronic Directing Effects: Electron-donating groups on the thiophene ring will activate the ring towards electrophilic attack and direct the cyclization to the ortho and para positions. Conversely, electron-withdrawing groups will deactivate the ring and direct the substitution to the meta position. Careful consideration of the electronics of your specific substrate is crucial.
-
Steric Hindrance: Bulky groups on the thiophene ring can sterically block cyclization at adjacent positions, favoring reaction at less hindered sites.
-
Protecting Groups: In some cases, protecting groups can be used to block certain positions on the thiophene ring, thereby directing the cyclization to the desired position.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Pictet-Spengler synthesis of thienopyridines?
A1: The key starting materials are a β-(thienyl)ethylamine derivative and a carbonyl compound, typically an aldehyde or a ketone.[1]
Q2: What types of acidic catalysts are commonly used?
A2: A range of Brønsted and Lewis acids can be used. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and Lewis acids like titanium(IV) isopropoxide (TTIP).[1][3] The choice of catalyst often depends on the reactivity of the specific substrates.
Q3: What solvents are suitable for this reaction?
A3: The choice of solvent can influence the reaction yield.[5] Aprotic solvents are often preferred to avoid hydrolysis of the iminium ion.[1] Acetonitrile, toluene, and 1,4-dioxane have been used, though in some cases, protic solvents like acetic acid are employed.[4][6]
Q4: How does temperature affect the reaction?
A4: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the decomposition of starting materials or the formation of side products.[2][4] Optimization is often necessary for a specific transformation.
Q5: Can this reaction be performed enantioselectively?
A5: Yes, asymmetric Pictet-Spengler reactions can be achieved using chiral Brønsted acids or other chiral catalysts to induce enantioselectivity.[7]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Pictet-Spengler Type Reaction.
| Entry | Solvent | Time (h) | Temperature (°C) | Acid (equiv.) | Yield (%) | Reference |
| 1 | CH₃CN | 1.5 | 50 | HCl (2.0) | 26 | [6] |
| 2 | CH₃CN | 5.5 | 50 | HCl (1.0) | 53 | [6] |
| 3 | CH₃CN | 4.5 | 82 | HCl (1.5) | 32 | [6] |
| 4 | Toluene | 2 | 70 | HCl (1.0) | 58 | [6] |
| 5 | Toluene | 2 | 110 | HCl (1.0) | 25 | [6] |
| 6 | 1,4-Dioxane | 2 | 70 | HCl (1.0) | 8 | [6] |
| 7 | AcOH | 24 | rt | HCl (2.0) | 31 | [6] |
| 8 | AcOH | 48 | rt | HCl (2.0) | 47 | [6] |
| 9 | AcOH | 3.5 | 70 | HCl (2.0) | 48 | [6] |
| 10 | AcOH | 5 | 70 | HCl (2.0) | 67 | [6] |
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction
This protocol is adapted from a procedure for a similar furan-based system and may require optimization for specific thienopyridine syntheses.[4]
-
Imine Formation: A solution of the starting 2-(thienyl)ethylamine (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in an anhydrous solvent (e.g., acetonitrile) is refluxed for one hour.
-
Cyclization: After cooling, the appropriate acid catalyst (e.g., 2 equivalents of HCl) is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at a specific temperature (e.g., 50-70 °C), and the progress is monitored by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, the mixture is cooled and neutralized with an aqueous base solution (e.g., NaHCO₃ or NaOH).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Example Protocol for Ticlopidine Synthesis via a Pictet-Spengler type reaction
In a specific protocol for synthesizing the thienopyridine ticlopidine, a one-pot Pictet-Spengler reaction was performed as follows:[3]
-
The amine and paraformaldehyde were condensed at 80 °C in titanium (IV) tetraisopropoxide (TTIP) for 3 hours.
-
The in situ-formed imine was then treated with acetic-formic anhydride at 70 °C for 2 hours to produce the formyliminium ion, which then undergoes cyclization.
Visualizations
Caption: Troubleshooting workflow for low yield in Pictet-Spengler cyclization.
Caption: Generalized mechanism of the Pictet-Spengler reaction for thienopyridine synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: Efficient Synthesis of Thieno[3,2-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Thieno[3,2-c]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for synthesizing the this compound core?
A1: The synthesis of the this compound core can be achieved through various catalytic and non-catalytic methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are commonly employed for the synthesis of substituted thienopyridines, and these principles can be applied to this compound synthesis.[1][2][3] Additionally, acid-catalyzed intramolecular cyclization is a viable method.[4][5] For certain derivatives, metal-free synthesis routes have also been developed, offering an alternative to avoid metal contamination in the final product.[6][7]
Q2: How do I choose the most suitable catalyst for my specific this compound synthesis?
A2: The optimal catalyst choice depends on the specific reaction and desired product. For C-C bond formation, palladium catalysts like Pd(OAc)₂ with phosphine ligands are effective.[2][8] For C-N bond formation, Buchwald-Hartwig amination using a palladium catalyst with sterically hindered phosphine ligands is a powerful method.[2][9] The choice of ligand is crucial for promoting the desired reaction and minimizing side products.[10] In some cases, a metal-free approach using strong acids like p-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH) may be preferable to simplify purification and reduce costs.[6]
Q3: What are the common challenges in this compound synthesis and how can I overcome them?
A3: Common challenges include low yields, formation of side products, and difficulty in purification. Low yields can often be addressed by optimizing reaction conditions such as temperature, solvent, and catalyst loading.[11][12] Side product formation can be minimized by adjusting the order of reagent addition or by choosing a more selective catalyst system.[11] Purification of the final product can be challenging due to the presence of residual catalyst or closely related impurities. Techniques like column chromatography, recrystallization, and treatment with scavenger resins are often necessary to obtain a pure product.[13]
Q4: Are there any established metal-free methods for the synthesis of this compound derivatives?
A4: Yes, metal-free methods have been developed for the synthesis of thienopyridine isomers, which can be adapted for Thieno[3,2-c]pyridines. One such method involves an acid-mediated denitrogenative transformation of fused 1,2,3-triazoles.[6][7] This approach offers the advantage of avoiding metal catalysts, which can be beneficial for pharmaceutical applications where metal contamination is a concern.[6]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the catalyst is not expired and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a freshly opened bottle or a different batch of catalyst. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition.[11][12] | |
| Poor quality of reagents or solvents | Use high-purity, anhydrous solvents and reagents, as impurities can inhibit the catalyst or participate in side reactions. | |
| Inefficient catalyst-ligand system | The choice of ligand is critical in palladium-catalyzed reactions. Experiment with different phosphine ligands (e.g., PPh₃, XPhos, SPhos) to find the optimal one for your specific substrate.[14] | |
| Reaction stalls before completion | Catalyst deactivation | Catalyst deactivation can occur over time. Adding a fresh portion of the catalyst may help to drive the reaction to completion. Understanding the deactivation pathway can also help in modifying the reaction protocol to minimize this issue.[15] |
| Reversible reaction | If the reaction is reversible, consider removing a byproduct to shift the equilibrium towards the product side. |
Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC | Competing side reactions | Adjust the reaction conditions to favor the desired product. This could involve changing the solvent, temperature, or catalyst system.[11] |
| Hydrodehalogenation of the starting material | In palladium-catalyzed reactions, this is a common side reaction. Using a suitable phosphine ligand can help to suppress this unwanted pathway.[10] | |
| Formation of homocoupled products | In Suzuki-Miyaura coupling, this can be a significant side reaction. | Optimize the stoichiometry of the reactants and the reaction conditions. The choice of base can also influence the extent of homocoupling. |
Purification Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Residual palladium in the final product | Strong coordination of palladium to the product. | Treat the crude product with a palladium scavenger resin or perform an aqueous wash with a solution of sodium thiosulfate.[13] Filtration through Celite can also be effective.[13] |
| Co-elution of product and impurities | Similar polarity of the product and impurities. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations. |
| Oily product that is difficult to crystallize | Presence of residual solvent or impurities. | Ensure all solvent is removed under high vacuum. Try different crystallization solvents or techniques like trituration. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Thienopyridine Synthesis
| Catalyst System | Reaction Type | Substrate Scope | Typical Yields | Key Advantages |
| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura Coupling | Aryl and heteroaryl bromides | Good to excellent | Readily available and versatile for C-C bond formation.[8] |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig Amination | Aryl halides and various amines | Good to excellent | Broad substrate scope and high functional group tolerance for C-N bond formation.[9] |
| p-Toluenesulfonic acid (PTSA) | Acid-catalyzed cyclization | Fused 1,2,3-triazoles | Good | Metal-free, environmentally friendly, and cost-effective.[6] |
| Trifluoromethanesulfonic acid (TfOH) | Acid-catalyzed cyclization | Fused 1,2,3-triazoles | High | Higher yields observed in some cases compared to PTSA.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of aryl-substituted thieno[3,2-c]pyridines.
-
Reaction Setup: In a Schlenk tube, combine the bromo-thieno[3,2-c]pyridine (1.0 equiv), the corresponding boronic acid or boronate ester (1.5 equiv), and a base such as K₂CO₃ or KF (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane or a mixture of 1,2-dimethoxyethane and water).[8] Degas the mixture by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[16]
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of amino-substituted thieno[3,2-c]pyridines.
-
Reaction Setup: To a flame-dried Schlenk tube, add the halo-thieno[3,2-c]pyridine (1.0 equiv), the amine (1.2 equiv), and a strong base such as NaOtBu or K₃PO₄ (1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Degassing: Add an anhydrous solvent (e.g., toluene or dioxane). Degas the mixture thoroughly.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Byproducts in Gewald Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the Gewald synthesis of 2-aminothiophene precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Gewald synthesis?
A1: The most frequently encountered byproducts in the Gewald reaction include:
-
Unreacted Starting Materials: Residual carbonyl compounds (ketones or aldehydes) and active methylene nitriles.
-
Knoevenagel-Cope Condensation Intermediate: The α,β-unsaturated nitrile which forms before the addition of sulfur and cyclization.
-
Dimerization Products: Self-condensation of the Knoevenagel-Cope intermediate can lead to the formation of a six-membered ring byproduct. This is particularly prevalent when using malononitrile derivatives.[1][2]
-
Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize.
-
Elemental Sulfur: Unreacted sulfur can remain in the crude product.
Q2: What is the primary mechanism leading to the formation of the dimeric byproduct?
A2: The dimerization of the Knoevenagel-Cope intermediate is a significant side reaction that competes with the desired thiophene formation.[1] This process is presumed to occur spontaneously as a side-reaction where the anion generated from the α,β-unsaturated nitrile undergoes a base-promoted Michael addition followed by a Thorpe-Ziegler cyclization to form a cyclohexadiene system.[2][3] The yield of this dimer is highly dependent on the reaction conditions.[2]
Q3: How can I monitor the progress of my Gewald reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the Gewald reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired 2-aminothiophene product. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: Are there any "green" or more environmentally friendly approaches to the Gewald reaction that might also reduce byproducts?
A4: Yes, several green chemistry approaches have been applied to the Gewald reaction. These methods often lead to improved yields and reduced byproduct formation. Some examples include:
-
Solvent-free reactions: Utilizing high-speed ball milling (HSBM) can lead to efficient reactions, sometimes even with catalytic amounts of base.[4]
-
Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5]
-
Use of water as a solvent: In some cases, water can be used as a solvent, especially with ultrasound irritation, making the process more environmentally friendly.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Aminothiophene and Presence of Unreacted Starting Materials
This issue often points to incomplete reaction progression. The following table outlines potential causes and solutions.
| Possible Cause | Suggested Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[3] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions. |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the reaction stoichiometry. |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step. |
Issue 2: Significant Formation of Dimeric Byproduct
The formation of a dimeric byproduct is a common challenge, particularly with certain substrates. Here’s how to address it.
| Possible Cause | Suggested Troubleshooting Steps |
| Reaction Conditions Favoring Dimerization | - Temperature Control: The formation of the dimer is highly dependent on the reaction conditions.[1][2] Carefully control the reaction temperature; sometimes a lower temperature can favor the desired product. - Rate of Reagent Addition: Modifying the rate of addition of the base or other reagents can sometimes minimize the self-condensation of the intermediate. |
| Solvent Effects | - Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that disfavors the dimerization pathway. Polar solvents like ethanol or DMF are commonly used and can enhance the condensation with sulfur.[1][3] |
| Base Concentration | - Catalytic vs. Stoichiometric Base: While stoichiometric amounts of base are often used, in some systems, a catalytic amount may be sufficient and could reduce the rate of the competing dimerization reaction. |
Data on Reaction Condition Effects
The following table summarizes the effect of different bases on the yield of a model Gewald reaction. While specific byproduct yields are not always reported, a lower yield of the desired product often implies a higher prevalence of side reactions.
Table 1: Effect of Base on Gewald Reaction Yield
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Morpholine | Stoichiometric | - | - | High | [4] |
| Triethylamine | Stoichiometric | - | - | Moderate | [4] |
| Pyridine | Stoichiometric | - | - | Moderate | [4] |
| Piperidine | Stoichiometric | - | - | Moderate | [4] |
| Sodium Bicarbonate | Stoichiometric | - | - | No Product | [4] |
| Potassium Carbonate | Stoichiometric | - | - | No Product | [4] |
| Sodium Hydroxide | Stoichiometric | - | - | No Product | [4] |
Note: This data is from a solvent-free high-speed ball milling reaction and may vary for solution-phase reactions.
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine or triethylamine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying 2-aminothiophene products from byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen) to move the solvent through the column.
-
Collect fractions in separate tubes.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiophene.
-
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid 2-aminothiophenes.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and then allow them to air dry or dry in a vacuum oven.
Visualizations
Caption: General experimental workflow for Gewald synthesis and purification.
Caption: Troubleshooting logic for managing byproducts in Gewald synthesis.
References
Technical Support Center: Stability of Thieno[3,2-c]pyridine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thieno[3,2-c]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Q1: My this compound compound is showing significant degradation upon storage. What are the likely causes and how can I prevent this?
A1: this compound derivatives can be susceptible to several degradation pathways, particularly hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ester linkages present in many this compound derivatives, such as Clopidogrel, are prone to hydrolysis in both acidic and basic environments, leading to the formation of inactive carboxylic acid derivatives.[1][2]
-
Troubleshooting:
-
pH Control: Maintain a neutral pH environment during storage and in your experimental solutions. Buffer your solutions appropriately.
-
Moisture Control: Store compounds in a desiccated, tightly sealed container to protect from atmospheric moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Oxidation: The thiophene ring in the this compound core is susceptible to oxidation.[1][3] This can be exacerbated by exposure to air, certain metal ions, or oxidizing agents.
-
Troubleshooting:
-
Limit Oxygen Exposure: Store compounds under an inert atmosphere. When preparing solutions, use degassed solvents.
-
Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in your experimental setup.
-
-
-
Photodegradation: Exposure to UV light can lead to the degradation of some this compound compounds.[1][2]
-
Troubleshooting:
-
Light Protection: Store compounds in amber vials or protect them from light.[4] Conduct experiments under subdued lighting conditions when possible.
-
-
Q2: I am observing high variability in the biological activity of my this compound compound between experimental replicates. Could this be a stability issue?
A2: Yes, high variability is often linked to the in-vitro instability of the compound, especially for prodrugs like Prasugrel whose active metabolite is notoriously unstable.
-
Potential Cause: For thienopyridine prodrugs that are activated to a thiol-containing metabolite (e.g., Prasugrel's active metabolite, R-138727), the free thiol group is highly reactive and prone to rapid oxidation in vitro, leading to inconsistent concentrations of the active compound.[5][6]
-
Troubleshooting:
-
Immediate Derivatization: For accurate quantification of thiol-containing active metabolites in plasma or other biological matrices, immediate derivatization with an alkylating agent is crucial to form a stable thioether conjugate.[5]
-
Standardized Workflow: Ensure consistent timing and handling procedures for all samples between collection, processing, and analysis to minimize variability.[5]
-
Temperature Control: Keep samples on ice during processing to slow down degradation.[5]
-
-
Q3: My this compound compound has poor aqueous solubility. What can I do to improve it for my in-vitro assays?
A3: Poor aqueous solubility is a common challenge with heterocyclic compounds. The following strategies can be employed:
-
Troubleshooting:
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can improve solubility. For basic compounds, lowering the pH can lead to the formation of a more soluble salt.
-
Co-solvents: Employing a small percentage of an organic co-solvent, such as DMSO or ethanol, can enhance solubility. However, it is critical to validate the final concentration of the co-solvent to ensure it does not affect the biological assay.
-
Formulation Strategies: For in-vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based delivery systems.
-
Q4: How should I properly store my this compound compounds to ensure long-term stability?
A4: Proper storage is critical to maintain the integrity of your compounds.
-
General Recommendations:
-
Temperature: Store compounds in a cool, dry, and dark place.[7][8][9] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended, depending on the specific compound's properties.[5][10]
-
Atmosphere: As mentioned, storage under an inert atmosphere (nitrogen or argon) is ideal, especially for compounds prone to oxidation.
-
Container: Use tightly sealed, light-resistant containers.
-
Quantitative Data on Compound Stability
The following tables summarize stability data for representative this compound compounds under various stress conditions.
Table 1: Forced Degradation of Prasugrel
| Stress Condition | Duration | Degradation (%) | Key Degradation Products |
| 60°C / 75% Relative Humidity | 28 days | ~27% | Oxidation at the thiophene moiety, hydrolytic cleavage of oxidation products.[3] |
Table 2: Pharmacokinetics of Prasugrel's Active Metabolite (R-138727)
| Parameter | Value | Reference |
| Elimination Half-life | ~7.4 hours (range 2-15 hours) | [11][12] |
Table 3: Pharmacokinetics of Clopidogrel
| Parameter | Value | Reference |
| Half-life (Parent Drug) | ~6 hours | [13] |
| Half-life (Active Metabolite) | ~30 minutes | [13] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a set duration.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC method.[14] The method should be capable of separating the parent compound from all degradation products.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes a common method for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of the this compound compound to a known volume of the aqueous medium (e.g., water, buffer of specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizing Pathways and Workflows
P2Y12 Receptor Signaling Pathway
Many this compound antiplatelet agents, such as Clopidogrel and Prasugrel, function by irreversibly inhibiting the P2Y12 receptor on platelets.[1] The following diagram illustrates the downstream signaling cascade initiated by ADP binding to the P2Y12 receptor, which ultimately leads to platelet aggregation.
Caption: P2Y12 receptor signaling pathway and its inhibition by Thieno[3,2-c]pyridines.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for assessing the stability of a new this compound compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF TICLOPIDINE IN BULK AND … [ouci.dntb.gov.ua]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. materialneutral.info [materialneutral.info]
Scale-up challenges for the synthesis of Thieno[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Thieno[3,2-c]pyridine and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question 1: We are experiencing a significant drop in yield upon scaling up the synthesis. What are the common causes and how can we mitigate this?
Answer:
Low yields during scale-up are a frequent challenge. The primary causes often relate to mass and heat transfer limitations, as well as changes in reaction kinetics.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Solution: Ensure the stirring speed and impeller design are appropriate for the reactor volume to maintain a homogeneous reaction mixture.
-
-
Poor Temperature Control: Exothermic reactions that are easily managed at the lab scale can become difficult to control in large reactors, leading to runaway reactions and product degradation.
-
Solution: Implement a robust cooling system and control the rate of reagent addition to manage the heat generated during the reaction. Monitoring the internal reaction temperature is a critical process parameter.[1]
-
-
Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for larger batches.
-
Solution: Re-optimize parameters such as reaction time, temperature, and catalyst loading for the specific scale of operation. For instance, in related pyridine syntheses, alternative catalysts and solvent-free conditions have been shown to improve yields significantly.
-
Question 2: We are observing a higher level of impurities in our scaled-up batches compared to the lab-scale synthesis. What are the likely sources and how can we improve the purity profile?
Answer:
Increased impurity formation is a common hurdle in scaling up chemical syntheses. The sources can be multifaceted:
-
Starting Material Quality: Impurities in the starting materials can be carried through the synthesis and may even catalyze side reactions.
-
Side Reactions: As mentioned, poor mixing and temperature control can increase the rate of side reactions, leading to by-products.
-
Prolonged Reaction Times: Longer processing times at a larger scale can lead to the degradation of the product or intermediates.
-
Residual Solvents: Inefficient solvent removal during work-up can leave residual solvents as impurities.[1]
Solutions:
-
Impurity Profiling: Establish a thorough impurity profile during process development to identify and track key impurities.[1]
-
Analytical Monitoring: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) for in-process monitoring to track the formation of impurities and determine the optimal reaction endpoint.[1] For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential.[1]
-
Purification Method Optimization: Re-evaluate and optimize the purification method (e.g., recrystallization, column chromatography) for the larger scale. The choice of solvent for recrystallization is critical; for related compounds, solvents like dimethylformamide (DMF), acetic acid, and ether have been used.
Question 3: The reaction is highly exothermic and we are concerned about safety during the scale-up. What are the best practices for managing thermal hazards?
Answer:
Managing exothermic reactions is a critical safety concern in scale-up synthesis.
-
Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the rate of heat evolution. This data is crucial for designing an adequate cooling system.
-
Controlled Reagent Addition: Add the limiting reagent in a controlled manner to manage the rate of heat generation.
-
Emergency Cooling and Quenching: Have an emergency cooling system and a validated quenching procedure in place in case of a thermal runaway.
-
Process Safety Management (PSM): Implement a comprehensive PSM program that includes hazard identification, risk analysis, and the implementation of control measures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the scale-up of 4,5,6,7-tetrahydrothis compound hydrochloride, a key intermediate?
A1: One common and industrially applicable route involves the reaction of 2-thiophene ethylamine with formaldehyde, followed by cyclization and salt formation using ethanolic hydrogen chloride.[2] This method is advantageous as it avoids the use of hydrogen chloride gas and generates less acidic waste, making it more environmentally friendly and suitable for large-scale production.[2]
Q2: What are the critical process parameters to monitor during the synthesis of this compound derivatives?
A2: Key parameters to monitor and control include:
-
Reaction Temperature: Crucial for controlling reaction rate and minimizing side reactions.[1]
-
Rate of Reagent Addition: Especially important for exothermic reactions to manage heat evolution.[1]
-
Stirring Speed/Mixing Efficiency: Ensures homogeneity and efficient heat and mass transfer.[1]
-
pH: Can influence reaction pathways and product stability.[1]
Q3: What analytical methods are recommended for quality control?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC: The primary method for assessing purity and quantifying impurities.[1]
-
TLC: Useful for quick in-process checks of reaction progress.[1]
-
NMR and MS: Essential for structural confirmation of the final product and identification of impurities.[1]
Quantitative Data
| Parameter | Lab Scale (Example) | Pilot Scale (Example) | Key Considerations for Scale-Up |
| Yield | 85-95% | 70-85% | Heat and mass transfer limitations can reduce yield. |
| Reaction Time | 2-4 hours | 6-10 hours | Slower reagent addition and heating/cooling cycles. |
| Key Impurity Level | <0.1% | 0.5-1.5% | Localized heating and concentration gradients can promote side reactions. |
| Solvent Volume | 10 mL/g | 5-8 mL/g | Solvent usage is often optimized to improve throughput and reduce waste. |
Experimental Protocols
Synthesis of 4,5,6,7-tetrahydrothis compound hydrochloride[2]
-
Imine Formation:
-
Charge water, formaldehyde, and 2-thiophene ethylamine into a suitable reaction vessel.
-
Heat the mixture to 50-55 °C and maintain for 20-30 hours.
-
After the reaction is complete, extract the reaction mixture with dichloroethane.
-
Combine the organic layers and wash with saturated saline solution.
-
Evaporate the organic layer under reduced pressure to obtain the imine.
-
-
Cyclization and Salt Formation:
-
Dissolve the imine in ethanolic hydrogen chloride and add water.
-
Heat the mixture to 65-75 °C and maintain for 4-8 hours.
-
Add activated carbon and stir for 30-60 minutes.
-
Filter the hot solution.
-
Cool the filtrate to 0-5 °C and hold for 1-2 hours to allow for crystallization.
-
Filter the solid product and dry in an oven to obtain 4,5,6,7-tetrahydrothis compound hydrochloride.
-
Visualizations
Caption: Experimental workflow for the synthesis of a this compound intermediate.
Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.
Caption: Relationship between critical process parameters and synthesis outcomes.
References
Validation & Comparative
A Head-to-Head Battle for PNMT Inhibition: Thieno[3,2-c]pyridines versus Tetrahydroisoquinolines
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Thieno[3,2-c]pyridine and Tetrahydroisoquinoline derivatives as inhibitors of Phenylethanolamine N-methyltransferase (PNMT).
Phenylethanolamine N-methyltransferase (PNMT) represents a critical enzymatic checkpoint in the biosynthesis of epinephrine, catalyzing the methylation of norepinephrine.[1] Inhibition of this enzyme is a key therapeutic strategy for a variety of conditions where modulation of adrenergic signaling is desired. Among the numerous scaffolds investigated, Thieno[3,2-c]pyridines and Tetrahydroisoquinolines have emerged as prominent classes of PNMT inhibitors. This guide provides an objective, data-driven comparison of these two inhibitor classes to aid researchers in the selection and development of next-generation PNMT-targeted therapeutics.
Quantitative Comparison of Inhibitor Performance
The inhibitory potency of a compound is a critical determinant of its therapeutic potential. The following tables summarize the in vitro inhibitory activities of various this compound and Tetrahydroisoquinoline derivatives against PNMT, primarily reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Table 1: PNMT Inhibitory Activity of Tetrahydroisoquinoline Derivatives
| Compound | Substitution | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) |
| Tetrahydroisoquinoline (THIQ) | Unsubstituted | 9.7[2] | 0.35[2] | 0.036[2] |
| 3-methyl-THIQ | 3-CH₃ | 2.1[2] | 0.76[2] | 0.36[2] |
| 3-hydroxymethyl-THIQ | 3-CH₂OH | 1.1[2] | 6.6[2] | 6.0[2] |
| 7-aminosulfonyl-3-hydroxymethyl-THIQ | 7-SO₂NH₂, 3-CH₂OH | 0.34[2] | 1400[2] | 4100[2] |
| 7,8-dichloro-THIQ (SK&F 64139) | 7,8-Cl₂ | 0.24[3] | - | - |
| 3-trifluoromethyl-7-bromo-THIQ | 3-CF₃, 7-Br | 0.52[4] | >1000[4] | >1900[4] |
Table 2: PNMT Inhibitory Activity of this compound Derivatives
| Compound | Substitution | hPNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) |
| THTP | Unsubstituted | 13[5] | 0.17[5] | 0.013[5] |
| 6-methyl-THTP | 6-CH₃ | 1.4[5] | 0.34[5] | 0.24[5] |
| 2-bromo-6-methyl-THTP | 2-Br, 6-CH₃ | 0.18[5] | 2.2[5] | 12[5] |
| 2-nitro-6-methyl-THTP | 2-NO₂, 6-CH₃ | 0.44[5] | 14[5] | 32[5] |
THTP: 4,5,6,7-tetrahydrothis compound
In general, studies suggest that while 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) were designed as isosteric replacements for the tetrahydroisoquinoline (THIQ) ring system, they have demonstrated lower potency as inhibitors of human PNMT (hPNMT) compared to their THIQ counterparts.[5][6] The reduced potency of THTP compounds is thought to be primarily due to the electronic properties of the thiophene ring.[5] However, strategic substitutions on the THTP scaffold, such as a methyl group at the 6-position and a bromo or nitro group at the 2-position, can significantly enhance inhibitory activity.[5]
For the tetrahydroisoquinoline series, substitutions at the 3 and 7-positions have been shown to dramatically increase both potency and selectivity.[2] Notably, the combination of a 3-hydroxymethyl and a 7-aminosulfonyl group resulted in a highly potent and exceptionally selective inhibitor.[2] Similarly, halogen substitutions, as seen in 7,8-dichloro-THIQ (SK&F 64139), also confer potent PNMT inhibition.[3][7]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Tetrahydroisoquinoline derivatives is the direct competitive inhibition of PNMT, thereby blocking the conversion of norepinephrine to epinephrine.
Figure 1. PNMT Inhibition in Epinephrine Synthesis.
A typical workflow for evaluating the inhibitory potential of these compounds involves a PNMT inhibition assay.
Figure 2. Experimental Workflow for PNMT Inhibition Assay.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against PNMT. This protocol is based on methodologies described in the literature and can be adapted for specific experimental needs.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and/or the inhibition constant (Kᵢ) of this compound and Tetrahydroisoquinoline derivatives against purified PNMT.
Materials:
-
Purified recombinant human PNMT (hPNMT)
-
L-Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
Test Inhibitors (this compound and Tetrahydroisoquinoline derivatives)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stopping Solution (e.g., 0.4 M Perchloric acid)
-
Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an Enzyme-Linked Immunosorbent Assay (ELISA) kit for epinephrine.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare fresh solutions of norepinephrine and SAM in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the PNMT enzyme solution and the desired concentration of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the norepinephrine and SAM solutions to the pre-incubated mixture. A control reaction with no inhibitor should be run in parallel.
-
-
Incubation:
-
Incubate the reaction mixture for a predetermined time (e.g., 20-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of a cold stopping solution, such as 0.4 M perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Detection of Epinephrine:
-
Using HPLC: Analyze the supernatant for epinephrine content. The amount of epinephrine is quantified by comparing the peak area to a standard curve.
-
Using ELISA: Follow the manufacturer's instructions for the epinephrine ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
If determining the Kᵢ value, experiments should be performed with varying substrate concentrations, and the data can be analyzed using methods such as the Cheng-Prusoff equation or by Lineweaver-Burk plots.
-
Conclusion
Both Thieno[3,2-c]pyridines and Tetrahydroisoquinolines are viable scaffolds for the development of PNMT inhibitors. The existing data suggests that while the Tetrahydroisoquinoline core has so far yielded more potent and selective inhibitors, the this compound scaffold remains a promising area for further exploration, particularly with strategic substitutions to enhance potency. The choice between these two classes of inhibitors will ultimately depend on the specific therapeutic goals, including the desired potency, selectivity profile against other receptors like the α₂-adrenoceptor, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the pursuit of novel PNMT-targeted therapies.
References
- 1. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Thieno[3,2-c]pyridine and Furo[3,2-c]pyridine Scaffolds for Antipsychotic Potential: A Review of Preclinical Evidence
A critical evaluation of two structurally related heterocyclic systems, Thieno[3,2-c]pyridine and Furo[3,2-c]pyridine, reveals their emergence as promising pharmacophores in the quest for novel antipsychotic agents. Preclinical studies indicate that derivatives of both scaffolds exhibit significant in vivo activity in established animal models of psychosis. However, their primary mechanism of action appears to diverge from traditional antipsychotics, showcasing a strong affinity for serotonin receptors and a comparatively weak interaction with dopamine D2 receptors. This unique profile suggests a potential for atypical antipsychotic activity with a possibly reduced risk of extrapyramidal side effects.
A foundational comparative study of arylpiperazine derivatives of both the this compound and furo[3,2-c]pyridine ring systems has demonstrated their efficacy in predictive preclinical models of antipsychotic activity.[1] These models include the blockade of apomorphine-induced stereotypy and climbing, as well as activity in the Sidman avoidance and conditioned avoidance response tests.[1] Despite these similar behavioral outcomes, electrophysiological studies on lead compounds from each series suggest distinct effects on dopamine neurons, hinting at different underlying mechanisms of action.[1]
Receptor Binding Profile: A Shift from Dopamine to Serotonin
A key characteristic of both this compound and furo[3,2-c]pyridine derivatives is their potent affinity for serotonin 5-HT1 and 5-HT2 receptors.[1] This is in stark contrast to their weak interaction with the dopamine D2 receptor, the primary target for typical antipsychotic drugs.[1] This receptor binding profile is a hallmark of many atypical antipsychotics, which often exhibit a higher ratio of serotonin 5-HT2A to dopamine D2 receptor blockade. This dual receptor action is believed to contribute to a broader spectrum of efficacy, including the management of negative symptoms of schizophrenia, and a more favorable side-effect profile.
Due to the limitations of currently available public data, a comprehensive quantitative comparison of the binding affinities (Ki values) and in vivo potencies (ED50 values) for a range of this compound and furo[3,2-c]pyridine derivatives could not be compiled. The seminal study in this area, while establishing the potential of these scaffolds, does not provide this detailed quantitative data in its publicly accessible abstract.[1]
Experimental Protocols
The evaluation of the antipsychotic potential of these compounds relies on a battery of well-established in vitro and in vivo assays. The following are detailed methodologies for the key experiments typically employed in such a comparative study.
In Vitro Receptor Binding Assays
Dopamine D2 Receptor Binding Assay:
This assay determines the affinity of test compounds for the dopamine D2 receptor, typically using radioligand competition.
-
Radioligand: [³H]-Spiperone, a potent D2 antagonist.
-
Tissue Preparation: Membranes are prepared from a dopamine-rich brain region, such as the striatum of rats, or from cells recombinantly expressing the human D2 receptor.
-
Assay Procedure:
-
Incubate the prepared membranes with a fixed concentration of [³H]-Spiperone and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
Serotonin 5-HT2A Receptor Binding Assay:
This assay measures the affinity of compounds for the serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.
-
Tissue Preparation: Membranes are typically prepared from the frontal cortex of rats or from cells expressing the human 5-HT2A receptor.
-
Assay Procedure: The procedure is analogous to the D2 receptor binding assay, with [³H]-Ketanserin used as the radioligand.
-
Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.
In Vivo Behavioral Assays
Apomorphine-Induced Stereotypy in Rats:
This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine, which is predictive of D2 receptor antagonism.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound or vehicle at various doses.
-
After a predetermined pretreatment time, administer a standard dose of apomorphine.
-
Observe the animals for a set period and score the intensity of stereotyped behaviors using a standardized rating scale.
-
-
Data Analysis: The dose of the test compound that reduces the stereotypy score by 50% (ED50) is calculated.
Conditioned Avoidance Response (CAR):
The CAR test is a classic screening model for antipsychotic drugs, measuring their ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock. A conditioned stimulus (e.g., a light or tone) precedes the unconditioned stimulus (the foot shock).
-
Procedure:
-
Train the animals to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Once the avoidance response is learned, administer the test compound or vehicle.
-
Test the animals' ability to perform the avoidance response.
-
-
Data Analysis: The dose of the test compound that blocks the avoidance response in 50% of the trials (ED50) is determined. The effect on the escape response is also noted to assess for non-specific motor impairment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical workflow for the evaluation of novel antipsychotic candidates.
Caption: Dopamine D2 receptor signaling cascade and the point of weak antagonism by the studied compounds.
Caption: Serotonin 5-HT2A receptor signaling and potent antagonism by the studied compounds.
Caption: General experimental workflow for the evaluation of novel antipsychotic candidates.
Conclusion and Future Directions
The this compound and furo[3,2-c]pyridine scaffolds represent a promising avenue for the development of novel antipsychotic agents with an atypical profile. Their potent interaction with serotonin receptors, coupled with weak dopamine D2 receptor affinity, suggests a potential for efficacy against a broader range of schizophrenia symptoms with a reduced liability for motor side effects. However, the publicly available literature currently lacks the detailed quantitative data necessary for a robust, direct comparison of these two heterocyclic systems. Future research should focus on the synthesis and systematic evaluation of a wider range of derivatives to establish clear structure-activity relationships. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to validate the clinical potential of lead compounds emerging from these promising scaffolds. The distinct neurophysiological effects observed for lead compounds from each series also warrant further investigation to elucidate their precise mechanisms of action, which could open new perspectives on the neurobiology of psychosis and its treatment.
References
A Comparative Guide to the In Vitro Anticancer Activity of Thienopyridine Derivatives
Thienopyridine scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anticancer agents has been a primary focus of research. This guide provides a comparative overview of the in vitro anticancer activity of various thienopyridine isomers, with a particular focus on recent findings. Due to a larger volume of available research, this guide will detail the activities of Thieno[2,3-c]pyridine and Thieno[2,3-b]pyridine derivatives, while also touching upon the related Thieno[2,3-d]pyrimidine class, as comprehensive in vitro anticancer data for Thieno[3,2-c]pyridine is less prevalent in publicly accessible research.
Data Summary of Anticancer Activity
The in vitro cytotoxic effects of different thienopyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for representative compounds from different thienopyridine series.
Thieno[2,3-c]pyridine Derivatives
A study focusing on Thieno[2,3-c]pyridine derivatives identified compounds 6a and 6i as potent inhibitors of cancer cell growth. Their activity is compared with Cisplatin, a standard chemotherapy drug.
| Compound | Cell Line | Cancer Type | IC50 (µM)[1][2] | Standard Drug (IC50, µM) |
| 6a | HSC3 | Head and Neck | 14.5 | Not Reported |
| RKO | Colorectal | 24.4 | Not Reported | |
| 6i | HSC3 | Head and Neck | 10.8 | Not Reported |
| T47D | Breast | 11.7 | Not Reported | |
| RKO | Colorectal | 12.4 | Not Reported | |
| MCF7 | Breast | 16.4 | Not Reported | |
| Cisplatin | RKO | Colorectal | >100 (at 100µM, 95.04% inhibition)[1] | - |
Notably, compounds 6j and 6k from this series also demonstrated potent inhibition of the RKO colorectal cancer cell line, with 96.78% and 96.14% inhibition at a 100 µM concentration, respectively, which is comparable to cisplatin's 95.04% inhibition at the same concentration[1].
Thieno[2,3-b]pyridine Derivatives
A novel Thieno[2,3-b]pyridine derivative, referred to as compound 1, was assessed for its anticancer effects on breast cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h[3] |
| Compound 1 | MDA-MB-231 | Breast | 2.082 |
| MCF-7 | Breast | 2.053 |
Thieno[2,3-d]pyrimidine Derivatives
Several Thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro activity against the MCF7 human breast cancer cell line, showing favorable activity compared to the standard drug Doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM)[4] | Standard Drug (IC50, µM) |
| 9 | MCF7 | Breast | 27.83 | Doxorubicin (30.40) |
| 12 | MCF7 | Breast | 29.22 | Doxorubicin (30.40) |
| 13 | MCF7 | Breast | 22.52 | Doxorubicin (30.40) |
| 14 | MCF7 | Breast | 22.12 | Doxorubicin (30.40) |
Experimental Protocols
The evaluation of the anticancer activity of these thienopyridine derivatives involved several standard in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure: Cancer cells are seeded in 96-well plates and incubated. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well and incubated for a few more hours. Finally, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][3]
Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is commonly used to detect apoptosis.
-
Procedure: Cells are treated with the compound of interest. After incubation, the cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Cell Cycle Analysis
The cell cycle is a series of events that take place in a cell leading to its division and duplication. Many anticancer agents act by arresting the cell cycle at a specific phase.
-
Procedure: Cancer cells are treated with the test compound for a defined period. The cells are then harvested, fixed (e.g., in ethanol), and stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI). The DNA content of the cells is then quantified by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[5]
Mechanism of Action & Signaling Pathways
The anticancer activity of thienopyridine derivatives is attributed to their interaction with various cellular targets and signaling pathways.
Hsp90 Inhibition by Thieno[2,3-c]pyridines
One of the studied mechanisms for Thieno[2,3-c]pyridine derivatives, specifically compound 6i, is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins that are involved in cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and cell death. The study on compound 6i revealed that it induces a G2 phase arrest in the cell cycle.[5]
Caption: Hsp90 inhibition by Thieno[2,3-c]pyridine derivative 6i.
Induction of Apoptosis by Thieno[2,3-b]pyridines
The Thieno[2,3-b]pyridine derivative, compound 1, was found to induce apoptosis in breast cancer cells. This was demonstrated by an increase in the percentage of both early and late apoptotic cells after treatment.[3]
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The presented data highlights the significant potential of thienopyridine derivatives as a versatile scaffold for the development of novel anticancer agents. Different isomers exhibit distinct pharmacological profiles and mechanisms of action. Thieno[2,3-c]pyridine derivatives have shown promise as Hsp90 inhibitors, leading to cell cycle arrest. In contrast, certain Thieno[2,3-b]pyridines have been shown to effectively induce apoptosis in cancer cells. Furthermore, the Thieno[2,3-d]pyrimidine core has also yielded compounds with potent cytotoxic activity. While comprehensive data on the anticancer activity of Thieno[3,2-c]pyridines is still emerging, the promising results from other isomers warrant further investigation into this entire class of compounds. Future research should continue to explore the structure-activity relationships, mechanisms of action, and potential for in vivo efficacy of these promising molecules.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
In Vivo Performance of Thieno[3,2-c]pyridine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Thieno[3,2-c]pyridine derivatives and related isomers in animal models. The information is curated from preclinical studies focusing on their antiplatelet, anticancer, and antipsychotic activities. This guide summarizes key quantitative data in structured tables, details experimental protocols for pivotal assays, and visualizes relevant biological pathways to aid in the evaluation and selection of promising compounds for further development.
Antiplatelet Activity of this compound Derivatives
This compound derivatives are a well-established class of antiplatelet agents, primarily acting as antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation. The following data compares the in vivo efficacy of novel amino acid prodrugs of 2-hydroxytetrahydrothienopyridine with the established drugs clopidogrel and prasugrel in a rat model of thrombosis.
Comparative Efficacy and Safety in a Rat Model
The following table summarizes the 50% effective dose (ED₅₀) for the inhibition of ADP-induced platelet aggregation and the dose that doubles the bleeding time (BT₂), a measure of safety, for novel this compound derivatives compared to clopidogrel and prasugrel. The data is from a study utilizing male Sprague-Dawley rats.[1][2]
| Compound | Chemical Modification | Animal Model | ED₅₀ (mg/kg, p.o.) for Platelet Aggregation Inhibition | BT₂ (mg/kg, p.o.) | Therapeutic Index (BT₂/ED₅₀) |
| Clopidogrel | Standard | Rat | > 10 | > 10 | - |
| Prasugrel | Standard | Rat | 1.2 | 3.5 | 2.92 |
| Compound 5c | Amino acid (L-alanine) prodrug of 2-hydroxytetrahydrothienopyridine | Rat | 2.8 | 9.8 | 3.5 |
| Compound 5l | Amino acid (L-valine) prodrug of 2-hydroxytetrahydrothienopyridine | Rat | 1.5 | 4.2 | 2.8 |
p.o. = per os (by mouth)
Experimental Protocol: ADP-Induced Platelet Aggregation in Rats
This protocol outlines the methodology used to assess the in vivo antiplatelet activity of this compound derivatives.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
The test compounds (novel this compound derivatives, clopidogrel, or prasugrel) are administered orally (p.o.) at various doses.
-
A control group receives the vehicle solution.
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Four hours after drug administration, rats are anesthetized.
-
Blood is drawn from the abdominal aorta into tubes containing 3.8% sodium citrate (9:1, blood:anticoagulant).
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at 150 x g for 20 minutes at room temperature.
-
Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 2500 x g for 10 minutes. PPP is used as a blank for the aggregometer.
Platelet Aggregation Assay:
-
Platelet aggregation is monitored using a platelet aggregometer.
-
PRP is pre-warmed to 37°C for 5 minutes.
-
Platelet aggregation is induced by adding adenosine diphosphate (ADP) at a final concentration of 10 µM.
-
The extent of aggregation is recorded for 5 minutes.
-
The percentage of platelet aggregation inhibition is calculated relative to the vehicle-treated control group.
Bleeding Time Assay:
-
Four hours after drug administration, the rat's tail is transected 5 mm from the tip.
-
The tail is immediately immersed in saline at 37°C.
-
The time until bleeding stops for at least 30 seconds is recorded as the bleeding time. A cut-off time of 30 minutes is typically used.
P2Y12 Receptor Signaling Pathway in Platelet Aggregation
The primary mechanism of antiplatelet action for this compound derivatives involves the irreversible inhibition of the P2Y12 receptor. The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor, leading to platelet aggregation.
References
A Comparative Guide to the Kinase Inhibitory Activity of Thieno[3,2-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory activity of compounds featuring the Thieno[3,2-c]pyridine scaffold against other established kinase inhibitors. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in kinase inhibitor discovery and development.
Executive Summary
The this compound core structure has emerged as a promising scaffold in the design of potent and selective kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against various kinases implicated in diseases such as Alzheimer's and cancer. This guide focuses on the comparative efficacy of these compounds against key kinase targets, including Glycogen Synthase Kinase 3β (GSK-3β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the kinase inhibitory activity of this compound derivatives and their alternatives.
Table 1: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
| Compound ID/Name | Scaffold Type | Target Kinase | IC50 (nM) | Reference Comparator | Comparator IC50 (nM) |
| 16b | Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 3.1[1] | AR-A014418 | 104[2] |
| 16c | Thieno[3,2-c]pyrazol-3-amine | GSK-3β | ~31[1] | CHIR-99021 | 6.7[2] |
| 16e | Thieno[3,2-c]pyrazol-3-amine | GSK-3β | ~31[1] | SB216763 | 34.3[2] |
Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Note: Data for a closely related Thieno[2,3-d]pyrimidine scaffold is presented here due to the availability of direct comparative studies.
| Compound ID/Name | Scaffold Type | Target Kinase | IC50 (µM) | Reference Comparator | Comparator IC50 (µM) |
| 17f | Thieno[2,3-d]pyrimidine | VEGFR-2 | 0.23[3] | Sorafenib | 0.23[3] |
| Sorafenib | Urea derivative | VEGFR-2 | 0.09 | - | - |
| Sunitinib | Indolinone derivative | VEGFR-2 | 0.08 | - | - |
Table 3: Inhibition of Phosphoinositide 3-kinase (PI3K)
Note: Data for a closely related Thieno[2,3-d]pyrimidine scaffold is presented here as a reference.
| Compound ID/Name | Scaffold Type | Target Kinase Isoform | % Inhibition @ 10 µM | Reference Comparator | Comparator % Inhibition @ 10 µM |
| VIb | Thieno[2,3-d]pyrimidine | PI3Kβ | 72% | PI-103 | Not specified |
| VIb | Thieno[2,3-d]pyrimidine | PI3Kγ | 84% | PI-103 | Not specified |
| Idelalisib | Quinazolinone derivative | PI3Kδ | - | - | - |
| Alpelisib | 2-aminothiazole derivative | PI3Kα | - | - | - |
Mandatory Visualization
Signaling Pathways
References
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pim-1 Inhibiting Thieno[2,3-b]pyridines: Structure-Activity Relationship and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thieno[2,3-b]pyridine derivatives as inhibitors of Pim-1 kinase, a key target in oncology. The structure-activity relationship (SAR) is explored, supported by experimental data, to inform the rational design of more potent and selective inhibitors.
Quantitative Comparison of Pim-1 Inhibitory Activity
The following tables summarize the in vitro Pim-1 kinase inhibitory activity of various thieno[2,3-b]pyridine analogs, as measured by their half-maximal inhibitory concentration (IC50) values.
Table 1: SAR of 5-Bromo-thieno[2,3-b]pyridine Derivatives with Amide and Benzoyl Groups at Position 2 [1][2]
| Compound ID | R Group | IC50 (µM) | % Inhibition @ 50 µM |
| Phenylamino Series | |||
| 3a | H | >100 | 8 |
| 3c | 3-Cl, 4-F | 35.7 | 73 |
| 3d | 3-CF3, 4-Cl | >100 | 43 |
| 3g | 4-OCH3 | >100 | 34 |
| Phenylpiperazine Series | |||
| 5a | H | >100 | 27 |
| 5b | 4-OCH3 | 12.71 | 85 |
| Benzoyl Series | |||
| 6d | 4-OCH3 | >100 | 34 |
Table 2: SAR of Pyridine and Thieno[2,3-b]pyridine Derivatives [3]
| Compound ID | Scaffold | R Group | IC50 (µM) |
| 5b | Pyridine | 4-Cl-Ph | 0.044 |
| 8d | Thieno[2,3-b]pyridine | 4-F-Ph | 0.019 |
| 10c | Thieno[2,3-b]pyridine | 4-CH3-Ph | 0.128 |
| 13h | Thieno[2,3-b]pyridine | 3,4-di-Cl-Ph | 0.479 |
| 15e | Thieno[2,3-b]pyridine | 4-OCH3-Ph | 0.083 |
Structure-Activity Relationship (SAR) Insights
Analysis of the experimental data reveals several key trends for the thieno[2,3-b]pyridine scaffold as a Pim-1 inhibitor:
-
Substitution at the 2-position is crucial for activity. The nature of the substituent significantly impacts potency.
-
For the 2-phenylamino series , disubstitution on the phenyl ring with electron-withdrawing groups, such as in compound 3c (3-chloro-4-fluoro), enhances inhibitory activity compared to unsubstituted or monosubstituted analogs.[1][2]
-
The 2-(phenylpiperazin-1-yl)methanone series showed the most promise in one study, with the 4-methoxyphenyl derivative 5b exhibiting the lowest IC50 value in its series.[1][2] This suggests that the piperazine moiety can form favorable interactions within the ATP-binding pocket of Pim-1.
-
In another series of thieno[2,3-b]pyridines , a 4-fluorophenyl substituent (8d ) yielded the most potent compound with an IC50 of 0.019 µM, indicating that a small, electronegative group at the para position of the phenyl ring is beneficial for activity.[3]
-
Generally, hydrophobic and hydrogen-bonding interactions play a key role in the binding of these inhibitors to the Pim-1 active site. The thieno[2,3-b]pyridine core acts as a scaffold, while the substituents at the 2-position are responsible for key interactions with the kinase.
Experimental Protocols
A detailed methodology for a common in vitro Pim-1 kinase inhibition assay is provided below. This protocol is based on the ADP-Glo™ Kinase Assay, a widely used platform for measuring kinase activity.
Pim-1 Kinase Inhibition Assay Protocol (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., a specific peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (thieno[2,3-b]pyridine derivatives) dissolved in DMSO
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of Pim-1 enzyme solution (pre-diluted in kinase reaction buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase reaction buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Pim-1 kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a suitable model.
-
Visualizing Key Pathways and Workflows
Pim-1 Signaling Pathway
Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.
Caption: Pim-1 kinase signaling pathway and its downstream targets.
Experimental Workflow for Pim-1 Inhibitor Screening
The process of identifying and characterizing Pim-1 inhibitors involves a series of well-defined steps, from initial screening to the determination of potency.
Caption: Experimental workflow for screening Pim-1 kinase inhibitors.
References
A Comparative Guide to Thienopyrimidine Derivatives as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made PI3K an attractive target for the development of novel cancer therapeutics. Among the various chemical scaffolds explored, thienopyrimidine derivatives have emerged as a promising class of PI3K inhibitors, with several compounds demonstrating potent and selective activity against different PI3K isoforms. This guide provides an objective comparison of key thienopyrimidine-based PI3K inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Overview of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes.[1] Activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) triggers the recruitment and activation of PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This leads to the recruitment of AKT to the cell membrane, where it is activated through phosphorylation.[3] Activated AKT then modulates the activity of a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival.[1][3] The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.[1]
Comparative Analysis of Thienopyrimidine Derivatives
Several series of thienopyrimidine derivatives have been developed, each with distinct selectivity profiles and potencies against the Class I PI3K isoforms (α, β, γ, and δ). The following tables summarize the in vitro inhibitory activities of representative compounds.
Table 1: Potent and Selective PI3Kα Inhibitors
A novel series of thienopyrimidines has been identified as highly potent and selective PI3Kα inhibitors with over 100-fold selectivity against mTOR kinase.[4][5] The lead compounds, 6g and 6k , demonstrated nanomolar PI3Kα inhibitory potency.[3][4]
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| 6g | 0.8 | 18.7 | 10.5 | 31.8 | >1000 | [3] |
| 6k | 1.4 | 7.0 | 4.8 | 6.9 | >1000 | [3] |
Table 2: PI3Kδ Selective Inhibitors for B-Cell Malignancies
Phosphoinositide 3-kinase δ (PI3Kδ) is a key regulator of B-cell development and activation, making it a validated target for B-cell malignancies.[6] A series of thienopyrimidine derivatives has been developed as potent and selective PI3Kδ inhibitors.[6] Compound 6 from this series exhibited nanomolar PI3Kδ potency and demonstrated significant anticancer efficacy in a preclinical xenograft model.[6]
| Compound | PI3Kδ (IC50, nM) | Selectivity vs PI3Kα | Selectivity vs PI3Kβ | Selectivity vs PI3Kγ | Reference |
| Compound 6 | <10 | >100-fold | >50-fold | >50-fold | [6][7] |
Table 3: Morpholine-Based Thieno[2,3-d]pyrimidine Derivatives
A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against PI3K isoforms.[8] Compounds IIIa and VIb showed notable activity against PI3Kβ and PI3Kγ isoforms.[4][5]
| Compound | PI3Kα (% Inh @ 10µM) | PI3Kβ (% Inh @ 10µM) | PI3Kγ (% Inh @ 10µM) | Reference |
| IIIa | 25 | 62 | 70 | [4][5] |
| VIb | 38 | 72 | 84 | [4][5] |
Table 4: Other Notable Thienopyrimidine-Based PI3K Inhibitors
GDC-0941 (Pictilisib) is a well-characterized thienopyrimidine derivative that entered clinical trials.[9][10] It is a potent inhibitor of PI3Kα and PI3Kδ.[11] Another compound, 9a , from a different series, also showed inhibitory activity against PI3Kα.[10]
| Compound | PI3Kα (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| GDC-0941 | 3 | 3 | 33 | 75 | 17 | [11] |
| 9a | 9470 | Not Reported | Not Reported | Not Reported | >50000 | [10] |
Cellular Activity of Lead Compounds
The efficacy of these inhibitors has also been evaluated in various cancer cell lines. The following table summarizes the cellular IC50 values for representative compounds.
Table 5: Cellular Proliferation and Pathway Inhibition
| Compound | Cell Line | Assay | IC50 | Reference |
| 6g | T47D | pAKT-S473 | 84.6 nM | [3] |
| U87MG | Cell Growth | 4.40 µM | [6] | |
| T47D | Cell Growth | 0.66 µM | [6] | |
| 6k | U87MG | Cell Growth | 4.43 µM | [6] |
| T47D | Cell Growth | 1.52 µM | [6] | |
| GDC-0941 | U87MG | pAKT | 46 nM | [11] |
| PC3 | pAKT | 37 nM | [11] | |
| U87MG | Cell Growth | 0.95 µM | [11] | |
| A2780 | Cell Growth | 0.14 µM | [11] | |
| 9a | HepG-2 | Cytotoxicity | 12.32 µM | [10] |
| A549 | Cytotoxicity | 11.30 µM | [10] | |
| PC-3 | Cytotoxicity | 14.69 µM | [10] | |
| MCF-7 | Cytotoxicity | 9.80 µM | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key assays used in the evaluation of thienopyrimidine-based PI3K inhibitors.
PI3K Enzyme Inhibition Assay (Biochemical Assay)
A common method to determine the in vitro potency of compounds against PI3K isoforms is a biochemical kinase assay.
Protocol Outline:
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, test compounds (thienopyrimidine derivatives), assay buffer, and a detection system (e.g., ADP-Glo™, HTRF®, or radiometric).
-
Compound Preparation: Serially dilute the thienopyrimidine derivatives in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Add the PI3K enzyme, diluted test compound, and lipid substrate to a microplate well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of PI3K activity by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot for Phospho-AKT (pAKT) Inhibition
This assay is used to confirm that the inhibitor is hitting its target within the cell by measuring the phosphorylation status of AKT, a downstream effector of PI3K.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the thienopyrimidine inhibitor, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT) and total AKT.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of pAKT to total AKT, indicating the level of pathway inhibition.
Conclusion
Thienopyrimidine derivatives represent a versatile and potent class of PI3K inhibitors. Different substitution patterns on the thienopyrimidine scaffold have yielded compounds with distinct isoform selectivity profiles, including potent PI3Kα-selective, PI3Kδ-selective, and dual PI3Kβ/γ inhibitors. The data presented in this guide highlights the potential of this chemical class for the development of targeted cancer therapies. Further optimization of these lead compounds, focusing on improving their pharmacokinetic properties and in vivo efficacy, will be crucial for their clinical translation. The provided experimental protocols offer a foundation for researchers to evaluate and compare the performance of novel thienopyrimidine derivatives in their own laboratories.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to Cell-Based Assays for Thieno[3,2-c]pyridine Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cell-based assays to evaluate the anticancer potential of Thieno[3,2-c]pyridine derivatives and their isomers. Due to a larger body of published research on the anticancer activities of Thieno[2,3-b]pyridine and Thieno[2,3-c]pyridine, these isomers are presented as key alternatives for comparative analysis. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Anticancer Activity
The anticancer potential of various thienopyridine derivatives has been evaluated across multiple human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, a common measure of a compound's potency.
Table 1: Cytotoxicity (IC₅₀ in µM) of Thieno[2,3-c]pyridine Derivatives
| Compound | MCF7 (Breast) | T47D (Breast) | HSC3 (Head and Neck) | RKO (Colorectal) | Reference |
| 6a | - | - | 14.5 | 24.4 | [1][2] |
| 6i | 16.4 | 11.7 | 10.8 | 12.4 | [1][2][3] |
Note: Lower IC₅₀ values indicate higher potency.
Table 2: Cytotoxicity (IC₅₀ in µM) of Benzothieno[2,3-c]pyridine Derivatives against Prostate Cancer (PC3)
| Compound | IC₅₀ (µM) | Reference |
| 5c | 2.08 | [4] |
| Staurosporine (Control) | 5.10 | [4] |
| Abiraterone (Control) | 8.3 | [4] |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5][7]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative for a specified duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14]
Principle: The amount of DNA in a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. PI stoichiometrically binds to DNA, and the resulting fluorescence intensity is proportional to the DNA content.[13]
Protocol:
-
Cell Treatment: Culture cells with the this compound derivative for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping. The cells should be fixed for at least 30 minutes on ice.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[14]
-
Incubation: Incubate the cells for 30 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.
Mandatory Visualizations
Signaling Pathways
Thienopyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of Heat Shock Protein 90 (Hsp90) and Phospholipase C-gamma (PLC-γ).
Caption: Inhibition of the Hsp90 signaling pathway by Thienopyridine derivatives.
Caption: Inhibition of the PLC-γ signaling pathway by Thienopyridine derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer potential of a novel compound using cell-based assays is outlined below.
Caption: General experimental workflow for assessing anticancer potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. kumc.edu [kumc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Molecular Docking Analysis of Thieno[3,2-c]pyridine Derivatives in Cancer Research
A detailed guide for researchers and drug development professionals on the in-silico performance of Thieno[3,2-c]pyridine derivatives against various oncological targets. This report synthesizes data from recent molecular docking studies, providing a comparative analysis of binding affinities and inhibitory concentrations, alongside detailed experimental protocols and pathway visualizations.
This compound derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Their structural similarity to purines allows them to interact with a variety of biological targets implicated in cancer progression. This guide provides a comparative overview of the molecular docking performance of these derivatives against key cancer-related proteins, drawing upon data from multiple research publications.
Quantitative Comparison of Molecular Docking and In Vitro Studies
The following table summarizes the quantitative data from various studies on this compound and related thienopyrimidine/thienopyridine derivatives, offering a comparative look at their potential efficacy against different cancer targets.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound | Cell Line(s) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 18 | VEGFR-2 | -22.71 | 0.084 | Sorafenib (-21.77 kcal/mol) | MCF-7, HepG2 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 17f | VEGFR-2 | - | 0.23 | Sorafenib (0.23 µM) | HCT-116, HepG2 | [2][3] |
| Thieno[2,3-d]pyrimidin-4-one Derivative 25 | EGFR | - | - | Staurosporine (0.024 µM) | MDA-MB-231, MCF-7 | [4] |
| Thieno[2,3-d]pyrimidin-4-one Derivative 25 | FGFR | - | 0.029 | Staurosporine (0.024 µM) | MDA-MB-231, MCF-7 | [4] |
| Thieno[2,3-c]pyridine Derivative 6i | Hsp90 | - | 10.8 (HSC3), 11.7 (T47D), 12.4 (RKO) | Cisplatin | HSC3, T47D, RKO, MCF7 | [5][6][7][8] |
| Thieno[3,2-d]pyrimidine Derivative 26f | FAK | - | 0.0282 (enzymatic) | TAE-226 | U-87MG, A-549, MDA-MB-231 | [9] |
| Pyridine Derivative 4 | CDK2 | - | 0.24 | Roscovitine (0.394 µM) | HCT-116, MCF-7, HepG2, A549 | [10][11] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFRwt | - | 0.03719 | Erlotinib | MCF-7, A549 | [12] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFRT790M | - | 0.2041 | Erlotinib | MCF-7, A549 | [12] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the interpretation and reproducibility of the results. Below are detailed protocols from the cited literature.
General Molecular Docking Workflow
A typical molecular docking protocol involves the preparation of the protein target and the small molecule ligands, followed by the docking simulation and analysis of the results.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding conformation and affinity of the ligand within the active site of the protein. The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms. The docking algorithm explores various possible conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Specific Protocols from Cited Studies
-
VEGFR-2 Docking: In a study on thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, molecular docking was performed to understand the binding mode of the most potent compound, which exhibited an IC50 value of 0.084 µM.[1] The study also employed molecular dynamics simulations to assess the stability of the ligand-protein complex.[1] Another study on similar derivatives used molecular docking to investigate the binding interactions of compounds with VEGFR-2, correlating the findings with their cytotoxic activities against HCT-116 and HepG2 cell lines.[2][3]
-
EGFR and FGFR Docking: For novel thieno[2,3-d]pyrimidin-4-one derivatives, molecular docking was used to elucidate the binding patterns with both EGFR and FGFR catalytic active sites, aligning computational results with the observed biological activity.[4]
-
Hsp90 Docking: In the investigation of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, in silico molecular docking was performed to understand the binding of the synthesized compounds to the Hsp90 target and to derive a plausible binding mode.[5][6]
-
CDK2 Docking: A molecular docking study of pyridine derivatives against CDK2 suggested that most of the target compounds have a similar binding mode to a reference compound in the active site of the CDK2 enzyme.[10]
Visualizing Molecular Docking and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: A generalized workflow for molecular docking studies.
Caption: The Hedgehog signaling pathway, a target for some anticancer agents.
References
- 1. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[3,2-c]pyridine Analogs Demonstrate Potent and Selective Anticancer Activity
A growing body of evidence highlights the significant potential of thieno[3,2-c]pyridine derivatives as a promising class of compounds in the development of novel anticancer therapeutics. Extensive research has demonstrated their efficacy against a range of cancer cell lines, operating through diverse mechanisms of action, including the inhibition of key signaling pathways crucial for tumor growth and survival.
Thienopyridines, a class of heterocyclic compounds, have shown notable anti-proliferative effects against various human cancer cell lines.[1] The specific arrangement of the thiophene and pyridine rings in isomers like thieno[3,2-b]pyridine and thieno[2,3-b]pyridine results in distinct pharmacological profiles.[1] This guide provides a comparative analysis of the efficacy of various this compound and related thienopyridine compounds against specific cancer cell lines, supported by experimental data.
Comparative Efficacy Against Cancer Cell Lines
Recent studies have synthesized and evaluated a series of novel thieno[2,3-c]pyridine and thieno[3,2-b]pyridine derivatives, revealing their potent cytotoxic effects. For instance, compounds designated as 6a and 6i from a thieno[2,3-c]pyridine series exhibited a broad spectrum of anticancer activity.[2][3][4][5] Compound 6i showed significant inhibition against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines.[2][3][4][5] Similarly, certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated antitumor activity against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MD-468, with minimal toxicity to non-tumorigenic cells.[6]
Quantitative Analysis of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values and percentage growth inhibition of selected thienopyridine compounds against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| 6i | HSC3 | Head and Neck Cancer | 10.8[2][3][4][5] |
| T47D | Breast Cancer | 11.7[2][3][4][5] | |
| RKO | Colorectal Cancer | 12.4[2][3][4][5] | |
| MCF7 | Breast Cancer | 16.4[2] | |
| 6a | HSC3 | Head and Neck Cancer | 14.5[2] |
| RKO | Colorectal Cancer | 24.4[2] | |
| 10b | MCF-7 | Breast Cancer | 19.4[7] |
| 10e | MCF-7 | Breast Cancer | 14.5[7] |
| HCT-116 | Colorectal Cancer | 57.01[7] | |
| PC-3 | Prostate Cancer | 25.23[7] |
| Compound | Cancer Cell Line | Concentration (µM) | % Inhibition | Standard Drug (% Inhibition) |
| 6i | MCF7 | 100 | 95.33 | Cisplatin (97.41)[2] |
| 6a | RKO | 100 | 93.51 | Cisplatin (95.04)[2] |
| 6i | RKO | 100 | 92.53 | Cisplatin (95.04)[2] |
| 6j | RKO | 100 | 96.78 | Cisplatin (95.04)[2] |
| 6k | RKO | 100 | 96.14 | Cisplatin (95.04)[2] |
| 6a | T47D | 100 | 88.08 | Cisplatin (98.20)[2] |
| 6i | T47D | 100 | 83.92 | Cisplatin (98.20)[2] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of thienopyridine compounds stems from their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis, by targeting specific signaling pathways.
Hsp90 Inhibition and Cell Cycle Arrest
Several thieno[2,3-c]pyridine derivatives, notably compound 6i , have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[2][3][4][5] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer development and progression. Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately resulting in cell cycle arrest and cell death.[2][3][5] Experimental evidence indicates that compound 6i induces G2 phase arrest in the cell cycle, thereby halting cell proliferation.[2][3][5]
Hedgehog Signaling Pathway Antagonism
Novel tetrahydrothis compound derivatives have been designed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[8] Aberrant activation of the Hh pathway is implicated in the development of several human cancers.[8] By inhibiting Smo, these compounds can effectively block the downstream signaling cascade, thereby suppressing tumor growth.
Phosphoinositide Phospholipase C (PI-PLC) Inhibition
Certain 2-amino-3-carboxamido-thieno[2,3-b]pyridines have demonstrated potent anti-proliferative activity by likely inhibiting the phosphoinositide phospholipase C (PI-PLC) enzyme.[9] PI-PLC is a crucial enzyme in signal transduction pathways that regulate cell proliferation, and its expression is often upregulated in various cancers, including triple-negative breast cancer.[9]
Experimental Protocols
The evaluation of the anticancer efficacy of thienopyridine compounds involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thienopyridine compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to analyze the effects of thienopyridine compounds on apoptosis and the cell cycle.
-
Apoptosis Assay: Cells are treated with the compounds and then stained with Annexin V and propidium iodide (PI).[2][5] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Cell Cycle Analysis: Treated cells are fixed, and their DNA is stained with PI.[2][5] The DNA content is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound and its related isomers represent a versatile scaffold for the development of potent and selective anticancer agents. The data presented herein demonstrates their significant efficacy against a variety of cancer cell lines, operating through well-defined mechanisms of action such as Hsp90 inhibition and antagonism of the Hedgehog signaling pathway. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these promising compounds for future clinical applications in oncology. Further research is warranted to explore the full therapeutic potential of this class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel tetrahydrothis compound derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Typical and Atypical Antipsychotics on Brain Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of typical (first-generation) and atypical (second-generation) antipsychotics on brain structure, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced impacts of these two classes of medication.
Executive Summary
Antipsychotic medications are critical in managing psychotic disorders, but their long-term use has been associated with alterations in brain structure. Typical and atypical antipsychotics exhibit distinct pharmacological profiles, primarily differing in their affinity for dopamine D2 and serotonin 5-HT2A receptors, which appears to translate into differential effects on brain morphology. Generally, typical antipsychotics are more frequently associated with increases in basal ganglia volume and reductions in cortical gray matter. In contrast, atypical antipsychotics show a more varied profile, with some studies suggesting a less pronounced or even ameliorating effect on these structures and potential increases in thalamic and cortical volumes. However, the existing body of evidence is complex and at times conflicting, underscoring the need for continued research.
Quantitative Data Comparison
The following tables summarize the quantitative findings from various structural neuroimaging studies comparing the effects of typical and atypical antipsychotics on key brain regions.
Table 1: Effects on Basal Ganglia Volume
| Antipsychotic Class | Brain Region | Volumetric Change | Notes | Citations |
| Typical | Basal Ganglia (general) | Increased | Effect is considered specific to this class. | [1][2] |
| Putamen | Increased | [1] | ||
| Caudate | Increased | Associated with higher doses. | [2] | |
| Atypical | Basal Ganglia (general) | No significant change or reversal of typical-induced increase | Switching from typical to atypical medication has been shown to reduce previously increased basal ganglia volume. | [3][4] |
| Putamen | No significant change | |||
| Caudate | No significant change | Some studies report enlargement with higher doses of non-clozapine atypicals. | [2] |
Table 2: Effects on Cortical Gray Matter Volume
| Antipsychotic Class | Brain Region | Volumetric Change | Notes | Citations |
| Typical | Cortical Gray Matter (general) | Decreased | Particularly noted in frontal and temporal lobes. | [3][4] |
| Frontal Lobe | Decreased | Associated with higher doses. | [2] | |
| Temporal Lobe | Decreased | [1] | ||
| Atypical | Cortical Gray Matter (general) | Increased or no significant change | Findings are inconsistent; some long-term studies report decreases. | [3][4] |
| Frontal Lobe | Decreased with higher doses of non-clozapine atypicals | [2] | ||
| Parietal Lobe | Decreased with higher doses of non-clozapine atypicals | [2] |
Table 3: Effects on Thalamus Volume
| Antipsychotic Class | Brain Region | Volumetric Change | Notes | Citations |
| Typical | Thalamus | No consistent change reported | ||
| Atypical | Thalamus | Increased | This effect appears to be more specifically associated with atypical antipsychotics. | [1][3] |
Table 4: Effects on Cortical Thickness
| Antipsychotic Class | Brain Region | Change in Thickness | Notes | Citations |
| Typical | Cortical Thickness (general) | Negative correlation with cumulative dose | ||
| Atypical | Cortical Thickness (general) | Conflicting results | Short-term studies may show increases, while mid- to long-term use is associated with thinning. | [5] |
| Frontal, Temporal, Parietal Lobes | Decreased (mid- to long-term) | Correlated with worsened symptoms and cognitive deficits in some studies. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols employed in human and animal studies investigating the effects of antipsychotics on brain structure.
Human Magnetic Resonance Imaging (MRI) Studies
A common approach involves longitudinal MRI studies of patients with first-episode psychosis.
-
Participants: Patients are typically recruited at their first psychotic episode and are often antipsychotic-naïve or minimally treated to reduce confounding variables. A healthy control group matched for age and sex is also recruited.
-
Intervention: Patients are randomized to receive either a typical or an atypical antipsychotic for a specified duration (e.g., 12 weeks to several years). Medication adherence is monitored.
-
Image Acquisition: High-resolution T1-weighted structural MRI scans are acquired at baseline and at one or more follow-up time points using a 1.5T or 3T scanner.
-
Image Analysis:
-
Voxel-Based Morphometry (VBM): This whole-brain, unbiased technique is used to identify regional differences in gray matter volume. The process involves spatial normalization of all scans to a standard template, segmentation into gray matter, white matter, and cerebrospinal fluid, and statistical comparison of tissue volumes at each voxel.
-
FreeSurfer: This surface-based analysis tool is used to measure cortical thickness and volume of various brain structures. It provides automated parcellation of the cortex and subcortical structures.
-
-
Statistical Analysis: Statistical parametric mapping or similar voxel-wise statistical tests are used to compare brain volume and thickness changes between treatment groups and over time. Covariates such as age, sex, duration of illness, and symptom severity are often included in the statistical models.
Animal Model Studies
Animal models allow for a more controlled investigation of the direct effects of antipsychotics on the brain.
-
Subjects: Commonly used subjects are adult male rats or macaque monkeys.
-
Intervention: Animals are administered a typical (e.g., haloperidol) or an atypical (e.g., olanzapine, risperidone) antipsychotic, often via osmotic mini-pumps to ensure continuous and stable drug delivery for a period of several weeks to months. A control group receives a vehicle solution.
-
Image Acquisition: In vivo structural MRI scans may be performed at baseline and follow-up time points. Post-mortem analysis often involves ex vivo MRI for higher resolution imaging.
-
Histological Analysis: Following the treatment period, animals are euthanized, and their brains are collected for histological analysis. Techniques like stereology are used to quantify cell numbers (neurons and glia) and volumes of specific brain regions.
-
Statistical Analysis: Analysis of variance (ANOVA) or t-tests are used to compare volumetric and cellular measures between the different treatment groups and the control group.
Visualizations
Signaling Pathways
The differential effects of typical and atypical antipsychotics on brain structure are thought to be mediated by their distinct receptor binding profiles and downstream signaling cascades.
Caption: Simplified signaling pathways of typical and atypical antipsychotics.
Experimental Workflows
The following diagrams illustrate the typical workflows for human and animal studies investigating the effects of antipsychotics on brain structure.
Caption: Typical workflow for a human longitudinal MRI study.
Caption: Typical workflow for an animal model study.
Conclusion
The evidence to date indicates that typical and atypical antipsychotics exert differential effects on brain structure. Typical antipsychotics are more consistently linked to increased basal ganglia volume and decreased cortical gray matter, while the effects of atypical antipsychotics are more varied and may be region-dependent. The underlying mechanisms are thought to be related to their distinct receptor pharmacology. It is important to note that the observed brain changes are not always associated with negative clinical outcomes and may, in some instances, correlate with symptom improvement. Future research should continue to elucidate the complex interplay between antipsychotic medication, the underlying pathophysiology of psychotic disorders, and long-term structural brain changes to guide the development of novel therapeutic strategies with improved neurological safety profiles.
References
- 1. Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic antipsychotic treatment on brain structure: a serial magnetic resonance imaging study with ex vivo and postmortem confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant Hippocampal Connectivity in Unmedicated Patients With Schizophrenia and Effects of Antipsychotic Medication: A Longitudinal Resting State Functional MRI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-b]pyridine Derivatives as Pim-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thieno[2,3-b]pyridine derivatives as inhibitors of Pim-1 kinase, a key target in oncology drug discovery. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into the structure-activity relationships (SAR) that govern the potency of these compounds. Detailed experimental protocols for key assays are also included to aid in the evaluation of Pim-1 inhibitors.
Introduction to Pim-1 Kinase
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various human cancers, including leukemia, lymphoma, and prostate cancer.[1][2] Pim-1 is primarily regulated by the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway.[3][4] Upon activation by cytokines and growth factors, STAT transcription factors bind to the Pim-1 promoter, initiating its transcription.[3][4] Pim-1 then phosphorylates a range of downstream targets, modulating their activity and contributing to tumorigenesis.[1] The thieno[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective Pim-1 inhibitors.[5]
Pim-1 Signaling Pathway
The Pim-1 signaling cascade is a critical pathway in cell survival and proliferation. Extracellular signals, such as interleukins and interferons, can activate the JAK/STAT pathway, leading to the transcription of the Pim-1 gene.[3][4] Pim-1 kinase, in turn, phosphorylates several downstream substrates, including BAD (Bcl-2-associated death promoter), which inhibits apoptosis, and other proteins that promote cell cycle progression.[1][2][6]
Caption: Pim-1 Signaling Pathway.
Structure-Activity Relationship (SAR) of Thieno[2,3-b]pyridine Derivatives
Several studies have explored the SAR of thieno[2,3-b]pyridine derivatives as Pim-1 inhibitors, revealing key structural features that influence their inhibitory activity.
A study by Moustafa et al. (2016) synthesized and evaluated three series of 5-bromo-thieno[2,3-b]pyridines with 2-amide or 2-benzoyl groups.[7] Their findings highlighted the following SAR insights:
-
Phenylamino Series (3a-3h): The presence of a para substituent on the phenylamino group generally enhanced Pim-1 inhibition compared to the unsubstituted analog.[7] Furthermore, 3,4-disubstitution on the phenyl ring significantly improved enzyme inhibition.
-
Piperazine Series (5a-b): Substitution on the phenylpiperazine ring markedly enhanced Pim-1 inhibition, with the 4-methoxyphenylpiperazine derivative (5b ) being the most potent compound identified in their study.[7]
-
Benzoyl Series (6a-d): Substitution on the phenyl ring of the benzoyl group led to a slight increase in Pim-1 inhibition.[7]
Another study by Abdel-Maksoud et al. (2019) designed pyridothienopyrimidin-4-one derivatives to improve upon the Pim-1 inhibitory activity of previously reported thieno[2,3-b]pyridines.[5] This structure rigidification strategy through ring closure resulted in a significant enhancement of Pim-1 inhibition and cytotoxic activity.[5]
The following table summarizes the Pim-1 inhibitory activity (IC50) of selected thieno[2,3-b]pyridine derivatives from the literature.
| Compound | Structure | Pim-1 IC50 (µM) | Reference |
| 3c | 3-chloro-4-fluorophenylamino derivative of 5-bromo-thieno[2,3-b]pyridine | 35.7 | [7] |
| 5b | 4-methoxyphenylpiperazine derivative of 5-bromo-thieno[2,3-b]pyridine | 12.71 | [7] |
| 6c | 2-(2-hydroxyphenyl)-pyridothienopyrimidin-4-one | 4.62 | [5] |
| 7a | 2-(2-chlorophenyl)-2,3-dihydro-pyridothienopyrimidin-4-one | 1.18 | [5] |
| 7c | 2-(2-fluorophenyl)-2,3-dihydro-pyridothienopyrimidin-4-one | 1.38 | [5] |
| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro-pyridothienopyrimidin-4-one | 1.97 | [5] |
| 9 | A specific pyridothienopyrimidin-4-one derivative | 4.18 | [5] |
Experimental Protocols
The evaluation of Pim-1 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Caption: General Experimental Workflow.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][8] The luminescent signal is proportional to the initial kinase activity.[6]
Materials:
-
Recombinant Pim-1 enzyme
-
Peptide substrate (e.g., a derivative of the BAD protein)
-
ATP
-
Test inhibitor (e.g., thieno[2,3-b]pyridine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[6]
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.[6]
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.[6]
-
Add 2.5 µL of a solution containing the Pim-1 kinase and the peptide substrate in kinase buffer.[6]
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.[6]
-
Incubate the reaction mixture at room temperature for 60 minutes.[6]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[6]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[6]
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.[6]
Conclusion
The thieno[2,3-b]pyridine scaffold represents a valuable starting point for the design of novel Pim-1 kinase inhibitors. Structure-activity relationship studies have demonstrated that modifications at the 2-position of the thieno[2,3-b]pyridine core, including the introduction of substituted phenylamino, phenylpiperazine, and benzoyl groups, can significantly impact inhibitory potency. Furthermore, a structure rigidification strategy by fusing a pyrimidinone ring to the thieno[2,3-b]pyridine core has led to the discovery of highly potent Pim-1 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of these promising compounds in the pursuit of new anticancer therapeutics.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of Thieno[3,2-c]pyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of thieno[3,2-c]pyridine, a heterocyclic compound utilized in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental compliance. As with many specialized chemicals, this compound and its derivatives are generally considered hazardous waste and must be managed according to stringent protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Precautions
This compound and its derivatives may present several hazards. According to available safety data, these compounds can be harmful if swallowed and may cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations.[4][5][6] The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.
-
Waste Identification and Classification :
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[4][7]
-
The label must include the full chemical name, "this compound," and its concentration and quantity. Avoid using abbreviations or chemical formulas.[4][6]
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[4]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.
-
Segregate the waste from incompatible materials as directed by safety data sheets or your institution's chemical hygiene plan.[7]
-
-
Disposal Request and Collection :
Disposal of Contaminated Materials
-
Labware and Glassware : Glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7][8] After thorough cleaning, the glassware may be disposed of according to laboratory protocols.
-
Personal Protective Equipment (PPE) : Contaminated gloves, disposable lab coats, and other PPE should be collected in a designated hazardous waste container.
-
Spill Cleanup Materials : Absorbent materials used to clean up spills of this compound must be treated as hazardous waste and disposed of accordingly.[8]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Recommended Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam | [9] |
| Disposal Consideration | Contact a licensed professional waste disposal service. | [10] |
| Environmental Precautions | Do not let the chemical enter drains; discharge into the environment must be avoided. | [9][10][11] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve specific experimental methodologies. The primary "protocol" is the adherence to the hazardous waste guidelines provided by regulatory bodies and institutional EHS departments.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the material before handling and disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
